Salfluverine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDAVGDBWHWDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060419 | |
| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-49-5 | |
| Record name | 2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salfluverine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salfluverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALFLUVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAK955D9Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Salfluverine
Introduction: The Significance of Salfluverine
This compound, chemically known as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a salicylanilide derivative with potential therapeutic applications as a spasmolytic agent.[1] Its structure is characterized by a salicylamide core linked to a phenyl ring bearing a trifluoromethyl group.[1] This trifluoromethyl moiety is a key feature in medicinal chemistry, known for its strong electron-withdrawing properties and its ability to enhance lipophilicity, which can significantly influence a molecule's membrane permeability and interaction with biological targets.[1] Understanding the robust synthesis and rigorous purification of this compound is paramount for advancing its pharmacological investigation and potential development into a therapeutic agent. This guide provides a comprehensive overview of the synthetic pathways, purification strategies, and analytical validation required to produce high-purity this compound for research and development purposes.
Part 1: Core Synthesis Strategy
The synthesis of this compound hinges on the formation of a stable amide bond, a cornerstone reaction in organic and medicinal chemistry. A retrosynthetic analysis, which involves mentally deconstructing the target molecule, logically points to the disconnection of the amide linkage. This approach identifies the most practical starting materials: Salicylic Acid and 3-(Trifluoromethyl)aniline .[1]
Causality of the Synthetic Approach
The primary challenge in forming the amide bond is the relatively low reactivity of the carboxylic acid group of salicylic acid. To facilitate the reaction, the carbonyl carbon must be rendered more electrophilic to encourage nucleophilic attack by the amino group of 3-(trifluoromethyl)aniline. This is achieved by converting the carboxylic acid into a more reactive intermediate. The most common and reliable method is the formation of an acyl chloride.
Primary Synthetic Pathway: The Acyl Chloride Route
This pathway involves two principal steps: the activation of salicylic acid and the subsequent coupling with the aniline derivative.
-
Step 1: Activation of Salicylic Acid Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive intermediate, salicylolyl chloride. Thionyl chloride is often preferred in laboratory settings as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
-
Step 2: Amide Bond Formation (Schotten-Baumann Reaction) The freshly prepared salicylolyl chloride is then reacted with 3-(trifluoromethyl)aniline. This reaction is typically performed in the presence of a mild base, like pyridine or triethylamine, to neutralize the HCl generated during the coupling, driving the reaction to completion.
Diagram: this compound Synthesis Pathway
The following diagram illustrates the two-step acyl chloride-mediated synthesis of this compound.
Sources
An In-Depth Technical Guide to the In Vitro Characterization of Salfluverine
Introduction: Unveiling the Therapeutic Potential of Salfluverine
This compound is a compound of interest within the spasmolytic class of therapeutic agents, chemicals designed to relieve spasms of smooth muscle.[1] The significance of investigating this compound lies in its potential to contribute to the development of novel treatments for conditions characterized by involuntary muscle contractions, such as those affecting the gastrointestinal and urogenital tracts.[1] A thorough in vitro characterization is the foundational step in elucidating its precise pharmacological profile, mechanism of action, and potential clinical applications.[1] This guide provides a comprehensive framework for the in vitro characterization of this compound, from initial target engagement to comprehensive safety profiling, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of building a self-validating system of evidence, ensuring scientific integrity and a clear path toward preclinical development.
Part 1: Foundational Characterization - Target Identification and Engagement
The initial phase of characterization focuses on identifying the primary biological targets of this compound and quantifying its interaction with these targets. This is crucial for understanding its mechanism of action at a molecular level.
Target Identification: Navigating the Biological Landscape
Given this compound's classification as a spasmolytic, the initial hypothesis is that it modulates signaling pathways controlling smooth muscle contraction. The primary objective is to identify the specific protein(s) with which this compound interacts to elicit its therapeutic effect.
Experimental Workflow: Target Identification
Caption: High-level workflow for the initial identification of this compound's biological targets.
Protocol: Broad Target Binding Screen
-
Objective: To identify potential molecular targets of this compound by screening it against a diverse panel of receptors, ion channels, and enzymes known to be involved in smooth muscle physiology.
-
Methodology: Employ a commercial or in-house broad ligand profiling screen (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®). These panels typically utilize radioligand binding assays or enzymatic assays.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening at a fixed concentration (e.g., 10 µM) against the target panel.
-
Data is typically reported as percent inhibition or displacement of a known ligand.
-
-
Data Analysis & Interpretation:
-
Hits are identified as targets showing significant binding or activity modulation (e.g., >50% inhibition).
-
Prioritize hits based on their relevance to smooth muscle contractility (e.g., muscarinic receptors, calcium channels, phosphodiesterases).
-
Target Engagement: Quantifying the Interaction
Once putative targets are identified, the next critical step is to quantify the binding affinity of this compound for these targets. This is essential for establishing a structure-activity relationship and understanding the compound's potency.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for its target.[2][3]
-
Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound for its prioritized target(s).
-
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Methodology:
-
Saturation Binding (to characterize the receptor):
-
Incubate a constant amount of membrane preparation expressing the target receptor with increasing concentrations of a specific radioligand.
-
Separate bound from free radioligand (e.g., by filtration).
-
Measure the radioactivity of the bound ligand.
-
Analyze the data using Scatchard analysis to determine the Bmax (receptor density) and Kd (radioligand affinity).
-
-
Competition Binding (to determine this compound's affinity):
-
Incubate the membrane preparation with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand by this compound.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Data Presentation:
| Parameter | Value |
| Target | [e.g., Muscarinic M3 Receptor] |
| Radioligand | [e.g., [3H]-NMS] |
| Ki of this compound | [Reported in nM or µM] |
Part 2: Functional Characterization - From Binding to Biological Response
Demonstrating that this compound binds to a target is only the first step. It is crucial to determine the functional consequence of this binding – does it activate (agonist), block (antagonist), or modulate the target's activity in other ways?
Cellular Functional Assays: Elucidating the Mechanism of Action
Cell-based functional assays are critical for understanding how target engagement translates into a cellular response.[4][5][6] The choice of assay depends on the nature of the identified target.
Logical Flow of Functional Characterization
Caption: Workflow for determining the functional activity and mechanism of action of this compound.
Example Protocol: Calcium Flux Assay for a Gq-Coupled GPCR Target
Assuming this compound's target is a Gq-coupled receptor (e.g., M3 muscarinic receptor), which signals through the release of intracellular calcium.
-
Objective: To measure the ability of this compound to modulate calcium mobilization downstream of receptor activation.
-
Methodology: Utilize a cell line stably expressing the target receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Agonist Mode:
-
Plate the cells in a microplate.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
An increase in fluorescence indicates receptor agonism.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the receptor at its EC80 concentration.
-
Measure the fluorescence intensity.
-
A decrease in the agonist-induced signal indicates antagonism.
-
-
-
Data Analysis:
-
Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
-
Determine the efficacy (Emax) for agonists, expressed as a percentage of the response to a known full agonist.
-
| Assay Mode | Parameter | Value |
| Agonist | EC50 | [Reported in nM or µM] |
| Emax | [% of control agonist] | |
| Antagonist | IC50 | [Reported in nM or µM] |
Tissue-Based Assays: Relevance in a Physiological Context
While cell-based assays are crucial for mechanistic studies, ex vivo tissue preparations provide a more physiologically relevant system to confirm the spasmolytic activity of this compound.
Protocol: Isolated Organ Bath Studies
-
Objective: To evaluate the effect of this compound on the contraction of isolated smooth muscle tissue.
-
Methodology: Use isolated segments of tissues such as guinea pig ileum or rat colon mounted in an organ bath.
-
Procedure:
-
Mount the tissue in the organ bath containing a physiological salt solution, gassed with carbogen, and maintained at 37°C.
-
Induce contractions using a spasmogen (e.g., acetylcholine, histamine, or potassium chloride).
-
Add increasing cumulative concentrations of this compound and measure the relaxation of the pre-contracted tissue.
-
-
Data Analysis:
-
Construct concentration-response curves for the relaxant effect of this compound.
-
Calculate the pA2 value if competitive antagonism is suspected.
-
Part 3: Safety and Liability Assessment - Predicting Potential Adverse Effects
Early identification of potential safety liabilities is paramount in drug development. In vitro safety pharmacology and off-target profiling are essential to de-risk a compound before it progresses to more extensive preclinical and clinical studies.[7][8]
Off-Target Profiling: Uncovering Unintended Interactions
Off-target interactions can lead to unexpected side effects.[9][10] A systematic screen against a panel of targets known to be associated with adverse drug reactions is a critical step.[11]
Experimental Approach: In Vitro Safety Panel Screening
-
Objective: To identify any significant interactions of this compound with a panel of targets implicated in adverse drug events.
-
Methodology: Similar to the initial broad target screen, but focused on a curated panel of safety-relevant targets (e.g., hERG channel, various GPCRs, kinases, and transporters).
-
Interpretation: Significant inhibition (typically >50% at 10 µM) of any of these targets warrants further investigation to assess the potential for clinical side effects.
Cardiovascular Safety: The hERG Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation).[7][8]
Protocol: hERG Channel Patch Clamp Assay
-
Objective: To determine the inhibitory potential of this compound on the hERG potassium channel current.
-
Methodology: Manual or automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.
-
Procedure:
-
Establish a whole-cell patch-clamp recording.
-
Apply a voltage protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current.
-
-
Data Analysis:
-
Generate a concentration-response curve and determine the IC50 value.
-
The IC50 value is used to calculate the safety margin relative to the anticipated therapeutic plasma concentration.
-
| Parameter | Value |
| hERG IC50 | [Reported in µM] |
Metabolic Stability and Drug-Drug Interaction Potential
Understanding how this compound is metabolized and its potential to interfere with the metabolism of other drugs is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.
Protocol: Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of this compound in the presence of liver enzymes.
-
Methodology: Incubate this compound with liver microsomes (human, rat, mouse) and NADPH (a cofactor for cytochrome P450 enzymes).
-
Procedure:
-
Incubate this compound at a fixed concentration (e.g., 1 µM) with liver microsomes at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the concentration of the remaining this compound by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining this compound versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Protocol: Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine if this compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Methodology: Use human liver microsomes and isoform-specific probe substrates.
-
Procedure:
-
Incubate human liver microsomes, a specific CYP probe substrate, and varying concentrations of this compound.
-
Measure the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.
-
-
Data Analysis:
-
Calculate the IC50 of this compound for each CYP isoform.
-
Conclusion: Synthesizing a Comprehensive In Vitro Profile
The systematic in vitro characterization of this compound, as outlined in this guide, provides a robust foundation for its continued development. By progressing from broad target identification to specific functional and safety assays, a comprehensive understanding of its pharmacological profile can be established. This data-driven approach, grounded in scientific integrity, is essential for making informed decisions about the therapeutic potential and safety of this compound, ultimately guiding its path toward becoming a novel therapeutic agent.
References
- This compound | 587-49-5 - Benchchem.
- S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA.
- Overview of safety pharmacology - PubMed.
- SAFETY PHARMACOLOGY STUDIES - Altasciences.
- Safety Pharmacology Studies - Charles River Laboratories.
- Predictive in silico off-target profiling in drug discovery - PubMed.
- In silico off-target profiling for enhanced drug safety assessment - PubMed.
- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
- Ligand Binding Assay Bioanalysis - Charles River Laboratories.
- Radioligand Binding Assays & Fluorescence Polarization - Sygnature Discovery.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central.
- Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays - YouTube.
- Development of Functional Biomarker Assays - YouTube.
- Functional Assays for the Development of Agonistic Antibodies - YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
Structural Analysis of Salfluverine: A Comprehensive Technical Guide
Abstract: This technical guide provides an in-depth exploration of the structural analysis of Salfluverine (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide), a significant member of the salicylanilide class of compounds. Salicylanilides are recognized for a wide spectrum of biological activities, and a thorough understanding of their structure is paramount for research and development.[1][2] This document outlines a robust methodology for the synthesis, purification, and comprehensive structural elucidation of this compound using state-of-the-art analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to understand the core principles and practical applications of structural analysis for this class of molecules.
Introduction to this compound and the Salicylanilide Scaffold
This compound, chemically identified as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a molecule of interest due to its core salicylanilide structure. The salicylanilide moiety, characterized by a 2-hydroxybenzamide backbone, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological effects, including anthelmintic, antibacterial, and antifungal properties.[1][2] The specific structural features of this compound, namely the ortho-hydroxyl group on the benzamide ring and the trifluoromethyl substituent on the aniline ring, are expected to significantly influence its physicochemical properties and biological activity.
A precise understanding of the three-dimensional structure, electronic properties, and potential intermolecular interactions of this compound is critical for elucidating its mechanism of action and for the rational design of new analogues with enhanced therapeutic profiles. This guide provides a systematic approach to achieving this structural understanding, beginning with its chemical synthesis and culminating in a multi-technique spectroscopic analysis.
Chemical Identity
A clear definition of the molecule is the foundation of any structural analysis. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
| CAS Number | 587-49-5 |
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 281.23 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CC=C2)O |
Synthesis and Purification of this compound
The synthesis of this compound is most effectively achieved through the condensation of salicylic acid or its activated derivative with 3-(trifluoromethyl)aniline. This amide bond formation is a cornerstone of organic synthesis. The chosen methodology must be robust, high-yielding, and allow for straightforward purification of the final product.
Retrosynthetic Analysis
The logical disconnection for this compound is the amide bond, leading to two readily available starting materials: salicylic acid and 3-(trifluoromethyl)aniline.
Caption: Integrated workflow for the structural elucidation of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency (chemical shift) is dependent on the local electronic environment, providing information about the atom's bonding and proximity to other functional groups.
Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the phenolic hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | broad singlet | 1H | Phenolic -OH | The phenolic proton is acidic and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding. [3] |
| ~10.5 | singlet | 1H | Amide N-H | The amide proton signal is typically a singlet and is also found downfield. |
| ~8.2 | singlet | 1H | H-2' (Aniline ring) | This proton is ortho to the -NH group and meta to the -CF₃ group. |
| ~7.9 | doublet | 1H | H-6 (Salicyl ring) | This proton is ortho to the carbonyl group, resulting in a downfield shift. |
| ~7.8 | doublet | 1H | H-4' (Aniline ring) | This proton is para to the -NH group and ortho to the -CF₃ group. |
| ~7.6 | triplet | 1H | H-5' (Aniline ring) | This proton is meta to both the -NH and -CF₃ groups. |
| ~7.4 | triplet | 1H | H-4 (Salicyl ring) | This proton is coupled to its neighbors. |
| ~7.0 | doublet | 1H | H-3 (Salicyl ring) | This proton is ortho to the hydroxyl group. |
| ~6.9 | triplet | 1H | H-5 (Salicyl ring) | This proton is meta to the carbonyl group. |
Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will confirm the carbon skeleton, showing distinct signals for the carbonyl carbon, the carbon bearing the CF₃ group, and the aromatic carbons.
Expected ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆): A single, sharp signal is expected around -61 to -63 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. [4][5] Expected Characteristic IR Absorption Bands (KBr Pellet):
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding. [6] |
| ~3300 | N-H stretch | Amide N-H | Characteristic stretching frequency for a secondary amide. |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Typical for sp² C-H bonds in aromatic rings. [4] |
| ~1650 | C=O stretch | Amide I band | A strong absorption characteristic of the amide carbonyl group. |
| ~1540 | N-H bend | Amide II band | A combination of N-H bending and C-N stretching. |
| 1350 - 1150 | C-F stretch | Trifluoromethyl (-CF₃) | Strong, characteristic absorptions for C-F bonds. |
| 1600, 1480 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene rings. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, a molecule is ionized, and the resulting molecular ion and its fragments are detected. This provides the exact molecular weight and clues about the molecule's structure from the fragmentation pattern. [7][8] Expected High-Resolution Mass Spectrum (HRMS) Data:
-
Technique: Electrospray Ionization (ESI)
-
Calculated m/z for [M+H]⁺ (C₁₄H₁₁F₃NO₂⁺): 282.0736
-
Calculated m/z for [M-H]⁻ (C₁₄H₉F₃NO₂⁻): 280.0591
Expected Fragmentation Pattern (Electron Impact - EI): The molecular ion (M⁺) peak at m/z = 281 should be observable. Key fragmentation pathways would likely involve cleavage of the amide bond.
| Fragment m/z | Proposed Structure | Fragmentation Pathway |
| 281 | [C₁₄H₁₀F₃NO₂]⁺ | Molecular Ion (M⁺) |
| 161 | [C₆H₄(CF₃)NH₂]⁺ | 3-(Trifluoromethyl)aniline fragment |
| 121 | [C₇H₅O₂]⁺ | Salicyloyl cation (from cleavage of the C-N bond) |
| 93 | [C₆H₅O]⁺ | Phenoxy radical cation (from loss of CO from the salicyloyl fragment) |
Conclusion
The structural analysis of this compound is a systematic process that integrates rational chemical synthesis with a suite of powerful spectroscopic techniques. The protocols and expected data presented in this guide form a self-validating system for the confirmation of this compound's chemical structure. By understanding the causality behind each experimental choice—from the activation of the carboxylic acid in synthesis to the selection of specific NMR experiments—researchers can confidently prepare and characterize this and other related salicylanilide molecules. This foundational knowledge is indispensable for any further investigation into the biological activities and therapeutic potential of this compound.
References
-
Zatloukal, M., et al. (2012). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 17(9), 11036-11053. Available at: [Link]
-
Kráľová, K., et al. (2018). Salicylanilides and Their Anticancer Properties. Molecules, 23(7), 1773. Available at: [Link]
-
Gutarra, M., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators. Pharmaceuticals, 15(7), 835. Available at: [Link]
-
Oprean, C., et al. (2016). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. ResearchGate. Available at: [Link]
-
Kos, J., et al. (2014). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. Available at: [Link]
-
PubChem. 2-hydroxy-3-phenyl-N-(trifluoromethyl)benzamide. PubChem. Available at: [Link]
-
MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
MDPI. (2024). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
ResearchGate. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. Available at: [Link]
-
Unknown Source. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
PubChem. 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. PubChem. Available at: [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
MDPI. (2017). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
-
International Online Medical Council (IOMC). (2016). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. IOMC. Available at: [Link]
-
Michigan State University. Infrared Spectroscopy. Michigan State University. Available at: [Link]
-
ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. ResearchGate. Available at: [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
The In Vivo Odyssey of a Novel Compound: A Technical Guide to the Pharmacokinetic Profile of Salfluverine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic profile of a novel small molecule, exemplified by the hypothetical compound "Salfluverine." As a Senior Application Scientist, the following narrative is structured to provide not just a methodology, but a strategic and logical approach to understanding a drug's journey through a living system. The core principles of Absorption, Distribution, Metabolism, and Excretion (ADME) are explored through a lens of causality, ensuring that each experimental step is a deliberate inquiry into the compound's behavior.
Introduction: Charting the Course of a New Drug
The journey of a drug from administration to elimination is a complex interplay of physiological processes that ultimately determine its efficacy and safety.[1] Understanding this journey, the field of pharmacokinetics (PK), is paramount in drug development.[1][2] An early and thorough characterization of a compound's in vivo ADME profile is critical for selecting viable drug candidates, designing effective dosing regimens, and anticipating potential drug-drug interactions.[3][4] This guide will delineate the essential studies and considerations for establishing the pharmacokinetic fingerprint of a new chemical entity like this compound.
The Four Pillars of Pharmacokinetics: ADME in Detail
The acronym ADME represents the four fundamental processes that a drug undergoes in the body:
-
Absorption: The process by which a drug enters the bloodstream.[1]
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.[5][6]
-
Metabolism: The chemical conversion of a drug into other compounds, known as metabolites.[5][6]
-
Excretion: The removal of the drug and its metabolites from the body.[1][5][6]
A comprehensive understanding of these four pillars is essential for predicting a drug's therapeutic window and potential toxicities.[1]
Experimental Blueprint: In Vivo Pharmacokinetic Assessment of this compound
The following sections outline a strategic approach to the in vivo pharmacokinetic characterization of this compound. The choice of animal models, analytical methods, and study design are all driven by the need to generate robust and translatable data.
Pre-analytical Considerations: Setting the Stage for Success
Before embarking on in vivo studies, several key elements must be in place:
-
A Validated Bioanalytical Method: A sensitive and specific method for quantifying this compound in biological matrices (e.g., plasma, urine, feces) is the cornerstone of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][8][9][10]
-
Formulation Development: The drug must be formulated in a vehicle that is safe for administration and allows for reproducible absorption. The formulation will depend on the route of administration and the physicochemical properties of this compound.[11]
Study Design: A Phased Approach
A typical in vivo PK study for a new compound like this compound would involve the following phases:
-
Single-Dose Intravenous (IV) Administration: This provides fundamental information about the drug's distribution and elimination, independent of absorption. Key parameters derived from this study include clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Single-Dose Oral (PO) Administration: This study is crucial for determining the drug's oral bioavailability (F), which is the fraction of the administered dose that reaches the systemic circulation. It also provides information on the rate and extent of absorption (Cmax and Tmax).
-
Dose Escalation Studies: These studies are performed to assess the linearity of this compound's pharmacokinetics. Non-linear kinetics can have significant implications for dosing and safety.
-
Excretion Studies: These studies aim to identify the primary routes of elimination for this compound and its metabolites (e.g., renal, biliary). This often involves the use of radiolabeled compounds to ensure a complete mass balance is achieved.[2]
Workflow for a Typical In Vivo PK Study
The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.
Caption: General workflow of an in vivo pharmacokinetic study.
Deep Dive into ADME: Experimental Protocols and Mechanistic Insights
Absorption
The primary goal of absorption studies is to determine the rate and extent to which this compound enters the systemic circulation after extravascular administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.
-
Dosing:
-
Group 1 (IV): Administer this compound intravenously via the tail vein at a dose of 1 mg/kg.
-
Group 2 (PO): Administer this compound orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and oral bioavailability (F), using non-compartmental analysis.
Causality: The comparison of the Area Under the Curve (AUC) from the oral and intravenous routes allows for the calculation of absolute oral bioavailability, a critical parameter for determining the feasibility of an oral dosage form.
Distribution
Distribution studies reveal where the drug goes in the body and the extent of its tissue penetration.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer a single dose of this compound (IV or PO).
-
Tissue Collection: At various time points post-dose, euthanize cohorts of animals and collect key tissues (e.g., liver, kidney, brain, lung, heart, muscle, adipose tissue).
-
Sample Processing: Homogenize tissues and extract this compound.
-
Bioanalysis: Quantify this compound concentrations in tissue homogenates.
-
Data Analysis: Calculate tissue-to-plasma concentration ratios to assess the extent of tissue distribution.
Causality: High tissue-to-plasma ratios suggest extensive tissue distribution, which can be a desirable property for drugs targeting specific organs but may also indicate potential for tissue accumulation and toxicity. The ability of a drug to cross the blood-brain barrier is a key consideration for CNS-acting drugs.[5]
Metabolism
Metabolism studies are designed to identify the metabolic pathways of this compound and the enzymes involved.
-
Sample Collection: Use plasma, urine, and feces collected from previous PK studies.
-
Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to identify potential metabolites of this compound.
-
Reaction Phenotyping: Incubate this compound with human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to identify the specific CYP isoforms responsible for its metabolism.[12][13]
-
Metabolite Profiling: Quantify the major metabolites in circulation and excreta.
Causality: Identifying the metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions.[4][14] If this compound is metabolized by a single CYP enzyme, it may be more susceptible to interactions with other drugs that inhibit or induce that enzyme.
Caption: General drug metabolism pathways.
Excretion
Excretion studies determine the routes and rates of elimination of this compound and its metabolites from the body.
-
Radiolabeling: Synthesize radiolabeled ([¹⁴C] or [³H]) this compound.
-
Dosing: Administer a single dose of radiolabeled this compound to rats.
-
Sample Collection: Collect urine, feces, and expired air over a period of several days until the radioactivity is fully recovered.
-
Radioactivity Measurement: Quantify the total radioactivity in each sample using liquid scintillation counting.
-
Metabolite Profiling: Analyze samples to determine the proportion of parent drug and metabolites.
Causality: A mass balance study provides a definitive account of how the drug is cleared from the body.[2] This information is critical for understanding the drug's overall disposition and is a key component of regulatory submissions.
Data Presentation and Interpretation
Quantitative data from pharmacokinetic studies should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Key Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-∞ (ng·h/mL) | 3000 | 12000 |
| t½ (h) | 4.5 | 4.7 |
| CL (L/h/kg) | 0.33 | - |
| Vd (L/kg) | 2.1 | - |
| F (%) | - | 40 |
Interpretation of Hypothetical Data:
-
The Cmax and Tmax after oral administration suggest rapid absorption.
-
The oral bioavailability (F) of 40% indicates that a significant portion of the oral dose reaches the systemic circulation.
-
The elimination half-life (t½) of approximately 4.5 hours suggests that the drug would be cleared from the body within a day.
-
The volume of distribution (Vd) greater than the total body water suggests that the drug distributes into tissues.
-
The clearance (CL) value can be compared to hepatic blood flow to provide insights into the primary organ of elimination.
Conclusion: From Data to Decision
The comprehensive in vivo pharmacokinetic profiling of a novel compound like this compound is a critical and iterative process in drug discovery and development. The data generated from these studies provide the foundation for making informed decisions about a compound's potential as a therapeutic agent. A thorough understanding of a drug's ADME properties is not merely an academic exercise but a fundamental requirement for the development of safe and effective medicines.
References
- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. J Chrom A.
- McGee, P. (2007). Small-Animal Models Advance In Vivo ADME-Tox. Drug Discovery and Development.
- WuXi AppTec. (2022). In Vivo ADME Testing in Drug Development: A Short Guide.
- LevelUpRN. (2021). Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Pharmacology Basics. YouTube.
- Basheer, M. (2025). Pharmacokinetics: The Processes of Absorption, Distribution, Metabolism, and Excretion of Drugs. J Mol Pharm Org Process Res.
- EKG Science. (2022). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion. YouTube.
- Cambridge University Press. (n.d.). Absorption, distribution, metabolism and excretion.
- Meyer, M. R., & Maurer, H. H. (2011). Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse. Pharmacogenomics.
- Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
- Symeres. (n.d.). In Vivo PK Screening Services | Rapid ADME PK Studies.
- News-Medical.Net. (2023). Advancing ADME studies using in silico tools.
- Al-Shaer, M. H., et al. (2021). Clinically important pharmacokinetic drug-drug interactions with antibacterial agents. PMC.
- Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube.
- Wang, Y., et al. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI.
- Teksin, Z. S., et al. (2010).
- Dias, da Silva, D., et al. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects. PubMed.
- South Eastern European Journal of Public Health. (2023). IN-VIVO PHARMACOKINETIC STUDIES OF SULFASALAZINE SOLID LIPID NANOPARTICLES.
- ResearchGate. (2023). Pharmacokinetic interaction study of sulfasalazine in healthy subjects and the impact of curcumin as an in vivo inhibitor of BCRP.
- Li, C., et al. (2013).
- ResearchGate. (2010).
- Andrus, M. R., & Weatherford, K. (2006).
- ResearchGate. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects.
- McDonough, P., et al. (2008).
- Teksin, Z. S., et al. (2009). Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen. PMC.
- Wang, X., et al. (2022). Pharmacokinetic Basis for Using Saliva Matrine Concentrations as a Clinical Compliance Monitoring in Antitumor B Chemoprevention Trials in Humans. MDPI.
- Zhang, L., et al. (2021).
- Johnson, P. S., et al. (2017). Time course of pharmacokinetic and hormonal effects of inhaled high-dose salvinorin A in humans. PubMed.
- University of Liverpool. (n.d.). Abacavir. HEP Drug Interactions.
- Zhang, L., et al. (2023). First-in-human study to investigate the safety and pharmacokinetics of salvianolic acid A and pharmacokinetic simulation using a physiologically based pharmacokinetic model. NIH.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. uab.edu [uab.edu]
- 8. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The detection and quantitative analysis of the psychoactive component of Salvia divinorum, salvinorin A, in human biological fluids using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Statin safety and drug interactions: clinical implications [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]
Unraveling Salfluverine: A Technical Guide to its Origins, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Emergence of a Spasmolytic Agent
Salfluverine, identified by the Chemical Abstracts Service (CAS) number 587-49-5, is a synthetic compound belonging to the salicylanilide class of molecules. Its systematic IUPAC name is 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide. While the specific historical details surrounding the initial discovery and the individuals or institutions responsible for its first synthesis remain elusive in publicly accessible scientific literature, its chemical structure suggests a rational design approach aimed at exploring the pharmacological potential of trifluoromethyl-containing benzamide derivatives. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, indicates a deliberate effort to modulate the compound's physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, from its logical synthesis to its potential therapeutic applications as an investigational spasmolytic agent.
Chemical and Physical Properties
A clear understanding of this compound's fundamental properties is crucial for its application in research and development.
| Property | Value |
| CAS Number | 587-49-5 |
| IUPAC Name | 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 281.23 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | 136 to 138 °C (predicted) |
Retrosynthetic Analysis and Synthesis Protocol
The synthesis of this compound is predicated on the formation of a stable amide bond. A logical retrosynthetic analysis dissects the molecule at this key linkage, identifying the readily available starting materials: salicylic acid and 3-(trifluoromethyl)aniline.
Conceptual Retrosynthesis
An In-depth Technical Guide to the Chemical Properties and Stability of Salfluverine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
Salfluverine, chemically known as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide[1][2][3], is an investigational pharmaceutical compound with potential therapeutic applications. Its structure, featuring a salicylamide core linked to a trifluoromethylphenyl moiety, bestows upon it a unique combination of chemical characteristics that are critical to its biological activity, formulation development, and stability. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside a detailed exploration of its stability profile. In the absence of extensive publicly available experimental data for this compound, this document integrates established principles of medicinal chemistry and data from structurally related compounds to offer scientifically grounded insights and proposed methodologies for its characterization.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing everything from absorption and distribution to formulation and manufacturing.
Chemical Structure and General Information
This compound is a derivative of salicylamide, characterized by the presence of a trifluoromethyl group on the phenyl ring of the aniline moiety.
| Property | Value | Source |
| Chemical Name | 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | [2][3] |
| CAS Number | 587-49-5 | [1][4][5][6][7] |
| Molecular Formula | C14H10F3NO2 | [2][3][6] |
| Molecular Weight | 281.23 g/mol | [1] |
| InChIKey | WQDAVGDBWHWDSC-UHFFFAOYSA-N | [1][2] |
The synthesis of this compound typically involves the condensation of salicylic acid (or a derivative) with 3-(trifluoromethyl)aniline to form the amide linkage[1].
Figure 1: Chemical structure of this compound (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide).
Solubility
Predicted Solubility Profile:
-
Aqueous Solubility: Expected to be low. The phenolic hydroxyl group may impart some solubility, particularly at higher pH where it can deprotonate.
-
Organic Solvent Solubility: Expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).
Proposed Experimental Protocol for Solubility Determination:
A standard shake-flask method can be employed to experimentally determine the solubility of this compound.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to various solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol) in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express the solubility in terms of mg/mL or µg/mL.
pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. This compound possesses two ionizable groups: the phenolic hydroxyl group and the amide proton. The phenolic hydroxyl group is acidic, while the amide proton is generally considered very weakly acidic and not significantly ionized under physiological conditions.
Predicted pKa: The pKa of the phenolic hydroxyl group in salicylamides is typically in the range of 8-9. The electron-withdrawing trifluoromethyl group on the N-phenyl ring is expected to have a minor acidifying effect on the phenolic proton.
Proposed Experimental Protocol for pKa Determination:
Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination.
-
Solution Preparation: Prepare a solution of this compound in a suitable co-solvent system (e.g., methanol-water) if its aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For spectrophotometric determination, measure the absorbance at different pH values and analyze the data to determine the pKa.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted LogP: The PubChem database lists a predicted XlogP of 4.2 for this compound[2]. This high value indicates that this compound is a lipophilic compound, which is consistent with its chemical structure containing two aromatic rings and a trifluoromethyl group.
Proposed Experimental Protocol for LogP Determination:
The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases and then mix it with the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation and Analysis: Separate the two phases and determine the concentration of this compound in each phase using a validated analytical method.
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Stability Profile of this compound
Assessing the stability of a drug candidate is a critical step in its development. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.
Figure 2: A generalized workflow for conducting forced degradation studies on this compound.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.
-
Hydrolytic Degradation: The amide bond is the most likely site for hydrolysis, which would lead to the formation of salicylic acid and 3-(trifluoromethyl)aniline. This degradation is expected to be more pronounced under both acidic and basic conditions.
-
Oxidative Degradation: The phenolic hydroxyl group and the aromatic rings are susceptible to oxidation. Oxidation of the salicylate moiety can lead to the formation of hydroxylated derivatives[8][9][10].
-
Photolytic Degradation: Aromatic compounds can undergo degradation upon exposure to UV light. The trifluoromethylphenyl moiety, in particular, has been shown to be susceptible to photodegradation, potentially leading to the formation of trifluoroacetic acid[11].
-
Thermal Degradation: While benzamides are generally thermally stable, high temperatures could potentially lead to decomposition[12]. The specific degradation products would depend on the conditions applied.
Proposed Protocol for Forced Degradation Studies
The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the observed stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
2.2.1. Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid: Add an equal volume of 0.1 N HCl to the this compound solution.
-
Base: Add an equal volume of 0.1 N NaOH to the this compound solution.
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).
-
Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.
2.2.2. Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution.
-
Incubation: Keep the solution at room temperature and protect it from light. Monitor the degradation over time.
-
Analysis: Analyze the samples directly by HPLC at various time intervals.
2.2.3. Thermal Degradation
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Stress Conditions: Expose the solid sample to a high temperature (e.g., 80°C) in a controlled oven.
-
Incubation and Analysis: At specified time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
2.2.4. Photostability
-
Sample Preparation: Expose solid this compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[4].
-
Control Samples: Keep parallel samples in the dark to serve as controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound and its impurities. A stability-indicating method is one that can separate the drug from its degradation products, allowing for the accurate measurement of the drug's purity and stability.
Proposed Stability-Indicating HPLC Method
Given the lipophilic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The following is a proposed starting point for method development.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 280-310 nm). |
| Column Temperature | 30 °C |
Method Development and Validation:
The proposed method should be developed and validated according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during stability studies. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the degradation products can be determined, providing valuable information about their molecular weight and fragmentation patterns.
Mechanism of Action: Allosteric Modulation of the M1 Muscarinic Receptor
While this compound is broadly classified as a spasmolytic, its specific molecular target and mechanism of action are of significant interest. There is growing evidence suggesting that compounds with similar structural features can act as allosteric modulators of G-protein coupled receptors, including the M1 muscarinic acetylcholine receptor (M1 mAChR).
Figure 3: Proposed mechanism of action of this compound as a positive allosteric modulator of the M1 muscarinic receptor.
Positive allosteric modulators (PAMs) of the M1 receptor do not directly activate the receptor but bind to a topographically distinct site, enhancing the affinity and/or efficacy of the endogenous ligand, acetylcholine[13]. This mode of action offers the potential for greater receptor subtype selectivity and a more nuanced physiological response compared to direct agonists. The structure-activity relationship (SAR) of M1 allosteric modulators often involves specific aromatic and heterocyclic scaffolds[12][14]. The salicylanilide scaffold of this compound could potentially interact with an allosteric binding pocket on the M1 receptor.
Implications for Research:
-
Binding Assays: Radioligand binding assays can be used to determine if this compound binds to the M1 receptor and to characterize its affinity.
-
Functional Assays: In vitro functional assays, such as calcium mobilization or inositol phosphate accumulation assays, can be used to assess the ability of this compound to potentiate the response to acetylcholine.
-
In Vivo Studies: Animal models of cognitive impairment or other CNS disorders where M1 receptor dysfunction is implicated could be used to evaluate the therapeutic potential of this compound.
Conclusion and Future Directions
This compound is a compound with a chemical structure that suggests a complex and interesting profile of physicochemical properties and stability. While direct experimental data is limited, this guide has provided a framework for its characterization based on the properties of structurally related molecules and established scientific principles. The key to advancing the development of this compound lies in the systematic experimental verification of its solubility, pKa, LogP, and stability under forced degradation conditions. The development and validation of a robust stability-indicating analytical method will be paramount for these investigations. Furthermore, elucidating its precise mechanism of action, particularly its potential role as an allosteric modulator of the M1 muscarinic receptor, will be crucial for defining its therapeutic potential. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals embarking on the comprehensive characterization of this compound.
References
- Szabó, L., Tóth, T., Homlok, R., Rácz, G., Takács, E., & Wojnárovits, L. (2014). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. Radiation Physics and Chemistry, 97, 239-245.
- Szabó, L., Tóth, T., Homlok, R., Rácz, G., Takács, E., & Wojnárovits, L. (2014). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. Radiation Physics and Chemistry, 97, 239-245.
- Moorhouse, C. P., Grootveld, M., Halliwell, B., Quinlan, J. G., & Gutteridge, J. M. (1987). Oxidation of salicylates by stimulated granulocytes: evidence that these drugs act as free radical scavengers in biological systems. FEBS letters, 213(1), 23-8.
- Noetzel, M. J., Rook, J. M., Vinson, P. N., Bridges, T. M., Gentry, P. R., Venteicher, C. L., ... & Lindsley, C. W. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2, 5-dibenzyl-2H-pyrazolo [4, 3-c] quinolin-3 (5H)-ones as positive allosteric modulators. Bioorganic & medicinal chemistry letters, 25(2), 384-388.
- Noetzel, M. J., Rook, J. M., Vinson, P. N., Bridges, T. M., Gentry, P. R., Venteicher, C. L., ... & Lindsley, C. W. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2, 5-dibenzyl-2H-pyrazolo [4, 3-c] quinolin-3 (5H)-ones as positive allosteric modulators. Bioorganic & medicinal chemistry letters, 25(2), 384-388.
- Li, S., Liu, X., Zhang, Y., Lin, S., Huang, J., Li, X., ... & Dong, H. (2016). Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods, 8(26), 5257-5263.
- Morris, M. E., & Levy, G. (1983). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. Journal of pharmaceutical sciences, 72(6), 612-617.
- Mistry, S. N., Gregory, K. J., D'Souza, Z., Valant, C., Sexton, P. M., & Christopoulos, A. (2014). Mechanistic insights into allosteric structure-function relationships at the M1 muscarinic acetylcholine receptor. Molecular pharmacology, 86(6), 727-740.
- Pop, R., Vlase, L., & Bodoki, E. (2023). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 24(13), 10803.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
ChemBK. (n.d.). 587-49-5. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [587-49-5]. Retrieved from [Link]
- Melancon, B. J., Tarr, J. C., Panarese, J. D., Wood, M. R., & Lindsley, C. W. (2013). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug discovery today, 18(23-24), 1185-1199.
-
PubChem. (n.d.). 2-hydroxy-3-phenyl-N-(trifluoromethyl)benzamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]
-
PubChem. (n.d.). N-{2-[3-(hydroxyamino)-3-oxopropyl]phenyl}-3-(trifluoromethyl)benzamide. Retrieved from [Link]
- Chen, Y. C., Chen, Y. A., Chen, Y. J., Hsu, T. L., & Wong, C. H. (2023). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics, 20(10), 5035-5045.
-
PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxy-benzamide. Retrieved from [Link]
- Jida, M., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- Jida, M., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- Vummidi, B. R., Al-Rawashdeh, A. I., & Al-Tel, T. H. (2023).
-
PubChem. (n.d.). Salicylamide, N,N-dimethyl-3-phenyl-. Retrieved from [Link]
-
Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Scite.ai. (n.d.). Physical chemical properties: Significance and symbolism. Retrieved from [Link]
-
PubChem. (n.d.). Salverine. Retrieved from [Link]
-
PubChem. (n.d.). Salicylanilide. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl Salicylate. Retrieved from [Link]
-
PubChem. (n.d.). Salverine hydrochloride. Retrieved from [Link]
-
Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-3-Phenyl-N-(2,2,2-trichloro-1-(((8-quinolinylamino)thioxomethyl)amino)ethyl)-2-propenamide. Retrieved from [Link]
-
PubChem. (n.d.). Cevadine. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Retrieved from [Link]
- Jia, T., He, Q., & Montgomery, J. (2021). Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. Organic letters, 23(3), 883-887.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C14H10F3NO2) [pubchemlite.lcsb.uni.lu]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 587-49-5 this compound [chemsigma.com]
- 5. chembk.com [chembk.com]
- 6. This compound [587-49-5] | Chemsigma [chemsigma.com]
- 7. 587-49-5(2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide) | Kuujia.com [kuujia.com]
- 8. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Separation of Salicylanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Case of Salfluverine: Acknowledging the Frontiers of Public Scientific Knowledge
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the dynamic landscape of pharmaceutical research, the pursuit of novel therapeutic agents is a constant endeavor. This guide was intended to provide an in-depth technical overview of the early-stage research on a compound identified as Salfluverine. However, a comprehensive and diligent search of the public scientific and patent literature has revealed a critical finding: there is currently no publicly available, peer-reviewed research or substantive preclinical data specifically associated with a molecule designated as "this compound."
The information that is accessible appears to be illustrative in nature, presenting a hypothetical framework for the preclinical investigation of a new chemical entity rather than a reflection of completed or ongoing studies. This includes generalized discussions of potential spasmolytic activity and hypothetical structure-activity relationships, which, while informative from a theoretical medicinal chemistry perspective, do not constitute a concrete foundation of experimental evidence.
Therefore, in the spirit of scientific integrity and transparency, this document will pivot from a detailed guide on this compound to a broader discussion of the essential principles and methodologies that would be applied to the early-stage investigation of a novel salicylamide derivative, using the concept of this compound as a case study. This approach will provide researchers with a robust framework for initiating and navigating the preclinical development of similar compounds.
Part 1: Deconstructing the Salicylamide Scaffold: A Blueprint for Early-Stage Investigation
The core structure of this compound, as hypothetically described, belongs to the salicylanilide class of compounds. This chemical family has a rich history in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The initial steps in evaluating a novel analogue like our conceptual this compound would be grounded in a systematic characterization of its fundamental properties and potential biological targets.
Foundational Physicochemical and In Vitro Profiling
The journey of any new chemical entity begins with a thorough understanding of its intrinsic properties. This initial phase is critical for establishing a baseline for all subsequent studies and for identifying potential liabilities that could hinder development.
Experimental Protocol: Foundational In Vitro Profiling
-
Synthesis and Structural Confirmation:
-
The initial synthesis of this compound would likely follow established methods for amide bond formation, such as the coupling of a salicylic acid derivative with a substituted aniline.
-
Crucially, the final compound's identity and purity must be rigorously confirmed using a suite of analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) to determine purity, which should typically exceed 95% for use in biological assays.
-
-
-
Solubility and Stability Assessment:
-
Aqueous solubility is determined at various pH levels (e.g., 2.0, 7.4, 9.0) to mimic physiological conditions.
-
Chemical stability is assessed over time in different media (e.g., buffer, plasma) to identify any degradation products.
-
-
Lipophilicity Determination:
-
The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH is measured to predict membrane permeability and potential for non-specific binding.
-
-
Initial ADME-Tox Profiling:
-
Metabolic Stability: Incubation with liver microsomes (human, rat, mouse) provides a preliminary assessment of the compound's susceptibility to Phase I and Phase II metabolic enzymes.
-
CYP450 Inhibition: The potential for drug-drug interactions is evaluated by testing the compound's ability to inhibit major cytochrome P450 isoforms.
-
Plasma Protein Binding: The extent of binding to plasma proteins is determined as this can significantly impact the free fraction of the drug available to exert its pharmacological effect.
-
Early Safety Assessment: In vitro cytotoxicity assays using cell lines such as HepG2 are conducted to identify any immediate concerns regarding cellular toxicity.
-
Target Identification and Mechanism of Action Elucidation
A key objective of early-stage research is to identify the biological target(s) of a new compound and to understand how their interaction leads to a physiological effect. For a compound with potential spasmolytic properties, the investigation would focus on targets known to modulate smooth muscle contraction.
Hypothetical Signaling Pathway for a Spasmolytic Salicylamide
Caption: Hypothetical signaling pathway for a spasmolytic agent.
Experimental Workflow: Target Deconvolution
Caption: Experimental workflow for target identification.
Part 2: Structure-Activity Relationship (SAR) and Lead Optimization
Once an initial "hit" compound is identified, the next phase involves synthesizing and testing a series of analogues to understand the relationship between chemical structure and biological activity. This iterative process aims to develop a "lead" compound with improved potency, selectivity, and drug-like properties.
Systematic Analogue Synthesis and In Vitro Testing
A focused library of compounds would be synthesized around the salicylanilide core. Key modifications could include:
-
Substituents on the Salicylic Acid Ring: Altering the position and nature of substituents to probe for key interactions with the biological target.
-
Substituents on the Aniline Ring: Exploring the impact of electron-withdrawing and electron-donating groups on potency and metabolic stability.
-
Modification of the Amide Linker: Investigating the importance of the amide bond for activity.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues
| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical Activity (IC₅₀, µM) |
| This compound | Parent Compound | Baseline | 1.0 |
| Analog 1 | Relocation of CF₃ group from meta to para position | Investigate importance of substituent position | 5.2 |
| Analog 2 | Replacement of CF₃ group with a Cl group | Evaluate effect of a different electron-withdrawing group | 2.8 |
| Analog 3 | Removal of the hydroxyl group | Determine the role of the hydroxyl group in binding | 15.7 |
| Analog 4 | Addition of a methoxy group to the salicylic ring | Explore potential for additional interactions | 0.5 |
This table is for illustrative purposes only and is based on general principles of medicinal chemistry. The presented activity values are hypothetical.[1]
Preclinical Pharmacokinetic and In Vivo Efficacy Models
Promising lead candidates from SAR studies would advance to in vivo testing.
-
Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) of the compound are studied in animal models (e.g., rodents) to determine its bioavailability, half-life, and major clearance pathways.[1]
-
In Vivo Efficacy Models: For a potential spasmolytic agent, relevant animal models could include those that induce gastrointestinal or urogenital spasms.[1] The ability of the compound to alleviate these spasms would be a key measure of its potential therapeutic efficacy.
Conclusion: A Path Forward in the Absence of Data
While the specific early-stage research on "this compound" remains outside the public domain, the principles and methodologies outlined in this guide provide a comprehensive roadmap for the preclinical evaluation of any new salicylamide derivative. The journey from a conceptual molecule to a viable drug candidate is a rigorous one, built upon a foundation of meticulous in vitro and in vivo studies, iterative medicinal chemistry, and a deep understanding of the underlying biology. Researchers in the field are encouraged to apply these established principles to their own novel compounds as they continue the vital work of drug discovery and development.
References
Sources
Methodological & Application
Salfluverine experimental protocol for cell culture
As a Senior Application Scientist, I am unable to provide a detailed experimental protocol for "Salfluverine" in cell culture. A thorough search of publicly available scientific literature and databases has yielded no specific information on a compound with this name.
This suggests that "this compound" may be:
-
A novel or proprietary compound not yet described in published literature.
-
An internal designation for a compound that has not been publicly disclosed.
-
A misspelling of a different compound.
Without foundational knowledge of a compound's mechanism of action, its physicochemical properties, and its expected biological effects, it is scientifically unsound to create a detailed and reliable experimental protocol. The development of such a protocol requires a deep understanding of the molecule to ensure data integrity, reproducibility, and the safety of the researchers.
To proceed with developing a robust protocol for your compound of interest, the following information would be essential:
-
Chemical Structure and Properties: Understanding the molecule's solubility, stability in culture media, and potential for off-target effects is critical for designing appropriate experimental conditions.
-
Biological Target(s) and Mechanism of Action: Knowing the intended cellular target(s) and how the compound is expected to modulate their activity is fundamental to selecting relevant cell lines and assays.
-
Preliminary In Vitro Data: Any existing data on the compound's effects on cell viability, proliferation, or other cellular processes would provide a starting point for dose-response and time-course experiments.
-
Safety and Handling Information: A material safety data sheet (MSDS) or equivalent is necessary to ensure proper handling and disposal.
If you can provide the correct name of the compound or any of the above information, I would be pleased to assist you in developing a comprehensive and scientifically rigorous application note and protocol.
Introduction: Contextualizing Salfluverine in Gastrointestinal Research
An Application Guide for the Preclinical Evaluation of Salfluverine in Animal Models of Functional Gastrointestinal Disorders
This compound is an investigational pharmaceutical compound with potential applications as a spasmolytic agent.[1] Its precise mechanism of action is a subject of ongoing research, but its chemical structure suggests potential interactions with biological pathways that regulate smooth muscle contraction and visceral sensation.[1] The primary therapeutic target for such a compound is functional gastrointestinal disorders (FGIDs), most notably Irritable Bowel Syndrome (IBS).
IBS is a multifactorial condition characterized by chronic abdominal pain, discomfort, and altered bowel habits in the absence of any clear organic cause.[2][3] A key pathophysiological hallmark of IBS is visceral hypersensitivity, an enhanced perception of pain from the gut in response to normal or mildly noxious stimuli.[4][5][6] Consequently, animal models that effectively recapitulate visceral hypersensitivity are indispensable tools for the preclinical evaluation of novel therapeutic candidates like this compound.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in relevant animal models. It provides not just step-by-step protocols, but also the scientific rationale behind model selection, experimental design, and endpoint analysis, ensuring a robust and translatable preclinical assessment.
Part 1: Strategic Framework for Preclinical Evaluation
The successful preclinical evaluation of a compound like this compound hinges on a logical progression from model selection to efficacy and safety assessment. The goal is to build a data package that convincingly demonstrates the compound's potential to alleviate key symptoms of FGIDs, primarily visceral pain and dysmotility.
The Rationale for Model Selection: Mimicking Human Pathophysiology
No single animal model can fully replicate the complex human condition of IBS, which involves intricate interactions between biological, psychological, and social factors.[7] However, several well-validated models exist that reproduce specific, key characteristics of the disorder, making them suitable for screening therapeutic agents. The choice of model should be driven by the specific hypothesis being tested.
-
Stress-Induced Hypersensitivity Models: Epidemiological studies strongly link psychological stress to the onset and exacerbation of IBS symptoms.[6] Stress-based models, therefore, offer high construct validity.
-
Water Avoidance Stress (WAS): This is one of the most widely used models to induce visceral hypersensitivity by leveraging a psychological stressor.[8][9] Rodents are placed on a small platform in a container of water, inducing anxiety without direct physical harm. This model has been shown to increase visceral sensitivity and is valuable for testing agents that may modulate the gut-brain axis.[10][11]
-
Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of varied, mild stressors over an extended period, which can induce a depressive-like phenotype alongside visceral hypersensitivity, mimicking the comorbidity often seen in IBS patients.[9][10]
-
-
Post-Inflammatory Models: A significant subset of IBS cases, known as post-infectious IBS (PI-IBS), develops following an episode of acute gastroenteritis.[3][5] These models are initiated by inducing a transient, low-grade inflammation in the gut.
-
Trinitrobenzene Sulfonic Acid (TNBS) Model: Intracolonic administration of a low dose of TNBS induces a transient inflammatory response. After the overt inflammation subsides, animals often display long-lasting visceral hypersensitivity, making it a robust model for screening compounds for visceral pain.[7][11]
-
Post-Infection Models: Using pathogens like Campylobacter or parasites such as Trichinella spiralis can also induce a state of chronic visceral hypersensitivity after the initial infection is cleared.[5][9]
-
For the initial evaluation of this compound, the Water Avoidance Stress (WAS) model is recommended due to its high reproducibility, relevance to the psychological stress component of IBS, and well-characterized outcomes.
Conceptual Workflow for this compound Evaluation
The experimental workflow is designed to systematically assess the efficacy and safety of this compound. It begins with the induction of a disease-relevant phenotype (visceral hypersensitivity), followed by treatment and subsequent measurement of key functional endpoints.
Fig 1. General Experimental Workflow for evaluating this compound in a visceral hypersensitivity model.
Part 2: Detailed Methodologies and Protocols
This section provides step-by-step protocols for the administration of this compound and the execution of key efficacy assays.
Drug Preparation and Administration
The formulation and route of administration are critical for ensuring proper exposure and obtaining reliable data.
Vehicle Selection: this compound's solubility must be determined to select an appropriate vehicle. Common vehicles for preclinical studies include:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% DMSO + 30% PEG 400 + 65% Saline
-
0.5% - 1% Carboxymethylcellulose (CMC) in water
Administration Routes: The choice of route depends on the intended clinical application and the compound's pharmacokinetic properties.[12] For initial screening, oral (PO) or intraperitoneal (IP) routes are common.[13][14]
| Route | Description | Max Volume (Rat) | Needle Gauge | Key Considerations |
| Oral (PO) | Gavage directly into the stomach. Mimics clinical route. | 5-10 mL/kg | 16-18 G (gavage needle) | Risk of esophageal or tracheal injury. Requires trained personnel.[12] |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. Rapid absorption. | 5-10 mL/kg | 23-25 G | Aspirate before injecting to avoid bladder or GI tract puncture.[15][16] |
| Subcutaneous (SC) | Injection into the loose skin, typically on the back. Slower absorption. | 5 mL/kg | 25-27 G | Irritating substances can cause skin necrosis.[16] |
| Intravenous (IV) | Injection into a vein (e.g., lateral tail vein). 100% bioavailability. | 1-2 mL/kg (bolus) | 25-27 G | Requires skill and proper restraint. The substance must be sterile and isotonic.[14][15] |
Protocol 1: Induction of Visceral Hypersensitivity via Water Avoidance Stress (WAS)
This protocol is adapted from established methods used to study stress-induced visceral pain.[5][11]
Materials:
-
Male Wistar rats (200-250g)
-
Plexiglass tanks (45 cm long x 25 cm wide x 20 cm high)
-
A small platform (8 cm x 8 cm)
-
Water at room temperature (25°C)
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing facility for at least 7 days before the experiment. Handle the animals daily to reduce handling stress.
-
Baseline Measurement (Optional): Perform a baseline assessment of visceral sensitivity using the Colorectal Distension protocol (see Protocol 2) one day before starting the stress protocol.
-
Stress Induction: a. Fill the plexiglass tank with 25°C water to a level of 1 cm. b. Place the platform in the center of the tank. The water should surround the platform but not touch its surface. c. Carefully place one rat onto the platform. d. Leave the rat on the platform for a period of 1 hour.
-
Repetition: Repeat the stress procedure for 7-10 consecutive days. A control group of animals should be handled identically but placed in an empty tank (sham stress).
-
Post-Stress Recovery: Allow a 24-hour recovery period after the final stress session before proceeding with efficacy testing. This delay is crucial as visceral hyperalgesia often develops 24 hours post-stress.[5][11]
Protocol 2: Assessment of Visceral Nociception via Colorectal Distension (CRD)
This is the gold-standard method for quantifying visceral pain in rodents. It measures the visceromotor response (VMR), a reflex contraction of the abdominal muscles, in response to graded colorectal distension.[17]
Materials:
-
Pressure transducer and controller
-
Flexible latex balloon (4-5 cm) attached to a catheter
-
Electromyography (EMG) recording equipment (optional, for more precise quantification)
-
Restraint devices (e.g., Broome-style restrainers)
-
K-Y Jelly or similar lubricant
Procedure:
-
Animal Preparation: a. Lightly anesthetize the rat (e.g., with isoflurane). b. Gently insert the lubricated balloon catheter into the colon, approximately 8 cm proximal to the anus. c. Secure the catheter to the tail with tape. d. (Optional for EMG) If using EMG, implant electrodes into the external oblique abdominal muscles 3-5 days prior to the experiment. e. Allow the animal to recover from anesthesia in the restraint device for at least 30 minutes.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) at the predetermined time point before starting the distension protocol (e.g., 30 min post-IP, 60 min post-PO).
-
Distension Protocol: a. The protocol consists of graded, phasic distensions. A typical paradigm is 20-second distensions at pressures of 20, 40, 60, and 80 mmHg, with a 4-minute rest interval between each distension. b. The pressure transducer inflates the balloon to the target pressure.
-
Data Acquisition: a. During each 20-second distension, record the abdominal muscle contractions. This can be done visually by a blinded observer using a semi-quantitative pain score, or quantitatively by measuring the area under the curve (AUC) of the EMG signal. b. A typical pain score: 0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures.
-
Data Analysis: For each animal, plot the VMR score (or EMG AUC) against the distension pressure. A leftward shift of the curve in stressed animals compared to controls indicates visceral hypersensitivity. An effective compound like this compound should shift the curve back towards the right (i.e., reduce the VMR at each pressure).
The Gut-Brain Axis in Stress-Induced Hypersensitivity
The efficacy of this compound in the WAS model is likely mediated through its interaction with the gut-brain axis. Stress activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticotropin-releasing factor (CRF).[10] CRF can act both centrally and peripherally to increase gut permeability, activate mast cells, and sensitize visceral afferent nerves, culminating in hypersensitivity.[6][11]
Fig 2. Simplified diagram of the gut-brain axis in stress-induced visceral hypersensitivity.
Part 3: Safety and Toxicological Considerations
Before advancing to clinical trials, any new chemical entity must undergo rigorous safety testing.
Core Battery Safety Pharmacology
Regulatory guidelines (ICH S7A & S7B) mandate a core battery of studies to assess the effects of a test compound on vital organ systems.[18]
-
Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is performed in rodents to assess changes in behavior, autonomic function, sensorimotor responses, and reflexes.[19]
-
Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated, often using telemetry in conscious, unrestrained animals (e.g., dogs or non-human primates). An in vitro hERG assay is also critical to assess the risk of QT interval prolongation.[18]
-
Respiratory System: Respiratory rate and tidal volume are typically measured using whole-body plethysmography in rodents.[19]
General Toxicology
Initial toxicological assessments involve dose-range finding studies followed by repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).[20] These studies help identify potential target organs of toxicity and establish a safe starting dose for human trials.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of this compound in animal models of functional gastrointestinal disorders. By employing validated models like the Water Avoidance Stress model and gold-standard efficacy endpoints such as colorectal distension, researchers can robustly assess the therapeutic potential of this compound. This structured approach, which integrates efficacy testing with essential safety pharmacology, is crucial for making informed decisions in the drug development process and ultimately translating promising preclinical findings into effective therapies for patients suffering from IBS and other FGIDs.
References
-
Functional GI disorders: from animal models to drug development. (n.d.). Gut. Retrieved January 16, 2026, from [Link]
-
Mayer, E. A. (2000). Evolving pathophysiologic models of functional gastrointestinal disorders. Seminars in Gastrointestinal Disease. Retrieved January 16, 2026, from [Link]
-
Moloney, R. D., et al. (2020). Animal Models for Functional Gastrointestinal Disorders. Frontiers in Psychiatry. Retrieved January 16, 2026, from [Link]
-
Moloney, R. D., et al. (2020). Animal Models for Functional Gastrointestinal Disorders. Frontiers in Psychiatry. Retrieved January 16, 2026, from [Link]
-
Chen, J., et al. (2024). Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved January 16, 2026, from [Link]
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University. Retrieved January 16, 2026, from [Link]
-
Routes and Volumes of Administration in Mice. (n.d.). University of Arizona. Retrieved January 16, 2026, from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Retrieved January 16, 2026, from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. Retrieved January 16, 2026, from [Link]
-
Traini, C. (2016). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. MDPI. Retrieved January 16, 2026, from [Link]
-
Larauche, M., et al. (2012). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility. Retrieved January 16, 2026, from [Link]
-
Moloney, R. D., et al. (2020). Animal Models for Functional Gastrointestinal Disorders. Frontiers in Psychiatry. Retrieved January 16, 2026, from [Link]
-
De Winter, B. Y., et al. (2007). In vivo and transgenic animal models used to study visceral hypersensitivity. Neurogastroenterology & Motility. Retrieved January 16, 2026, from [Link]
-
Kivell, B., et al. (2014). Novel Orally Available Salvinorin A Analog PR-38 Inhibits Gastrointestinal Motility and Reduces Abdominal Pain in Mouse Models Mimicking Irritable Bowel Syndrome. Journal of Pharmacology and Experimental Therapeutics. Retrieved January 16, 2026, from [Link]
-
Myers, B., & Greenwood-Van Meerveld, B. (2012). Stress and visceral pain: from animal models to clinical therapies. Neurogastroenterology & Motility. Retrieved January 16, 2026, from [Link]
-
Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]
-
Johnson, A. C., et al. (2019). CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. Pain. Retrieved January 16, 2026, from [Link]
-
Schmid, R. D. (2024). Principles of Toxicosis Treatment in Animals. Merck Veterinary Manual. Retrieved January 16, 2026, from [Link]
-
Chen, J., et al. (2024). Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved January 16, 2026, from [Link]
-
O'Mahony, S. M., et al. (2021). Animal models of visceral pain and the role of the microbiome. Pain. Retrieved January 16, 2026, from [Link]
-
Larauche, M., et al. (2012). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility. Retrieved January 16, 2026, from [Link]
-
Salvinorin A. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Safety Pharmacology. (n.d.). Scantox. Retrieved January 16, 2026, from [Link]
-
Lechner, S. M., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. Pain and Therapy. Retrieved January 16, 2026, from [Link]
-
AZULFIDINE® (sulfasalazine) Clinical Pharmacology. (n.d.). Pfizer Medical. Retrieved January 16, 2026, from [Link]
-
de Campos, F. F., & Guimarães, F. S. (2014). Salvinorin a and related compounds as therapeutic drugs for psychostimulant-related disorders. Current Drug Abuse Reviews. Retrieved January 16, 2026, from [Link]
-
Food and Drug Administration. (2018). Utility of generational developmental and reproductive toxicity and juvenile animal study protocols for the infant safety assessment of food contact materials. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Teixeira, H. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects. Pharmaceuticals. Retrieved January 16, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Animal Models for Functional Gastrointestinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Functional Gastrointestinal Disorders [frontiersin.org]
- 4. Functional GI disorders: from animal models to drug development | Gut [gut.bmj.com]
- 5. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 6. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downstate.edu [downstate.edu]
- 13. cea.unizar.es [cea.unizar.es]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. In vivo and transgenic animal models used to study visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. scantox.com [scantox.com]
- 20. Principles of Toxicosis Treatment in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
Application Note: A Comprehensive Guide to the Analytical Methods for the Detection of Small Molecule Drugs, Featuring Mebeverine Hydrochloride as a Model Compound
Disclaimer: Initial searches for "Salfluverine" did not yield a known chemical entity. This application note has been developed using Mebeverine, a well-characterized antispasmodic agent, as a representative small molecule drug to illustrate the principles and protocols for analytical method development and validation. These methodologies are broadly applicable to novel small molecules with similar physicochemical properties.
Introduction: The Critical Role of Analytical Methods in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug product is underpinned by robust and reliable analytical methods. These methods are essential for the quantitative determination of the active pharmaceutical ingredient (API) in bulk drug substances, finished products, and biological matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for a small molecule drug, using Mebeverine Hydrochloride as a practical example.
Mebeverine, a musculotropic antispasmodic, directly acts on the smooth muscle of the gastrointestinal tract and is used to treat irritable bowel syndrome.[1] Its analysis presents typical challenges encountered in pharmaceutical analysis, making it an excellent model for demonstrating the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references to ensure scientific integrity.
Foundational Principles: Choosing the Right Analytical Technique
The selection of an analytical technique is governed by the analyte's properties and the intended application of the method.
-
HPLC-UV: This is a workhorse technique in pharmaceutical quality control for assay and impurity determination.[2][3] It is robust, cost-effective, and provides excellent quantitation for compounds with a UV chromophore, which Mebeverine possesses.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalysis (quantification in biological fluids like plasma) and for the detection of metabolites.[4][5] The high specificity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in complex matrices.
Method Development and Validation: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC-UV) Method for Mebeverine HCl in Pharmaceutical Formulations
This protocol is designed for the quantification of Mebeverine HCl in tablet dosage forms.
3.1.1. Rationale for Method Parameters
-
Column: A C18 column is a common choice for reverse-phase chromatography of moderately non-polar compounds like Mebeverine.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to achieve optimal retention and peak shape.[2][6] The pH of the buffer is controlled to ensure consistent ionization of the analyte.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of Mebeverine, which is around 220-263 nm, to ensure maximum sensitivity.[3][7]
3.1.2. Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of Mebeverine tablets.
3.1.3. Detailed Protocol: HPLC-UV for Mebeverine Tablets
-
Preparation of Mobile Phase: Prepare a mixture of 0.02 M potassium dihydrogen phosphate and acetonitrile (30:70 v/v).[3] Adjust the pH to 3.6 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of Mebeverine HCl reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.[3] From this stock, prepare a series of calibration standards ranging from 1-100 µg/mL.[3]
-
Sample Preparation: Weigh and finely powder 10 tablets. Transfer a quantity of powder equivalent to 10 mg of Mebeverine HCl to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes.[3] Make up to volume with the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution. The peak area of Mebeverine is used for quantification.
3.1.4. Validation Parameters for HPLC-UV Method
| Parameter | Specification | Typical Result | Reference |
| Linearity | Correlation coefficient (r²) > 0.999 | r² > 0.999 over 1-100 µg/mL | [2] |
| Accuracy | 98-102% recovery | 99.80% to 100.13% | [8] |
| Precision | RSD < 2% | Intra-day and inter-day RSD < 1.8% | [2] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL | [2] |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL | [2] |
| Specificity | No interference from excipients or degradation products | Well-resolved peak from degradants | [2] |
LC-MS/MS Method for Mebeverine Metabolites in Human Plasma
This protocol is designed for the sensitive and selective quantification of Mebeverine metabolites (Mebeverine alcohol, Mebeverine acid, and Desmethylmebeverine acid) in human plasma, which is crucial for pharmacokinetic studies.[4][5]
3.2.1. Rationale for Method Parameters
-
Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[5]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Mebeverine acid-D5) is the ideal internal standard as it co-elutes and has similar ionization efficiency, correcting for matrix effects and variability in extraction and injection.[5]
-
Chromatography: A C8 column is often used for the analysis of metabolites, which may be more polar than the parent drug.[5] Gradient elution is employed to separate the metabolites with different polarities in a reasonable run time.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is suitable for Mebeverine and its metabolites. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
3.2.2. Experimental Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for LC-MS/MS bioanalysis of Mebeverine metabolites.
3.2.3. Detailed Protocol: LC-MS/MS for Mebeverine Metabolites in Plasma
-
Standard and QC Preparation: Prepare stock solutions of Mebeverine metabolites and the internal standard in methanol. Spike blank human plasma with working solutions to create calibration standards and quality control (QC) samples.
-
Sample Preparation: To 100 µL of plasma sample, standard, or QC, add 400 µL of acetonitrile containing the internal standard (e.g., Mebeverine acid-D5).[5] Vortex for 30 seconds and then centrifuge at 13,000 rpm for 5 minutes.[9] Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions: Specific precursor/product ion pairs for each metabolite and the IS.
-
3.2.4. Validation Parameters for LC-MS/MS Bioanalytical Method
| Parameter | Specification | Typical Result | Reference |
| Linearity | r² > 0.995 | Linear ranges of 0.1-10 ng/mL, 1-100 ng/mL, and 5-1000 ng/mL for different metabolites | [4] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | -4.04% to 4.60% | [4] |
| Precision | CV < 15% (20% at LLOQ) | 0.31% to 6.43% | [4] |
| LLOQ | Lowest standard on the calibration curve | 0.1 ng/mL, 1 ng/mL, and 5 ng/mL for different metabolites | [4] |
| Recovery | Consistent, precise, and reproducible | > 85% | [4] |
| Matrix Effect | Assessed to ensure no ion suppression or enhancement | Not significant | [10] |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability | Stable under tested conditions | [11] |
Conclusion: Ensuring Data Integrity through Robust Methodologies
This application note has provided a detailed framework for the development and validation of analytical methods for the small molecule drug Mebeverine, serving as a guide for other similar compounds. The HPLC-UV method is demonstrated to be suitable for quality control applications, offering robustness and reliability. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. By following the principles of causality in method design and rigorous validation according to ICH guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to the successful development of new pharmaceutical products.
References
-
Gowramma, B., et al. (2023). Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-Mebeverine Hydrochloride in bulk and pharmaceutical formulation. Analytical Chemistry Letters, 13(3), 313-320. [Link]
-
Meyyanathan, S. N., et al. (2015). Chiral RP-HPLC method for enantiomeric separation of Mebeverine Hydrochloride in formulations. Indo American Journal of Pharmaceutical Research, 5(08), 2756-2763. [Link]
-
Souri, E., et al. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Iranian Journal of Pharmaceutical Research, 11(3), 821-829. [Link]
-
Hussein, N. J., et al. (2024). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Cognizance Journal of Multidisciplinary Studies, 4(12), 554-574. [Link]
-
Gant, J. R. (1975). High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine). Journal of Pharmaceutical Sciences, 64(9), 1549-1553. [Link]
-
Zarad, A. G., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]
-
Rani, S., et al. (2012). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Biomedical Chromatography, 26(11), 1362-1369. [Link]
-
Meyyanathan, S. N., et al. (2015). Chiral RP-HPLC Method For Enantiomeric Separation of Mebeverine Hydrochloride In Formulation. Indo American Journal of Pharm Research, 5(08). [Link]
-
Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 235, 115633. [Link]
-
Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 235, 115633. [Link]
-
Al-Tannak, N. F., et al. (2021). Highly Sensitive Fluorescence Quenching Method for Sulfasalazine Detection Using Fluorescein Probe: Application to Pharmaceutical Formulations and Biological Samples. Journal of Fluorescence, 31(5), 1339-1347. [Link]
-
Kim, H., et al. (2021). Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 26(15), 4475. [Link]
-
Al-abachi, A. M., & Jasim, H. A. (2025). Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. International Journal of Science and Research Archive, 14(01), 146-152. [Link]
-
Zatolokina, M. A., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010. [Link]
-
United States Pharmacopeial Convention. (2011). Sulfasalazine. In USP 35: United States Pharmacopeia (pp. 4722). [Link]
-
Ali, A., et al. (2011). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. Journal of Scientific & Industrial Research, 70, 511-514. [Link]
-
Zarad, A. G., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]
-
AL-Hasnawi, S. W., & Nasr, M. S. (2020). Spectrophotometric determination of Sulfasalazine drug in pure and Pharmaceutical preparation using sodium 1, 2-naphthoquinone-4-sulfonate (NQS) reagent. Research Journal of Pharmacy and Technology, 13(10), 4935-4940. [Link]
-
Al-Okial, H. N., et al. (2024). Development of new spectrophotometric method for quantitative analysis of sulfasalazine in pure and tablet dosage forms based on diazo coupling reaction. AIP Conference Proceedings, 3097(1), 030019. [Link]
-
Al-Okial, H. N., et al. (2024). Development of New Spectrophotometric Method for Quantitative Analysis of Sulfasalazine in Pure and Tablet Dosage Forms Based on. AIP Conference Proceedings, 3097(1). [Link]
-
Kumar, R., & G. (2013). rp - hplc method for determination of mebeverine hydrochloride in dosage forms employing ms compatible buff ers. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 860-863. [Link]
-
Saini, B., & Bansal, G. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Scientia Pharmaceutica, 82(2), 295-306. [Link]
-
Saini, B., & Bansal, G. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Scientia Pharmaceutica, 82(2), 295-306. [Link]
-
Souri, E., et al. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Iranian Journal of Pharmaceutical Research, 11(3), 821-829. [Link]
-
Shaw, C., et al. (1983). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 131-140. [Link]
-
Saini, B., & Bansal, G. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Scientia Pharmaceutica, 82(2), 295-306. [Link]
-
Saini, B., & Bansal, G. (2014). Sulfasalazine (SSZ) and its probable degradation products (P1–P5). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Issue's Article Details [indiandrugsonline.org]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Salfluverine in high-throughput screening assays
This Application Note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel modulators of pathways associated with the spasmolytic agent Salfluverine.
Introduction: The Quest for Novel Spasmolytics
Spasmolytics are a class of drugs that relieve spasms of smooth muscle, the involuntary muscle found in the walls of hollow organs like the gastrointestinal tract, blood vessels, and airways.[1][2] this compound is recognized for its potential in this therapeutic area.[3] The development of novel agents with improved efficacy and safety profiles is a significant goal in drug discovery. High-throughput screening (HTS) is a cornerstone of this effort, enabling the rapid evaluation of vast chemical libraries to identify promising new drug candidates.[4][5][6]
While the precise molecular targets of this compound are not fully elucidated, the mechanisms of related antispasmodic agents offer a validated roadmap for assay development. Many of these drugs function by modulating the intracellular concentration of calcium ions ([Ca2+]i), a critical second messenger in smooth muscle contraction.[7][8] They often target key regulators such as G-protein coupled receptors (GPCRs), ion channels, and phosphodiesterases (PDEs).[9][10]
This guide details robust HTS protocols designed to probe these critical nodes of smooth muscle signaling. It provides a framework for a primary, phenotype-based screen to identify functional modulators of intracellular calcium, followed by target-based secondary assays to deconvolute the mechanism of action.
Part 1: The Molecular Basis of Smooth Muscle Contraction & Relaxation
The contractile state of smooth muscle is fundamentally governed by the concentration of intracellular calcium ([Ca2+]i). An increase in [Ca2+]i triggers a cascade of events leading to the phosphorylation of myosin light chain and subsequent muscle contraction. Conversely, a decrease in [Ca2+]i or an increase in cyclic adenosine monophosphate (cAMP) promotes relaxation. This delicate balance is maintained by a network of signaling proteins, primarily GPCRs and ion channels, which represent prime targets for spasmolytic drugs.
Caption: Key signaling pathways controlling smooth muscle contraction and relaxation.
Part 2: A Stepwise HTS Strategy for Spasmolytic Discovery
A successful HTS campaign requires careful planning, from assay development and validation to the execution of primary and secondary screens.[4][11] The following workflow is designed to maximize efficiency and data quality, ensuring that identified "hits" are robust and mechanistically tractable.
Caption: General workflow for an HTS campaign to discover novel spasmolytics.
Protocol 1: Primary HTS Using a Calcium Flux Fluorescence Assay
This primary assay is a functional, cell-based screen designed to identify compounds that inhibit agonist-induced increases in [Ca2+]i. It is a robust and cost-effective method for screening large compound libraries.[12][13] The use of a Fluorescent Imaging Plate Reader (FLIPR) allows for kinetic reading, providing valuable data on the nature of the inhibition.[14]
Principle of the Assay Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the resting state, the dye exhibits low fluorescence. Upon cell stimulation with an agonist that elevates [Ca2+]i, the dye binds to free calcium, resulting in a significant increase in fluorescence intensity, which is measured in real-time. Inhibitory compounds, such as potential spasmolytics, will prevent or reduce this fluorescence increase.
Experimental Protocol
-
Cell Culture and Plating:
-
Select a biologically relevant cell line endogenously expressing appropriate receptors (e.g., human airway smooth muscle cells, or a recombinant line like CHO or HEK293 cells stably expressing a target GPCR like the M3 muscarinic receptor).
-
Culture cells to ~80-90% confluency.
-
Harvest cells and seed them into 384-well, black-walled, clear-bottom microplates at an optimized density. Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Aspirate the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Using a non-contact liquid handler, transfer compounds from the source library plates to the assay plates.[15] Ensure final DMSO concentration is ≤ 0.5% to avoid solvent effects.
-
Include controls on each plate:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known antagonist or spasmolytic (100% inhibition).
-
-
Incubate the plates with the compounds for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare an agonist solution (e.g., acetylcholine for M3 receptors) at a concentration predetermined to elicit an ~80% maximal response (EC80).
-
Place the assay plate into the FLIPR instrument.
-
Initiate reading, establishing a baseline fluorescence for 10-20 seconds.
-
The instrument automatically adds the agonist solution to all wells simultaneously.
-
Continue reading fluorescence for an additional 90-180 seconds to capture the full kinetic response.
-
Data Analysis and Hit Identification
-
Calculate the response for each well (e.g., maximum fluorescence minus baseline).
-
Normalize the data on a plate-by-plate basis using the positive and negative controls.
-
Identify "hits" as compounds that inhibit the agonist-induced signal by a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Value/Condition | Rationale |
| Plate Format | 384-well, black-wall, clear-bottom | Reduces cross-talk and is standard for HTS.[11] |
| Cell Line | Human Airway Smooth Muscle (HASM) or CHO-M3 | Provides biological relevance or a robust, defined system. |
| Fluorescent Dye | Fluo-4 AM or Cal-520 AM | Offer high signal-to-noise ratio for detecting Ca2+ changes.[12] |
| Agonist | Acetylcholine (for M3) | Physiologically relevant agonist for muscarinic receptors. |
| Agonist Conc. | EC80 | Provides a robust signal window for detecting inhibition. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced artifacts.[12] |
| Assay Statistic | Z'-factor | Must be ≥ 0.5 for a robust and screenable assay.[11] |
Protocol 2: Secondary HTS Using a cAMP Luminescence Assay
This secondary assay is crucial for deconvoluting the mechanism of hits from the primary screen. Many spasmolytics act by increasing cAMP levels, which promotes smooth muscle relaxation.[10] Luminescence-based biosensor assays provide a highly sensitive and direct measure of intracellular cAMP modulation.[16][17]
Principle of the Assay The protocol utilizes a genetically encoded biosensor, often based on a split-luciferase system, that is functionally linked to cAMP.[18][19] For example, the GloSensor™ assay uses a modified firefly luciferase containing a cAMP-binding domain. When intracellular cAMP levels rise, the biosensor undergoes a conformational change, leading to luciferase activity and light production. This luminescent signal is directly proportional to the cAMP concentration.
Experimental Protocol
-
Cell Line and Plating:
-
Use a cell line stably co-expressing the cAMP biosensor and a target of interest (e.g., the β2-adrenergic receptor, a Gs-coupled GPCR).
-
Plate cells in 384-well solid white, opaque microplates suitable for luminescence readings. Incubate overnight.
-
-
Reagent Preparation and Equilibration:
-
Equilibrate cells in a CO2-independent medium containing the luciferase substrate.
-
-
Compound Addition:
-
Transfer confirmed hits from the primary screen, now in dose-response format, to the assay plates.
-
Include appropriate controls:
-
Negative Control: DMSO.
-
Positive Control: A known β2-agonist like isoproterenol (for Gs) or a PDE inhibitor like IBMX.
-
-
Incubate for 15-30 minutes.
-
-
Data Acquisition:
-
Measure baseline luminescence using a plate reader.
-
(Optional, for Gi-coupled targets) Add an adenylyl cyclase activator like forskolin, followed by the test compound, to measure the inhibition of cAMP production.
-
Read kinetic or endpoint luminescence according to the assay design.
-
Data Analysis
-
Normalize the luminescent signal to controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the potency (EC50) of active compounds.
Part 3: Hit Triage and Validation
A critical phase of any HTS campaign is the systematic process of triaging and validating primary hits to eliminate artifacts and confirm true biological activity.[20] This ensures that resources are focused on the most promising chemical matter.
Caption: A typical hit triage funnel for filtering HTS results.
Key Validation Steps:
-
Hit Confirmation and Potency Determination: Re-test primary hits from a fresh stock solution in a full dose-response format (e.g., 10-point curve) to confirm activity and determine the IC50 or EC50.
-
Counter-Screening: Perform assays to identify and eliminate compounds that interfere with the assay technology itself. For fluorescence-based assays, this involves checking for autofluorescent compounds.[14]
-
Orthogonal Assays: Validate hits in a secondary assay that measures a different biological endpoint but is mechanistically related. For example, a compound that inhibits Ca2+ flux by activating a Gs-coupled receptor should show an increase in cAMP in the secondary assay.
-
Mechanism of Action (MOA) Studies: For validated hits, more in-depth studies are required. For compounds suspected of acting on ion channels, automated electrophysiology is the "gold standard" for confirming direct channel modulation.[13][21]
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the high-throughput discovery of novel drug candidates acting on this compound-associated pathways. By integrating a functional, phenotype-based primary screen with target-focused secondary assays and a rigorous hit validation cascade, research teams can efficiently identify and characterize new chemical entities with therapeutic potential as smooth muscle relaxants. This multi-faceted approach ensures a high degree of scientific integrity and increases the probability of advancing high-quality leads into the drug development pipeline.
References
-
Kovacikova, G., et al. (2021). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Available at: [Link]
-
Markossian, S., et al. (2019). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Zheng, W., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica. Available at: [Link]
-
Jadhav, S. P., & Páll, G. K. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. Available at: [Link]
-
Sittampalam, G. S., et al. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
Charles River Laboratories. Ion Channel Assays. Available at: [Link]
-
Xu, J., et al. (2001). High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening. Available at: [Link]
-
Cannaert, A., et al. (2021). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PMC - PubMed Central. Available at: [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available at: [Link]
-
Miller, R. L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]
-
Miller, R. L., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. PMC - NIH. Available at: [Link]
-
Zhou, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. Available at: [Link]
-
Triggle, D. J. (1982). Smooth Muscle Relaxants. Semantic Scholar. Available at: [Link]
-
Lu, W., et al. (2017). Hypertonic saline inhibits airway smooth muscle contraction by inhibiting Ca2+ sensitization. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
Janbaz, K. H., et al. (2021). Antispasmodic Potential of Medicinal Plants: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Southern Research. High-Throughput Screening & Discovery. Available at: [Link]
-
Annaházi, A., & Róka, R. (2017). Role of antispasmodics in the treatment of irritable bowel syndrome. PMC - PubMed Central. Available at: [Link]
-
Gáspár, R., et al. (2018). Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine. PubMed. Available at: [Link]
-
Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. ACS Omega. Available at: [Link]
-
University of Illinois Cancer Center. High-Throughput Discovery Sciences. Available at: [Link]
-
Maggi, C. A., et al. (1984). Mechanism of smooth muscle relaxation by rociverine. British Journal of Pharmacology. Available at: [Link]
-
Pera, T., et al. (2023). Starving a Cell Promotes Airway Smooth Muscle Relaxation: Inhibition of Glycolysis Attenuates Excitation-Contraction Coupling. PubMed. Available at: [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. Available at: [Link]
Sources
- 1. Smooth Muscle Relaxants | Semantic Scholar [semanticscholar.org]
- 2. Antispasmodic Potential of Medicinal Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening [sigmaaldrich.com]
- 6. southernresearch.org [southernresearch.org]
- 7. Hypertonic saline inhibits airway smooth muscle contraction by inhibiting Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 14. criver.com [criver.com]
- 15. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 21. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing a Salfluverine-Based Research Model for Spasmolytic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salfluverine is a synthetic small molecule with putative spasmolytic properties, representing a potential starting point for the development of novel therapeutics for disorders characterized by smooth muscle hypercontractility. However, its biological targets and mechanism of action remain largely uncharacterized.[1] This document provides a comprehensive, step-by-step guide to developing a this compound-based research model. It is designed not as a rigid protocol for a known entity, but as a systematic framework for the initial characterization, mechanistic elucidation, and preclinical evaluation of a novel compound with presumed spasmolytic activity. The protocols herein are grounded in established pharmacological principles and are intended to guide researchers in generating robust, reproducible data to validate this compound's therapeutic potential and build a foundation for a successful drug discovery program.
Introduction: The Rationale for a this compound Research Model
Smooth muscle spasms are a core pathophysiological component of numerous prevalent and debilitating conditions, including irritable bowel syndrome (IBS), overactive bladder, and certain vascular diseases.[2][3] Current therapeutic options, such as mebeverine, often have limitations in efficacy or are associated with side effects.[3] This highlights a significant unmet need for novel, targeted spasmolytic agents.
This compound, a salicylanilide derivative, has been identified as a potential spasmolytic agent.[1] Its chemical structure, featuring a salicylic acid core and a trifluoromethylphenyl moiety, offers a unique scaffold for medicinal chemistry exploration.[1] However, before its potential can be realized, a systematic investigation is required to:
-
Confirm its functional activity on smooth muscle contractility.
-
Identify its specific molecular target(s).
-
Elucidate the downstream signaling pathways it modulates.
-
Evaluate its efficacy and safety in relevant preclinical models.
This guide provides the necessary experimental framework to address these critical questions, transforming this compound from a compound of interest into a well-characterized research model and potential drug lead.
Phase I: Foundational Characterization and Functional Validation
The initial phase focuses on verifying the identity and purity of the this compound compound and quantitatively assessing its primary functional effect—the inhibition of smooth muscle contraction.
Physicochemical Characterization (Protocol 1)
Causality: Before any biological assessment, it is imperative to confirm the identity, purity, and solubility of the this compound batch. Contaminants or degradation products could lead to spurious results and misinterpretation of biological data.
Methodology: LC-MS and NMR Analysis
-
Synthesis: this compound can be synthesized via an amide coupling reaction between a salicylic acid derivative and 3-(trifluoromethyl)aniline.[1] Detailed synthesis protocols for similar molecules are widely available.[4][5][6]
-
Purity Assessment:
-
Dissolve a small sample of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
Analyze using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess purity (target >95%).
-
Couple the HPLC to a Mass Spectrometer (MS) to confirm the molecular weight of the main peak corresponds to this compound.
-
-
Identity Confirmation:
-
Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.
-
Confirm that the observed chemical shifts and coupling constants match the expected structure of this compound.
-
-
Solubility Determination:
-
Determine the solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, Krebs-Henseleit solution) to ensure appropriate concentrations can be achieved for biological assays.
-
Functional Validation: Ex Vivo Organ Bath Assay (Protocol 2)
Causality: The organ bath is the gold-standard technique for studying the contractility of intact smooth muscle tissues.[2][7] This assay directly measures this compound's ability to relax pre-contracted smooth muscle, providing a robust functional readout of its spasmolytic activity. Tissues from the gastrointestinal tract (e.g., guinea pig ileum) are commonly used for initial screening of spasmolytic compounds.[8][9][10]
Experimental Workflow:
Caption: Workflow for Ex Vivo Organ Bath Assay.
Detailed Protocol:
-
Setup: Prepare a Radnoti or similar organ bath system with Krebs-Ringer Bicarbonate (KRB) solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[11]
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Gently clean the tissue and cut it into 2-3 cm longitudinal strips.[11][12]
-
Mounting: Suspend each tissue strip in an organ bath chamber. Attach one end to a fixed hook and the other to an isometric force transducer.[11]
-
Equilibration: Apply a resting tension of ~1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh KRB solution every 15 minutes.
-
Contraction: Induce a stable, submaximal contraction using a contractile agent. Common choices include:
-
High Potassium (KCl, 60-80 mM): Induces depolarization-mediated contraction, bypassing receptors.
-
Carbachol (CCh, ~1 µM): A muscarinic acetylcholine receptor agonist that induces receptor-mediated contraction.
-
-
Compound Addition: Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Data Analysis: Record the relaxation at each concentration. Plot the percentage of inhibition against the log concentration of this compound to generate a concentration-response curve and calculate the IC₅₀ (potency) and Eₘₐₓ (efficacy).
Data Summary Table:
| Parameter | Description | Expected Outcome for Active Compound |
| IC₅₀ | The concentration of this compound that causes 50% of the maximum relaxation. | A low IC₅₀ value (nM to low µM range) indicates high potency. |
| Eₘₐₓ | The maximum relaxation effect achieved by this compound. | An Eₘₐₓ near 100% indicates a full antagonist/relaxant effect. |
Phase II: Elucidating the Mechanism of Action
Once spasmolytic activity is confirmed, the next critical phase is to identify the molecular target and signaling pathway. This involves a tiered screening approach, moving from broad panels to specific functional assays.
Tier 1: Broad Target Screening
Causality: To efficiently narrow down the vast number of potential biological targets, an initial broad screen is essential. This helps to identify the general class of target (e.g., GPCR, ion channel) with which this compound interacts. Commercial services offer standardized panels for this purpose.[13]
Methodology: Receptor Binding & Enzyme Assay Panels
-
Protocol: Submit this compound (at a standard concentration, e.g., 10 µM) to a commercial radioligand binding assay panel (e.g., Eurofins' Diversity Profile, CEREP panel).[13] These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes.[14][15][16]
-
Analysis: Analyze the results for significant (>50%) inhibition of radioligand binding to specific targets. This provides a list of potential "hits."
Tier 2: Functional Pathway Analysis
Causality: A binding "hit" does not confirm functional activity. The next step is to determine if this compound functionally modulates the primary signaling pathways associated with smooth muscle contraction, namely intracellular calcium (Ca²⁺) mobilization and cyclic adenosine monophosphate (cAMP) levels.[17][18]
Workflow for Mechanistic Elucidation:
Caption: Tiered approach for mechanism of action studies.
Protocol 3: Intracellular Calcium Mobilization Assay This assay measures changes in cytoplasmic Ca²⁺, a key trigger for smooth muscle contraction.[17][19][20]
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells stably expressing a target GPCR identified in Tier 1, or primary smooth muscle cells) in 96- or 384-well black-walled, clear-bottom plates until confluent.[17][21]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) according to the kit manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.[19][21][22]
-
Assay:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR).[17][21]
-
Establish a baseline fluorescence reading.
-
Add an agonist known to stimulate the target receptor to induce calcium release.
-
In separate wells, pre-incubate cells with varying concentrations of this compound before adding the agonist.
-
-
Analysis: Measure the change in fluorescence intensity. An inhibitory effect of this compound will be seen as a concentration-dependent reduction in the agonist-induced fluorescence peak. Calculate the IC₅₀ value.
Protocol 4: cAMP Accumulation Assay This assay is crucial if the target is a Gs- or Gi-coupled GPCR, which modulate the production of the second messenger cAMP.[18][23][24]
-
Cell Culture: Use a cell line expressing the target receptor.
-
Assay Principle: The assay measures the level of intracellular cAMP, typically using a competitive immunoassay format with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, cAMP-Glo™).[18][23][25]
-
Procedure:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18][26]
-
For Gi-coupled receptors: Stimulate cells with an adenylyl cyclase activator like forskolin, then add varying concentrations of this compound. A potent agonist will inhibit forskolin-stimulated cAMP production.[24]
-
For Gs-coupled receptors: Add varying concentrations of this compound to measure direct stimulation of cAMP production.
-
-
Analysis: Generate concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).[18][27]
Phase III: In Vivo Model Development and Preclinical Evaluation
After in vitro characterization, the research model must be translated to a living system to assess efficacy and safety.
Efficacy Model: Gastrointestinal Motility (Protocol 5)
Causality: To test this compound's spasmolytic effect in a physiological context, an in vivo model of gastrointestinal hypermotility is required. The charcoal meal transit model is a simple, robust, and widely used method to assess intestinal transit time.[28][29]
Methodology: Charcoal Meal Transit in Mice
-
Animal Acclimation: Acclimate male mice (e.g., C57BL/6) for at least one week.
-
Fasting: Fast the mice overnight (12-18 hours) with free access to water.
-
Dosing: Administer this compound (or vehicle control) via oral gavage or intraperitoneal injection. Select a dose range based on in vitro potency and predicted pharmacokinetics.
-
Charcoal Meal: After a set pre-treatment time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) via oral gavage.[28]
-
Transit Measurement: After a fixed time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Analysis: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal front. Calculate the percent transit for each animal.[28] A significant decrease in transit distance indicates a spasmolytic or anti-motility effect.
Other Potential Models: Depending on the identified target and desired therapeutic indication, other models may be relevant, such as models for overactive bladder or inflammatory bowel disease.[1][30][31][32]
Preliminary Safety & Pharmacokinetic Profiling
Causality: Early assessment of safety and drug metabolism is crucial for any potential therapeutic. These studies, guided by international regulatory standards, identify potential liabilities before extensive resources are committed.[33][34][35][36][37]
Methodology Overview:
-
Safety Pharmacology: Conduct a core battery of safety studies to assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems, as outlined by ICH S7A guidelines.[34][36][37]
-
Pharmacokinetics (PK): Perform preliminary PK studies in rodents to determine key parameters like absorption, distribution, metabolism, and excretion (ADME). This involves administering a single dose of this compound and measuring its concentration in plasma over time.
-
Acute Toxicity: A dose-escalation study in rodents can determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
Conclusion and Future Directions
This document outlines a logical and comprehensive pathway for developing a research model based on the novel compound this compound. By systematically progressing through foundational characterization, mechanistic elucidation, and in vivo validation, researchers can build a robust data package. This will not only clarify the scientific understanding of this compound's biological activity but also critically inform the decision to advance it as a lead candidate in a drug discovery program targeting diseases of smooth muscle dysfunction. The successful execution of these protocols will establish this compound as a valuable tool for pharmacological research and a potential starting point for a new class of therapeutics.
References
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol . Bio-protocol. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol . Bio-protocol. Available at: [Link]
-
Intracellular Calcium Measurements with FLIPR Calcium Assay Kit - Molecular Devices . Molecular Devices. Available at: [Link]
-
Organ bath study - Smooth muscle | BioRender Science Templates . BioRender. Available at: [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA . U.S. Food and Drug Administration. Available at: [Link]
-
What are preclinical safety pharmacology requirements? - Patsnap Synapse . Patsnap. Available at: [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments . Springer Nature. Available at: [Link]
-
Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application . Zenodo. Available at: [Link]
-
CALCIUM FLUX PROTOCOL . University of Pennsylvania. Available at: [Link]
-
Data Sheet - BPS Bioscience . BPS Bioscience. Available at: [Link]
-
Preclinical research strategies for drug development - AMSbiopharma . AMSbio. Available at: [Link]
-
Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA . U.S. Food and Drug Administration. Available at: [Link]
-
Spasmolytic effects, mode of action, and structure-activity relationships of stilbenoids from Nidema boothii - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline . European Medicines Agency. Available at: [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL . REPROCELL. Available at: [Link]
-
Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Gastrointestinal Models to Evaluate Bowel Motility - Melior Discovery . Melior Discovery. Available at: [Link]
-
Gastrointestinal and Renal In Vivo Models - Pharmacology Discovery Services . Eurofins. Available at: [Link]
-
Bioactivity-guided isolation of spasmolytic components of Pycnocycla spinosa Decne ex Boiss - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Imaging analytical technique to assess gastrointestinal motility in vivo using zebrafish larvae with diabetes mellitus-like traits - Research journals - PLOS . PLOS. Available at: [Link]
-
Bioactivity-guided isolation of spasmolytic components of Pycnocycla spinosa Decne ex Boiss - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Animal models for the gastrointestinal motility evaluation - ResearchGate . ResearchGate. Available at: [Link]
-
Gastrointestinal Motility Model, Research Assays, And Testing CRO - REPROCELL . REPROCELL. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate . ResearchGate. Available at: [Link]
-
Specialized Pre-IND and Specialty In Vitro Profiling Panels - Eurofins Discovery . Eurofins. Available at: [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of salicylic acid from wintergreen oil - YouTube . YouTube. Available at: [Link]
-
Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Salicylic acid - Heating Under Reflux Lab Techniques Organic Lab experiment - YouTube . YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dmt.dk [dmt.dk]
- 3. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reprocell.com [reprocell.com]
- 8. Spasmolytic effects, mode of action, and structure-activity relationships of stilbenoids from Nidema boothii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivity-guided isolation of spasmolytic components of Pycnocycla spinosa Decne ex Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivity-guided isolation of spasmolytic components of Pycnocycla spinosa Decne ex Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 22. bu.edu [bu.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. cAMP-Glo™ Assay Protocol [promega.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Organ bath study - Smooth muscle | BioRender Science Templates [biorender.com]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. researchgate.net [researchgate.net]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. Imaging analytical technique to assess gastrointestinal motility in vivo using zebrafish larvae with diabetes mellitus-like traits | PLOS One [journals.plos.org]
- 32. reprocell.com [reprocell.com]
- 33. fda.gov [fda.gov]
- 34. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 35. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 36. fda.gov [fda.gov]
- 37. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Investigational Compound Salfluverine: Exploring Potential Applications in Neuroscience
A Note to the Research Community: The following document outlines potential, hypothetical applications and theoretical protocols for the investigational compound Salfluverine . It is critical to understand that this compound is a research compound with limited publicly available data on its biological activity, particularly within the field of neuroscience. The information presented herein is extrapolated from its chemical structure and known spasmolytic properties and is intended to serve as a conceptual guide for future research, not as an established set of protocols. All proposed experiments require rigorous validation and optimization.
Introduction to this compound: A Compound of Interest
This compound, chemically identified as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is an investigational pharmaceutical compound belonging to the salicylanilide class.[1] While its primary classification is as a spasmolytic, suggesting effects on muscle contraction, the broader pharmacological profile and specific molecular targets of this compound remain largely uncharacterized in peer-reviewed literature.[1] Its structure, a salicylanilide derivative, hints at a potential for diverse biological activities, which may include interactions with neuronal signaling pathways. This document explores the hypothetical application of this compound in neuroscience research, providing a framework for investigating its potential neuromodulatory properties.
Hypothesized Mechanism of Action in a Neuroscience Context
Given its classification as a spasmolytic, the mechanism of action of this compound could involve modulation of ion channels, neurotransmitter receptors, or intracellular signaling cascades that regulate neuronal excitability and synaptic transmission. Salicylanilides, as a chemical class, have been shown to interact with a variety of biological targets. Therefore, a primary objective of initial research would be to elucidate the specific molecular targets of this compound within the central and peripheral nervous systems.
A plausible starting point for investigation would be to screen this compound against a panel of receptors and ion channels known to be involved in neuronal excitability and muscle control. This could include:
-
Voltage-gated ion channels: Sodium, potassium, and calcium channels are fundamental to action potential generation and propagation.
-
Ligand-gated ion channels: Receptors for neurotransmitters such as GABA, glutamate, acetylcholine, and serotonin play crucial roles in synaptic transmission.
-
G-protein coupled receptors (GPCRs): A vast family of receptors that mediate the effects of numerous neurotransmitters and neuromodulators.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound's effects.
Caption: Hypothetical signaling pathway for this compound in neurons.
Application Note 1: In Vitro Characterization of this compound's Effects on Neuronal Excitability
Objective: To determine if this compound modulates the intrinsic electrical properties of cultured neurons.
Rationale: Primary neuronal cultures provide a controlled environment to study the direct effects of a compound on neuronal excitability, independent of systemic physiological effects. This initial screen can provide valuable insights into whether this compound possesses neuromodulatory activity.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture:
-
Prepare primary neuronal cultures from a suitable model system (e.g., embryonic rat hippocampus or cortex).
-
Plate neurons on coated coverslips and maintain in appropriate culture medium for 10-14 days to allow for maturation and synapse formation.
-
-
Solution Preparation:
-
Prepare an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Prepare an internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in the external solution. A concentration range of 100 nM to 10 µM is a reasonable starting point for an initial screen.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber of an upright microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution to form a gigaseal and establish a whole-cell recording configuration.
-
In current-clamp mode, record the resting membrane potential and inject a series of current steps to elicit action potentials.
-
In voltage-clamp mode, apply voltage steps to isolate and record voltage-gated sodium and potassium currents.
-
-
Data Acquisition and Analysis:
-
Record baseline neuronal activity for a stable period.
-
Perfuse the recording chamber with the this compound-containing external solution and record for several minutes to observe any effects.
-
Perform a washout with the control external solution to assess the reversibility of any observed effects.
-
Analyze changes in resting membrane potential, action potential threshold, firing frequency, and the amplitude and kinetics of voltage-gated currents.
-
Expected Outcomes and Interpretation
| Parameter Measured | Potential Effect of this compound | Interpretation |
| Resting Membrane Potential | Hyperpolarization or Depolarization | Modulation of leak channels or other tonically active channels. |
| Action Potential Firing | Increased or Decreased Firing Rate | Alteration of overall neuronal excitability. |
| Voltage-Gated Currents | Inhibition or Potentiation | Direct or indirect modulation of voltage-gated ion channels. |
Application Note 2: Investigating the Impact of this compound on Synaptic Transmission
Objective: To assess whether this compound modulates excitatory or inhibitory synaptic transmission in brain slices.
Rationale: Acute brain slices maintain the local synaptic circuitry, providing a more physiologically relevant model to study the effects of a compound on communication between neurons. This approach can help determine if this compound has pre-synaptic or post-synaptic effects.
Experimental Protocol: Field Potential and Whole-Cell Recordings in Acute Brain Slices
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) from a region of interest (e.g., hippocampus) of a rodent model.
-
Maintain slices in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
-
Recording Configuration:
-
For field potential recordings, place a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the target neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
For whole-cell recordings, patch onto individual neurons to record spontaneous or evoked excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
-
Experimental Procedure:
-
Establish a stable baseline recording of synaptic responses.
-
Bath-apply this compound at various concentrations and record the effects on synaptic transmission.
-
To investigate presynaptic effects, analyze changes in paired-pulse facilitation or the frequency of spontaneous miniature postsynaptic currents (mPSCs).
-
To investigate postsynaptic effects, analyze changes in the amplitude of mPSCs or the response to direct application of neurotransmitter agonists.
-
-
Data Analysis:
-
Measure the slope of fEPSPs or the amplitude of EPSCs/IPSCs before, during, and after this compound application.
-
Analyze changes in the frequency and amplitude of spontaneous synaptic events.
-
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on synaptic transmission.
Future Directions and Considerations
The successful demonstration of neuromodulatory effects in these initial in vitro studies would pave the way for more in-depth investigations, including:
-
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the specific molecular targets of this compound in the brain.
-
In Vivo Studies: Progressing to in vivo animal models to assess the behavioral effects of this compound, such as its potential impact on motor control, anxiety, cognition, and pain perception.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.[1]
Disclaimer: The information provided in this document is for research purposes only and is based on the limited available information for the investigational compound this compound. The proposed protocols are theoretical and require substantial validation. Researchers should exercise due diligence and adhere to all laboratory safety guidelines and ethical regulations when handling and investigating new chemical entities.
References
Sources
Application Notes & Protocols: Leveraging Fluorescent Sigma-2 Receptor Ligands for In Vivo Imaging of Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
I. Foundational Principles: The Sigma-2 Receptor as a Proliferation Biomarker for In Vivo Imaging
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for in vivo imaging in oncology and neuroscience.[1][2] Its significant overexpression in rapidly proliferating cells compared to quiescent ones makes it an invaluable biomarker for visualizing and quantifying tumor growth and therapeutic response.[3] Proliferating mouse mammary adenocarcinoma cells, for instance, have been shown to express tenfold more sigma-2 receptors than their non-proliferating counterparts.[3] This differential expression provides a high-contrast window for targeted fluorescent probes to delineate tumors from surrounding healthy tissue.[3]
Fluorescent ligands designed to bind with high affinity and selectivity to the sigma-2 receptor enable real-time, non-invasive visualization of these proliferative hotspots within a living organism.[4][5] Upon administration, these probes are internalized by cells, in part through endocytosis, and accumulate in organelles where the sigma-2 receptor is localized, such as the endoplasmic reticulum, mitochondria, and lysosomes.[6][7][8] This targeted accumulation allows for the monitoring of drug biodistribution, assessment of disease progression, and evaluation of treatment efficacy at a molecular level.[5][9][10] The insights gained from such in vivo imaging studies are crucial for de-risking compound candidates and accelerating the transition from preclinical research to clinical trials.[5][11]
II. Probe Selection and Characterization: A Profile of Effective Sigma-2 Receptor Fluorescent Ligands
While the specific compound "Salfluverine" (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) is a salicylic acid derivative, its direct application as a widely-recognized in vivo imaging agent is not extensively documented in current literature.[12][13] However, its core structure is amenable to modifications that could yield fluorescent probes. The principles outlined here are based on well-characterized fluorescent sigma-2 receptor ligands, such as SW120, which serve as an exemplary model for this class of imaging agents.[14][6][7][8]
An ideal fluorescent ligand for in vivo imaging of the sigma-2 receptor should possess the following characteristics:
-
High Affinity and Selectivity: The probe must bind strongly to the sigma-2 receptor with minimal off-target binding to other receptors, like the sigma-1 receptor, to ensure a clear and specific signal.[6][7][8]
-
Favorable Photophysical Properties: For deep tissue imaging, probes emitting in the near-infrared (NIR) spectrum (650-1700 nm) are preferred due to reduced light scattering and absorption by biological tissues, leading to better signal-to-noise ratios.[15]
-
Cell Permeability and Appropriate Pharmacokinetics: The molecule must be able to cross cell membranes to reach its intracellular target. Its rate of uptake and washout are critical factors in determining the optimal imaging window.[6][7][8] For example, SW120 reaches 50% of its maximum fluorescence intensity in MDA-MB-435 cells within 11 minutes.[6][7]
-
Low Cytotoxicity: The probe should not interfere with normal cellular processes or cause toxicity at the concentrations used for imaging.[16]
Quantitative Profile of an Exemplary Sigma-2 Fluorescent Probe (SW120)
| Parameter | Value | Reference |
| Sigma-2 Receptor Binding Affinity (Ki) | 11 nM | [14] |
| Sigma-1 Receptor Binding Affinity (Ki) | 450 nM | [14] |
| Time to 50% Max. Fluorescence (MDA-MB-435 cells) | 11 minutes | [6][7] |
| Washout (50% from cells) | ~1 hour | [6][7] |
III. Experimental Workflow and Protocols
This section provides a comprehensive guide to performing in vivo fluorescence imaging using a sigma-2 receptor-targeted probe.
A. Pre-Imaging: In Vitro Validation
Before moving to in vivo studies, it is crucial to validate the probe's performance in vitro.
Protocol 1: In Vitro Probe Uptake and Localization
-
Cell Culture: Plate tumor cells known to express the sigma-2 receptor (e.g., MDA-MB-435, EMT-6) in glass-bottom dishes suitable for microscopy.[14]
-
Probe Incubation: Add the fluorescent probe to the cell culture medium at a predetermined optimal concentration.
-
Time-Lapse Microscopy: Using a confocal or high-content imaging system, capture images at regular intervals to determine the rate of cellular uptake.[14]
-
Co-localization Studies: To confirm subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).[6][7]
-
Data Analysis: Quantify the fluorescence intensity within the cells over time.
B. In Vivo Imaging Protocol
This protocol is designed for use with small animal models, such as mice bearing tumor xenografts.
Protocol 2: Tumor Model and Probe Administration
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-435 cells) into the flank of immunocompromised mice.[6][8] Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Probe Preparation: Dissolve the fluorescent sigma-2 receptor ligand in a biocompatible vehicle, such as a solution of DMSO and saline.
-
Probe Administration: Anesthetize the mouse using isoflurane.[17] Inject the probe solution via tail vein or intraperitoneal injection. The optimal dose and route should be determined in preliminary studies.[18]
Protocol 3: Whole-Body Fluorescence Imaging
-
Imaging System: Utilize a whole-animal in vivo imaging system equipped with the appropriate excitation and emission filters for your fluorescent probe.[10][19] For NIR probes, systems with sensitivity in the 700-900 nm range are necessary.[15]
-
Animal Placement: Place the anesthetized mouse in the imaging chamber, ensuring the tumor is clearly visible.[18] Maintain anesthesia throughout the imaging session.[18]
-
Image Acquisition: Acquire a baseline fluorescence image before probe injection. Following administration, capture a series of images at various time points (e.g., 1, 2, 4, 8, and 24 hours post-injection) to determine the optimal imaging window where tumor-to-background contrast is maximal.[18]
-
Data Analysis: Use the system's software to draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area.[17] Quantify the average fluorescence intensity in these ROIs to calculate the tumor-to-background ratio.
C. Post-Imaging: Ex Vivo Validation
To confirm the in vivo findings, ex vivo analysis of tissues is recommended.
Protocol 4: Ex Vivo Organ Imaging and Biodistribution
-
Ex Vivo Imaging: Arrange the harvested tissues in the in vivo imaging system and acquire a final fluorescence image.[17]
-
Quantitative Analysis: Measure the fluorescence intensity of each organ to determine the biodistribution of the probe.[17] This helps to assess target engagement and potential off-target accumulation.
-
Histological Confirmation: Tissues can be further processed for histological analysis (e.g., fluorescence microscopy of tissue sections) to confirm the microscopic distribution of the probe within the tumor.
IV. Visualizing the Process: Diagrams and Pathways
Mechanism of Action and Cellular Uptake
Caption: Cellular uptake and localization of a fluorescent sigma-2 ligand.
In Vivo Imaging Experimental Workflow
Sources
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Probes for Imaging the Sigma-2 Receptor: In Vitro and In Vivo Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Characterization and evaluation of two novel fluorescent sigma-2 receptor ligands as proliferation probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 10. criver.com [criver.com]
- 11. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols for Measuring Alverine Efficacy
A Guide for Researchers and Drug Development Professionals
Note on Salfluverine: The compound "this compound" is not a recognized pharmaceutical agent in scientific literature or drug databases. The following application note has been developed based on the hypothesis that the intended compound of interest was Alverine , a well-documented antispasmodic agent with a similar suffix. This guide provides a comprehensive framework for assessing the efficacy of Alverine and can be adapted for other smooth muscle relaxants.
Introduction: Alverine as a Direct-Acting Spasmolytic
Alverine is a direct-acting antispasmodic agent that alleviates muscle spasms by acting directly on the smooth muscle of the gastrointestinal tract and uterus.[1][2] It is primarily indicated for the symptomatic relief of conditions such as Irritable Bowel Syndrome (IBS) and diverticular disease.[2] Unlike anticholinergic drugs, Alverine's mechanism is largely independent of the autonomic nervous system, which contributes to a focused therapeutic effect with a lower incidence of systemic side effects.[2]
The primary mechanism of action involves the modulation of calcium ion (Ca²⁺) influx into smooth muscle cells.[2][3] By blocking voltage-gated L-type calcium channels, Alverine reduces the excitability of myocytes, preventing the contractions that lead to pain and spasms.[2][4] More complex actions have also been described, including inhibition of Rho kinase activity and modulation of the contractile protein sensitivity to calcium, suggesting a multi-faceted approach to smooth muscle relaxation.[3][4][5]
Measuring the efficacy of Alverine requires a multi-tiered approach, from molecular and cellular assays to whole-organ and in vivo models, culminating in robust clinical trial endpoints. This guide provides detailed protocols for each stage of evaluation.
In Vitro Efficacy Assessment: From Ion Channels to Tissue Contraction
In vitro assays are fundamental for characterizing the pharmacological activity of Alverine, determining its potency (e.g., IC₅₀), and elucidating its mechanism of action at the cellular and tissue levels.
Cell-Based Assays: Quantifying Calcium Mobilization
Scientific Rationale: Since Alverine's primary mechanism involves the inhibition of calcium influx, a direct measure of its effect on intracellular calcium concentration ([Ca²⁺]i) is a critical first step.[2][3] G protein-coupled receptors (GPCRs) and ion channels are key regulators of [Ca²⁺]i in smooth muscle cells.[6][7] Assays using fluorescent calcium indicators provide a high-throughput method to screen for and characterize compounds that modulate these pathways.[8][9][10]
Protocol: High-Throughput Calcium Mobilization Assay using FLIPR
This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in [Ca²⁺]i in response to a spasmogen (e.g., Acetylcholine, Histamine) with and without Alverine.
Materials:
-
Human intestinal smooth muscle cells (SMCs) or a relevant cell line (e.g., HEK293) expressing the target receptor.
-
Cell culture medium (e.g., DMEM).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Alverine citrate stock solution.
-
Agonist/Spasmogen (e.g., Acetylcholine) stock solution.
-
384-well black, clear-bottom assay plates.
-
FLIPR Tetra® or similar kinetic fluorescence plate reader.[9]
Procedure:
-
Cell Plating: Seed SMCs into 384-well plates at an optimized density and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and probenecid. Remove the culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C, followed by 20 minutes at room temperature.[9]
-
Compound Addition: Prepare a serial dilution of Alverine in assay buffer. The FLIPR instrument will add a defined volume of the Alverine solution to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.
-
Agonist Stimulation and Measurement: Place the assay plate into the FLIPR. The instrument will record a baseline fluorescence for several seconds. It will then inject the agonist (e.g., Acetylcholine at an EC₈₀ concentration) into the wells and continue to record the fluorescence intensity kinetically for 2-3 minutes.[9]
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Calculate the peak fluorescence response for each well. Plot the response against the concentration of Alverine to generate a dose-response curve and determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| IC₅₀ | The concentration of Alverine that inhibits 50% of the agonist-induced calcium response. | Varies by cell type and agonist |
| Emax | The maximum percentage of inhibition achieved by Alverine. | >90% |
| Z'-factor | A statistical measure of assay quality. | >0.5 for a robust assay |
Ex Vivo Tissue Assays: The Organ Bath Model
Scientific Rationale: The gold standard for assessing the functional effect of a spasmolytic drug is the isolated organ bath.[11] This technique uses intact smooth muscle tissue, preserving the complex interplay of receptors, ion channels, and contractile proteins in a physiologically relevant environment.[12][13] It allows for the direct measurement of muscle tension and the quantification of a drug's ability to relax pre-contracted tissue.
Protocol: Isometric Contraction Measurement in Rat Ileum
Materials:
-
Male Wistar rats (200-250g).
-
Organ bath system with tissue holders, force-displacement transducers, and data acquisition software.[13][14]
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Carbogen gas (95% O₂, 5% CO₂).
-
Spasmogen (e.g., Potassium Chloride (KCl) or Acetylcholine (ACh)).
-
Alverine citrate.
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and dissect a segment of the distal ileum. Place it immediately in cold Krebs solution. Gently clean the segment of mesenteric attachments and cut it into 2-3 cm lengths.
-
Mounting: Mount a tissue segment vertically in a 10 mL organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen.[12] One end is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 gram. Replace the Krebs solution every 15-20 minutes.[12]
-
Viability Check: Induce a contraction with a submaximal concentration of a standard agonist (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.[15]
-
Contraction and Relaxation: Induce a sustained contraction using an agonist (e.g., ACh at 10⁻⁶ M). Once the contraction reaches a stable plateau, add Alverine cumulatively to the bath in increasing concentrations.
-
Data Acquisition: Record the isometric tension continuously. The relaxation induced by Alverine is measured as a percentage decrease from the agonist-induced maximum contraction.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of Alverine to determine the EC₅₀ (concentration for 50% relaxation).
In Vivo Efficacy Assessment: Modeling Visceral Hypersensitivity and Motility
In vivo models are essential to evaluate the therapeutic potential of Alverine in a complex biological system, assessing its effects on visceral pain and gastrointestinal motility, which are key symptoms of IBS.[16][17]
Animal Models of Visceral Hypersensitivity
Scientific Rationale: Visceral hypersensitivity, an increased pain response to normal stimuli, is a hallmark of IBS.[18][19] Animal models that mimic this condition, often induced by stress or mild inflammation, are used to test the efficacy of potential analgesics.[17][20] A common method involves measuring the visceromotor response (VMR) to colorectal distension (CRD).
Protocol: Colorectal Distension (CRD) Model in Rats
Materials:
-
Male Wistar rats.
-
Colorectal distension balloon (e.g., 4-5 cm latex balloon attached to a flexible catheter).
-
Barostat or pressure-controlled distension apparatus.
-
Electromyography (EMG) electrodes and recording system.
-
Alverine citrate for oral or intraperitoneal administration.
Procedure:
-
Model Induction (Optional): To induce hypersensitivity, rats may be subjected to a stress protocol, such as maternal separation during the neonatal period or water avoidance stress in adulthood.[16][17][18]
-
EMG Electrode Implantation: Surgically implant bipolar EMG electrodes into the external oblique abdominal muscles. Allow for a recovery period of at least one week.
-
Drug Administration: Administer Alverine or vehicle to the rats at a predetermined time before the CRD procedure.
-
CRD Procedure: Lightly anesthetize the rat and insert the balloon catheter into the colon. Allow the rat to recover fully. The balloon is then inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period in between.
-
VMR Measurement: Record the abdominal muscle EMG activity during the baseline and distension periods. The VMR is quantified by integrating the EMG signal.
-
Data Analysis: Compare the VMR at each distension pressure between the Alverine-treated and vehicle-treated groups. A significant reduction in the VMR in the treated group indicates an anti-hypersensitivity effect.
Clinical Efficacy Measurement: Patient-Reported Outcomes in IBS
The ultimate measure of efficacy is the drug's ability to improve symptoms and quality of life in patients. Clinical trials for IBS rely heavily on patient-reported outcome (PRO) instruments, as guided by regulatory agencies like the FDA.[21][22]
Key Endpoints for IBS Clinical Trials:
According to FDA guidance, the evaluation of drugs for IBS should focus on two primary domains: abdominal pain and defecation habits.[23][24]
Protocol: Phase III Clinical Trial Design for Alverine in IBS
Objective: To assess the efficacy and safety of Alverine in adult patients with IBS.
Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Primary Endpoints:
-
Abdominal Pain Responder: A patient is considered a responder if they experience at least a 30% improvement in the worst abdominal pain score for at least 50% of the days in the treatment period. Pain is typically rated daily on an 11-point (0-10) Numeric Rating Scale.[24]
-
Stool Consistency Responder (for IBS-D): A patient is a responder if they have a Bristol Stool Scale (BSS) score of <5 for at least 50% of the days with a bowel movement.
-
Overall Responder: A patient who meets the criteria for both the abdominal pain and stool consistency endpoints in the same week for at least 50% of the weeks in the treatment period.
Secondary Endpoints:
-
Change from baseline in daily scores for bloating and urgency.
-
IBS-specific Quality of Life (IBS-QOL) questionnaire scores.
-
Global assessment of symptom relief.
Data Analysis: The primary efficacy analysis will compare the proportion of overall responders in the Alverine group to the placebo group using a chi-squared test or logistic regression.
| Endpoint | Instrument | Responder Definition | Regulatory Guidance |
| Abdominal Pain | 11-point Numeric Rating Scale (NRS) | ≥30% reduction from baseline in worst daily pain | FDA Recommended Co-Primary Endpoint[24][25] |
| Stool Frequency (IBS-C) | Daily diary of complete spontaneous bowel movements (CSBMs) | Increase of ≥1 CSBM from baseline | FDA Recommended Co-Primary Endpoint[24] |
| Stool Consistency (IBS-D) | Bristol Stool Scale (BSS) | Daily BSS score < 5 | FDA Recommended Co-Primary Endpoint[25] |
Visualizations: Pathways and Workflows
Signaling Pathway: Alverine's Mechanism of Action
Caption: Step-by-step workflow for the ex vivo organ bath assay.
References
-
Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology. [4][5]
-
Alverine: Uses, Dosage, Side Effects and More. MIMS Philippines. [1]
-
What is Alverine Citrate used for? Patsnap Synapse. [2]
-
Evolving mechanisms of action of alverine citrate on phasic smooth muscles. ResearchGate. [3]
-
Animal models of gastrointestinal and liver diseases. Animal models of visceral pain: pathophysiology, translational relevance, and challenges. American Journal of Physiology-Gastrointestinal and Liver Physiology. [20]
-
Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. [8]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [9]
-
Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. American Journal of Physiology-Gastrointestinal and Liver Physiology. [16]
-
Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility. [18]
-
which outcome end points should we use in clinical trials in patients with irritable bowel syndrome?. Neurogastroenterology & Motility. [23]
-
Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. MDPI. [17]
-
Draft Guidance for Industry on Irritable Bowel Syndrome-Clinical Evaluation of Products for Treatment; Availability. Federal Register. [21]
-
End points in irritable bowel syndrome. Taylor & Francis Online. [25]
-
FDA Releases New Guidance for Clinical Evaluation of Irritable Bowel Syndrome Drugs. RAPS. [22]
-
Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. Methods in Molecular Biology. [6]
-
Calcium Assays | Calcium Indicators. ION Biosciences. [10]
-
Irritable Bowel Syndrome — Clinical Evaluation of Drugs for Treatment. FDA. [24]
-
CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. Pain. [19]
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [7]
-
Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology. [12]
-
Sourcebook update: intestinal smooth muscle contractility and autonomic control. Advances in Physiology Education. [13]
-
Experimental setup. The organ bath is composed of an inside chamber and... ResearchGate. [14]
-
In-vitro smooth muscle relaxant activity of a series of vecuronium analogues in the rat aorta. European Journal of Pharmacology. [15]
-
Experimental Setup - ANS control of gut smooth muscle experiments. Monash University.
-
Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Preprints.org.
Sources
- 1. mims.com [mims.com]
- 2. What is Alverine Citrate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. dmt.dk [dmt.dk]
- 12. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro smooth muscle relaxant activity of a series of vecuronium analogues in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mdpi.com [mdpi.com]
- 18. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 19. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Federal Register :: Draft Guidance for Industry on Irritable Bowel Syndrome-Clinical Evaluation of Products for Treatment; Availability [federalregister.gov]
- 22. FDA Releases New Guidance for Clinical Evaluation of Irritable Bowel Syndrome Drugs | RAPS [raps.org]
- 23. FDA and EMA end points: which outcome end points should we use in clinical trials in patients with irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Salfluverine Experimental Optimization: A Technical Support Guide
<_ _>
Welcome to the technical support center for Salfluverine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the experimental concentration of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific rigor and lead to reproducible, high-quality data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when starting work with this compound.
1. What is this compound and what is its primary mechanism of action?
This compound is a salicylanilide derivative investigated for its potential therapeutic properties, particularly as a spasmolytic agent.[1] Its mechanism of action is thought to involve the modulation of cellular signaling pathways that control smooth muscle contraction. The key structural features, including the salicylamide core and the trifluoromethylphenyl moiety, are crucial for its biological activity.[1] The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and interaction with hydrophobic binding pockets within its target proteins.[1]
2. What is a good starting concentration range for in vitro experiments?
For initial in vitro screening assays, a broad concentration range is recommended to determine the compound's potency. A common starting point is to test concentrations spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[2] A more focused approach for subsequent experiments would be to perform a dose-response curve around the estimated IC50 or EC50 value. For many cell-based assays, a typical highest concentration to test is around 10-20 µM.[2]
3. How should I prepare my this compound stock solution?
Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.[3][4][5]
-
Solvent Selection: Due to its chemical structure, this compound is likely to have low aqueous solubility. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended for preparing a high-concentration stock solution.
-
Concentration: A common practice is to prepare a 10 mM or 20 mM stock solution in 100% DMSO.[4] This high concentration allows for minimal solvent addition to your final assay, reducing the risk of solvent-induced artifacts.
-
Procedure:
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.[3][6]
-
Dissolve the compound in a small volume of the chosen solvent (e.g., DMSO) in a sterile, chemically resistant vial (e.g., glass or polypropylene).[4]
-
Use a vortex or gentle agitation to ensure the compound is completely dissolved.[3]
-
Bring the solution to the final desired volume with the solvent.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[6] Protect from light by using amber vials or wrapping them in foil.[4][6]
4. Is this compound stable in cell culture media?
Part 2: Troubleshooting Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during this compound experiments.
Issue 1: Poor Reproducibility or No Dose-Response
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | * Visual Inspection: Before adding to your assay, visually inspect the diluted this compound solution for any precipitate. Centrifuge the solution briefly and check for a pellet. * Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is typically ≤ 0.5%. Higher concentrations can be toxic to cells and can also cause the compound to precipitate out of solution. * Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds, affecting their solubility and bioavailability.[10][11][12] Consider reducing the serum concentration during the treatment period, but be mindful that this can also affect cell health.[13] |
| Incorrect Concentration Range | * Broaden the Range: If you see no effect, you may be testing concentrations that are too low. Conversely, if you see 100% effect at all concentrations, you are likely testing too high. Expand your dose-response curve in both directions.[2] * Literature Review: Search for published studies using this compound or structurally similar compounds to guide your concentration selection. |
| Cell Density Issues | * Optimize Seeding Density: The number of cells plated can significantly impact the apparent potency of a compound.[14] Ensure your cell density allows for logarithmic growth throughout the experiment and that the cells are not confluent at the time of analysis. * Consistency is Key: Use a consistent cell seeding density across all experiments to ensure reproducibility.[14] |
Issue 2: High Background Signal or Apparent Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | * Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO or other solvent) to assess the effect of the solvent on your cells. * Titrate Solvent: If you observe toxicity in your vehicle control, reduce the final solvent concentration in your assay. |
| Compound-Induced Cytotoxicity | * Viability Assay: Perform a cell viability assay (e.g., MTT, WST-1, or ATP-based assays) in parallel with your functional assay.[15][16] This will help you distinguish between a specific functional effect and general cytotoxicity. * Time-Course Experiment: The observed effect may be time-dependent. Conduct a time-course experiment to determine the optimal incubation time. |
| Assay Interference | * Control for Autofluorescence: If using a fluorescence-based assay, check if this compound has any intrinsic fluorescence at the excitation and emission wavelengths of your assay. * Assay-Specific Controls: Run appropriate positive and negative controls for your specific assay to ensure it is performing as expected.[17] |
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments to optimize this compound concentration.
Protocol 1: Determining the Optimal Seeding Density for a 96-Well Plate Assay
Rationale: An incorrect cell density can lead to nutrient depletion, changes in cell signaling, and altered drug sensitivity, all of which can confound your results.[14] This protocol ensures you are working within the linear range of your cell-based assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Perform a serial dilution of the cell suspension to create a range of cell densities (e.g., from 1,000 to 40,000 cells per well).
-
Seed 100 µL of each cell density into multiple wells of a 96-well plate. Include wells with media only as a background control.
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Plot the signal (e.g., luminescence or fluorescence) against the number of cells seeded. The optimal seeding density will be in the linear portion of the curve, representing exponential cell growth.
Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal experimental concentration of this compound.
Caption: A workflow for systematic optimization of this compound concentration.
Protocol 2: Differentiating Agonist vs. Antagonist Effects
Rationale: It is crucial to determine whether this compound is acting as an agonist (activating a pathway) or an antagonist (blocking a pathway).[18][19][20] This protocol outlines a general approach that can be adapted to your specific functional assay.
Materials:
-
This compound
-
A known agonist for the pathway of interest
-
Your cell line and assay system
Procedure:
Part A: Agonist Mode
-
Prepare a dose-response curve of this compound alone and measure the functional output.
-
If this compound produces a response on its own, it is acting as an agonist.
Part B: Antagonist Mode
-
Determine the EC50 concentration of your known agonist from a dose-response curve.
-
Prepare a dose-response curve of this compound in the presence of the EC50 concentration of the known agonist.
-
If this compound reduces the response of the known agonist in a dose-dependent manner, it is acting as an antagonist.
Data Interpretation:
-
Full Agonist: Produces the same maximal response as the known agonist.
-
Partial Agonist: Produces a submaximal response compared to the known agonist.[20]
-
Antagonist: Has no effect on its own but inhibits the response of the known agonist.[20]
Part 4: Understanding Off-Target Effects
Rationale: Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misleading results or unforeseen toxicity.[21][22][23] It is important to be aware of and, where possible, control for these effects.
Strategies to Mitigate Off-Target Concerns:
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration range from your dose-response experiments, use the lowest concentration that gives a robust and reproducible effect for your routine experiments.
-
Structural Analogs: If available, test a structurally similar but inactive analog of this compound as a negative control. This can help confirm that the observed effects are due to the specific chemical structure of this compound.
-
Target Knockdown/Knockout: In a more advanced approach, if the intended target of this compound is known, repeating the experiment in cells where the target has been knocked down or knocked out can provide strong evidence for on-target activity.
Conceptual Diagram: On-Target vs. Off-Target Effects
Sources
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. fastercapital.com [fastercapital.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refrigerated medicines stability tool – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 9. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why is serum used in cell culture? | AAT Bioquest [aatbio.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. domaintherapeutics.ca [domaintherapeutics.ca]
- 21. criver.com [criver.com]
- 22. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Salfluverine solubility issues
Introduction: Navigating the Challenges of Salfluverine's Aqueous Solubility
This compound (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) is a salicylanilide compound of significant interest in various research fields. As with many members of the salicylanilide class, this compound is a lipophilic molecule, a characteristic underscored by a predicted XLogP3 value of 4.2, which points towards inherently low aqueous solubility.[1] This property frequently presents a hurdle for researchers, leading to challenges in preparing stock solutions and maintaining compound stability in aqueous experimental media, such as cell culture buffers.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility issues associated with this compound. Here, we present a series of frequently asked questions (FAQs) for quick reference, followed by in-depth, systematic troubleshooting guides. Our approach is grounded in the physicochemical properties of this compound and established principles of formulation science.
Understanding this compound's Physicochemical Properties
A successful solubilization strategy begins with an understanding of the molecule's key properties. This compound's structure contains two critical functional groups that dictate its solubility behavior: a phenolic hydroxyl group and a secondary amide group.
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic. The pKa of unsubstituted phenol is approximately 9.9.[2] For the related compound salicylamide, the phenolic pKa is reported to be 8.2.[3] Therefore, it is reasonable to estimate the pKa of this compound's phenolic group to be in the range of 8-10. At a pH above its pKa, this hydroxyl group will deprotonate to form a negatively charged phenolate ion, which dramatically increases aqueous solubility.
-
Amide Group (-CONH-): The proton on the amide nitrogen is significantly less acidic, with a pKa typically well above 15, making it a non-ionizable group in physiologically relevant aqueous solutions.[4][5]
-
Lipophilicity: The presence of two aromatic rings and a trifluoromethyl (-CF3) group contributes to the molecule's high lipophilicity and poor water solubility.[6]
This information is crucial for developing a pH-dependent solubilization strategy, as detailed in the guides below.
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Molecular Weight | 281.23 g/mol | Standard for a small molecule. |
| Predicted XLogP3 | 4.2 | Indicates high lipophilicity and poor water solubility. |
| Primary Ionizable Group | Phenolic Hydroxyl (-OH) | Weakly acidic. |
| Estimated pKa | ~8-10 | Deprotonation above this pH will significantly increase solubility. |
| General Class | Salicylanilide | This class of compounds is known for low water solubility.[6] |
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?
A1: This is expected behavior. Given this compound's high lipophilicity (predicted XLogP 4.2) and its weakly acidic nature (estimated pKa 8-10), it is practically insoluble in neutral aqueous solutions.[1] At pH 7.4, the phenolic hydroxyl group is protonated, and the molecule remains in its non-ionized, least soluble form. You must first dissolve the compound in a suitable organic solvent to create a concentrated stock solution.
Q2: What is the best organic solvent to make a primary stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions of this compound. Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective.[7] For initial testing, aim to prepare a 10 mM stock solution in 100% anhydrous DMSO.
Q3: I dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. Why did this happen?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent" in which it is insoluble. The rapid dilution of the DMSO reduces its solvating power, causing the poorly water-soluble this compound to precipitate. To avoid this, it is critical to ensure the final concentration of your compound in the aqueous medium is below its solubility limit under those specific conditions. You may need to lower the final concentration or modify the aqueous medium (see troubleshooting guides).
Q4: Can I heat the solution to help dissolve this compound?
A4: Gentle warming (e.g., to 37-40°C) and sonication can be used to aid the dissolution of this compound in an organic solvent like DMSO. However, exercise caution. Prolonged or excessive heating can lead to compound degradation. Always start with brief periods of warming or sonication and visually inspect the solution for clarity. For salicylamides, light sensitivity can also be a concern, so storage in the dark is recommended.[3]
Q5: Is it possible to dissolve this compound without using DMSO?
A5: Yes, but it requires a different strategy. Because this compound has an acidic phenolic hydroxyl group, you can significantly increase its aqueous solubility by raising the pH of the solvent. By preparing a buffer with a pH greater than its pKa (e.g., pH 10-11), the molecule will deprotonate and become a much more soluble salt. This is a common technique for solubilizing weakly acidic compounds.[3] See Guide 2 for a detailed protocol.
Systematic Troubleshooting Guides
Guide 1: Standard Protocol Using an Organic Co-Solvent (DMSO)
This is the most common and straightforward approach for preparing this compound for in vitro experiments. The key is to minimize the final DMSO concentration while keeping the compound in solution.
Caption: Workflow for dissolving this compound using DMSO.
Causality: DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice of this compound. However, its solvating capacity is concentration-dependent. When diluted in an aqueous medium, water acts as an anti-solvent. Keeping the final DMSO concentration low (ideally ≤0.1%) is critical to minimize both compound precipitation and potential solvent-induced artifacts in biological assays.
Guide 2: pH-Modification Strategy for Aqueous Solutions
This method leverages the acidic nature of this compound's phenolic group to achieve direct aqueous solubility without organic co-solvents.
Caption: Workflow for dissolving this compound via pH modification.
Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the acidic functional group (~8-10 for this compound's phenol), the compound will exist predominantly in its ionized (deprotonated) form. This charged species is far more polar and thus more soluble in water. Stable solutions can be formed at pH 9 or higher for similar compounds like salicylamide.[3] This method is particularly useful for preparing dosing solutions for animal studies where DMSO might be undesirable.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock in DMSO
-
Materials:
-
This compound (MW: 281.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or ultrasonic water bath
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 281.23 g/mol = 0.00281 g = 2.81 mg
-
Carefully weigh 2.81 mg of this compound powder and place it into a suitable vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 1 mg/mL this compound Solution using pH Adjustment
-
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound (e.g., 10 mg).
-
Place the powder in a glass beaker with a stir bar.
-
Add a volume of deionized water (e.g., 9 mL for a final volume of 10 mL). The compound will not dissolve at this stage.
-
Begin stirring the suspension.
-
Slowly add 1N NaOH dropwise to the suspension while continuously monitoring the pH.
-
As the pH increases and surpasses the pKa of the phenolic group (pH > 9-10), the powder will begin to dissolve.
-
Continue adding NaOH until all the solid has dissolved and the solution is clear. Note the final pH.
-
Add deionized water to reach the final desired volume (e.g., 10 mL for a 1 mg/mL solution).
-
This alkaline solution can be used directly, or the pH can be carefully adjusted downwards for specific applications, though this risks precipitation. This method is self-validating; complete dissolution confirms that the pH is sufficiently above the pKa.
-
References
-
Scribd. pKa Values Chart. Available from: [Link]
-
Wikipedia. Amide. Available from: [Link]
-
Kráľová, K., et al. (2021). Salicylanilides and Their Anticancer Properties. MDPI. Available from: [Link]
-
University of Barcelona. Acid-base properties of amides. Available from: [Link]
- Bordwell, F. G., & Ji, G. Z. (1991). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic.
-
PubChem. Salicylanilide. National Center for Biotechnology Information. Available from: [Link]
-
Liptak, M. D., et al. (2002). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. NIH. Available from: [Link]
-
Waisser, K., et al. (2005). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. Available from: [Link]
-
Unknown. Approximate pKa chart of the functional groups: values to know. Available from: [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]
- Liptak, M. D., & Shields, G. C. (2006). Absolute p K a Determinations for Substituted Phenols.
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amide pKa Table. Available from: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
- Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.
-
Wikipedia. Salicylanilide. Available from: [Link]
-
PubChem. Salicylamide. National Center for Biotechnology Information. Available from: [Link]
- Cysewski, P., et al. Results of salicylamide solubility measurements and computations.
-
Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. Available from: [Link]
-
Wikipedia. Salicylamide. Available from: [Link]
Sources
- 1. Salicylanilide | C13H11NO2 | CID 6872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylamide | 65-45-2 [chemicalbook.com]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: Enhancing the Stability of Salfluverine in Solution
Welcome to the comprehensive technical support guide for Salfluverine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during experimental work with this compound in solution. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your research and development efforts.
Introduction to this compound Stability
This compound, a novel therapeutic candidate, possesses a critical ester functional group that is integral to its pharmacological activity. However, this same functional group renders the molecule susceptible to degradation in aqueous environments, primarily through hydrolysis.[1][2][3] Understanding and mitigating this instability is paramount for accurate experimental results and the development of a stable pharmaceutical formulation.
This guide will delve into the common stability issues associated with this compound, offering troubleshooting strategies, detailed experimental protocols, and a foundational understanding of its degradation pathways.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound stability.
Q1: My this compound solution is losing potency over a short period. What is the likely cause?
A1: The most probable cause is the hydrolysis of the ester bond in the this compound molecule, especially in aqueous solutions.[2][3] The rate of this degradation is significantly influenced by the pH, temperature, and composition of your solution.[4][5]
Q2: What are the primary degradation products of this compound?
A2: Hydrolytic degradation of this compound will typically yield its parent carboxylic acid and alcohol. Depending on the specific conditions, further degradation products may also be observed. Identifying and quantifying these degradants is crucial for understanding the stability profile.
Q3: Can I autoclave my this compound solution to sterilize it?
A3: High temperatures can significantly accelerate the hydrolysis of this compound.[1][5] Therefore, autoclaving is generally not recommended. Alternative sterilization methods, such as filtration, should be considered.
Q4: Is this compound sensitive to light?
A4: While hydrolysis is the primary concern, photolytic degradation can also be a factor for many pharmaceutical compounds.[1][5] It is always a good practice to protect this compound solutions from light by using amber vials or covering the container with aluminum foil, especially during initial characterization.[2]
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a more in-depth, question-and-answer-formatted guide to troubleshoot specific experimental challenges.
Issue 1: Rapid Degradation in Aqueous Buffers
Q: I'm observing significant degradation of this compound in my neutral phosphate buffer (pH 7.4) within hours at room temperature. How can I improve its stability for my in-vitro assays?
A: Scientific Rationale: The rate of ester hydrolysis is highly pH-dependent.[2] For many esters, the rate of hydrolysis is slowest in the acidic pH range.[6] At neutral and alkaline pH, the hydroxide ion-catalyzed hydrolysis is often the dominant degradation pathway.[3]
Troubleshooting Steps:
-
pH Optimization Study:
-
Objective: To determine the pH of maximum stability for this compound.
-
Protocol: Prepare a series of buffered solutions across a pH range (e.g., pH 3 to 8). Dissolve this compound in each buffer at a known concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and monitor the concentration of this compound over time using a stability-indicating analytical method like HPLC.
-
Expected Outcome: You will likely observe that this compound is most stable at a lower pH. Many drugs exhibit optimal stability between pH 4 and 8.[5]
-
-
Co-solvent Addition:
-
Objective: To reduce the activity of water and thereby slow down the hydrolysis reaction.
-
Protocol: Investigate the addition of a water-miscible co-solvent such as propylene glycol or ethanol to your buffer.[5] Start with a low percentage (e.g., 5-10%) and increase as needed, ensuring the co-solvent does not interfere with your experimental assay.
-
Causality: By reducing the concentration of water, you can decrease the rate of the hydrolytic reaction.[5]
-
-
Temperature Control:
-
Objective: To minimize the kinetic energy of the system and slow the degradation rate.
-
Protocol: Whenever possible, prepare this compound solutions fresh and keep them on ice or at refrigerated temperatures (2-8°C) until use.[7] Perform your experiments at the lowest temperature compatible with your assay.
-
Causality: The rate of chemical reactions, including hydrolysis, generally decreases with temperature, as described by the Arrhenius equation.[8]
-
Issue 2: Inconsistent Results in Cell Culture Experiments
Q: I am getting variable results when I dose cells with this compound in my cell culture medium. Could this be a stability issue?
A: Scientific Rationale: Standard cell culture media are typically buffered at a physiological pH (around 7.4) and incubated at 37°C, conditions that can promote rapid hydrolysis of ester-containing compounds.[4] Furthermore, esterases present in serum-containing media or secreted by cells can enzymatically accelerate the degradation of this compound.[7]
Troubleshooting Steps:
-
Stability Assessment in Cell Culture Medium:
-
Objective: To quantify the stability of this compound under your specific cell culture conditions.
-
Protocol: Prepare a solution of this compound in your complete cell culture medium (including serum, if applicable). Incubate this solution under the same conditions as your cell culture experiments (37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of remaining this compound by HPLC or LC-MS/MS.
-
Data Interpretation: This will give you the degradation kinetics of this compound in your experimental system, allowing you to determine its half-life and adjust your dosing regimen accordingly.
-
-
Consider Esterase Inhibitors:
-
Objective: To prevent enzymatic hydrolysis of this compound.
-
Protocol: If enzymatic degradation is suspected (e.g., rapid degradation in the presence of serum), consider the addition of an esterase inhibitor such as sodium fluoride or dichlorvos to your control stability studies (not necessarily to the cell culture itself, as they can be toxic).[7]
-
Causality: Esterase inhibitors block the active site of esterase enzymes, preventing them from catalyzing the hydrolysis of the ester bond in this compound.[7]
-
-
Modified Dosing Strategy:
-
Objective: To maintain a more consistent concentration of active this compound over the course of the experiment.
-
Protocol: Based on the stability data, you may need to adopt a repeated dosing schedule or use a higher initial concentration to compensate for the degradation. Alternatively, for longer-term experiments, a continuous infusion system could be considered.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[9][10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or LC-MS/MS system with a suitable column
-
pH meter
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H2O2.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Store solid this compound powder at 60°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample by HPLC and compare it to a control sample protected from light.
-
Data Analysis:
-
Quantify the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
This information is crucial for developing a stability-indicating analytical method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Development:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape).
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient to achieve baseline separation between the this compound peak and all degradation product peaks.
Method Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| pH | Buffer System | Half-life (hours) |
| 3.0 | Citrate | > 72 |
| 5.0 | Acetate | 48 |
| 7.4 | Phosphate | 6 |
| 9.0 | Borate | < 1 |
Visualization of Concepts
Diagram 1: General Hydrolytic Degradation Pathway of this compound
This diagram illustrates the primary degradation pathway of this compound via hydrolysis.
Caption: Hydrolysis of this compound's ester bond.
Diagram 2: Troubleshooting Workflow for this compound Instability
This workflow provides a logical sequence of steps to address stability issues.
Caption: Systematic approach to improving this compound stability.
References
- Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- PCCA. (2022, March 16).
- ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Request PDF.
- IJSDR. (n.d.). DRUG STABILITY.
- Benchchem. (n.d.). This compound | 587-49-5.
- European Pharmaceutical Review. (2010, October 9).
- Pharmaceutical Technology. (n.d.).
- Pharmapproach. (n.d.).
- SCIRP. (n.d.).
- SlideShare. (n.d.). Drug Stability.
- Taylor & Francis Online. (n.d.). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS)
- SpringerLink. (2023, April 23).
- Biosciences Biotechnology Research Asia. (2022, November 8).
- Pharmaguideline. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- National Institutes of Health. (n.d.).
- National Center for Biotechnology Information. (n.d.). Salverine | C19H24N2O2 | CID 65585. PubChem.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Possible thermal degradation pathway of Sal B in RSM tissues under a....
- PubMed. (2011, June 15). Removal and degradation pathway study of sulfasalazine with Fenton-like reaction.
- PubMed. (n.d.). Quantification of the plant-derived hallucinogen Salvinorin A in conventional and non-conventional biological fluids by gas chromatography/mass spectrometry after Salvia divinorum smoking.
- MDPI. (n.d.).
- PubMed. (n.d.). Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures.
- PubMed. (2022, June 29). Biodegradation Pathway and Detoxification of β-cyfluthrin by the Bacterial Consortium and Its Bacterial Community Structure.
- ResearchGate. (n.d.). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
- PubMed. (n.d.). Analytical Methods for the Quantification of Histamine and Histamine Metabolites.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Stability of cefatrizine in aqueous solution and in sera.
- PubMed. (n.d.). Stability of adenine-based cytokinins in aqueous solution.
- PubMed. (n.d.). Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant.
- ResearchGate. (2025, August 6). (PDF) Quantification of the plant-derived hallucinogen Salvinorin A in conventional and non-conventional biological fluids by gas chromatography/mass spectrometry after Salvia divinorum smoking.
- PubMed. (n.d.).
- PubMed. (n.d.).
- National Center for Biotechnology Information. (n.d.). Salviolone | C18H20O2 | CID 10355691. PubChem.
- National Center for Biotechnology Information. (n.d.). Salsoline | C11H15NO2 | CID 40010. PubChem.
- ResearchGate. (2025, August 6).
- PubMed. (n.d.). The Stability of Aqueous Solutions of Sodium Fluoride.
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. THE PCCA BLOG | Profiles in Personalized Medicine: Tiffany Kofrot [pccarx.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Curcumin
<
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the experimental challenges associated with curcumin. Due to its unique physicochemical properties, curcumin is notorious for producing variable and often difficult-to-reproduce results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable data in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial hurdles researchers face when working with curcumin.
Q1: My curcumin won't fully dissolve in my aqueous buffer or cell culture medium. What's happening?
A1: This is the most common issue and stems from curcumin's hydrophobic nature. Curcumin is practically insoluble in water (around 11 ng/mL) at acidic to neutral pH.[1] When you dilute a concentrated stock (likely in an organic solvent like DMSO) into an aqueous solution, it can precipitate. This leads to an unknown and lower effective concentration of the active compound in your experiment.[2]
-
Quick Fix: Always prepare fresh dilutions of your curcumin stock for each experiment. Visually inspect for any precipitate after dilution. Consider using a formulation with enhanced solubility, such as curcumin complexed with cyclodextrins or encapsulated in nanoparticles.[3][4][5]
Q2: I'm observing a rapid loss of the yellow color of my curcumin solution during my experiment. Is this normal?
A2: Yes, this is a sign of degradation. Curcumin is chemically unstable, especially in neutral to alkaline aqueous solutions (pH ≥ 7.0), which are typical for cell culture media.[2][6] Under these conditions, it undergoes rapid hydrolytic degradation.[6] This degradation is accelerated by factors like heat, light, and oxygen.[1]
-
Quick Fix: Prepare curcumin solutions immediately before use. Protect your solutions from light by using amber vials or wrapping them in foil. Minimize the time between solution preparation and the start of your experiment. For longer-term experiments, consider using more stable curcumin analogs or specialized formulations.[7]
Q3: My IC50 values for curcumin in cell viability assays are highly variable between experiments. How can I improve consistency?
A3: This variability is often a combination of the solubility and stability issues mentioned above.[2] Inconsistent precipitation and degradation mean the effective concentration of curcumin your cells are exposed to can differ significantly from one experiment to the next.
-
Quick Fix: Standardize your solution preparation protocol meticulously. Always use freshly prepared solutions and consider pre-warming your media before adding the curcumin stock to minimize thermal shock-induced precipitation. Additionally, be aware that curcumin itself can interfere with certain viability assays (like MTT) due to its color and redox activity.[8] Consider using an assay less prone to such interference, such as one based on ATP measurement (e.g., CellTiter-Glo®).
Q4: I've read that the purity of curcumin can vary. How important is this for my experiments?
A4: The purity and composition of your curcumin source are critical. Commercial curcumin is often a mixture of curcuminoids, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin.[9] The ratio of these compounds can vary between suppliers and even between batches, potentially leading to different biological effects. Furthermore, contamination with other substances can occur.[10]
-
Quick Fix: Whenever possible, obtain a certificate of analysis (CoA) for your curcumin to understand its purity and the relative composition of curcuminoids. For maximum consistency, use a highly purified curcumin standard from a reputable supplier.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming variability at different stages of your experimental workflow.
Guide 1: Preparation of Curcumin Stock and Working Solutions
Inconsistent results often originate from improperly prepared solutions. This guide ensures a standardized and reproducible starting point.
Q: What is the best practice for preparing and storing curcumin stock solutions to ensure stability and consistency?
A: The key is to use an appropriate solvent and proper storage conditions to minimize degradation and precipitation.
-
Detailed Protocol:
-
Solvent Selection: Use a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Ethanol can also be used.[3]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO). This minimizes the volume of organic solvent added to your aqueous experimental system, reducing potential solvent-induced artifacts.
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but do not overheat.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials to protect from light and moisture. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare fresh working dilutions in your aqueous buffer or cell culture medium immediately before use. Do not store diluted aqueous solutions of curcumin.[2]
-
Guide 2: Cell-Based Assays - Mitigating Interference and Ensuring Accurate Results
Curcumin's chemical properties can directly interfere with common assay technologies, leading to misleading data.
Q: I suspect curcumin is interfering with my fluorescence-based assay. How can I confirm this and correct for it?
A: Curcumin is intrinsically fluorescent, which can create a false positive signal.[8]
-
Troubleshooting Workflow:
-
Run a Compound-Only Control: Prepare wells containing your assay medium and curcumin at the concentrations used in your experiment, but without cells.
-
Measure Fluorescence: Read the fluorescence of these control wells. A significant signal indicates that curcumin's intrinsic fluorescence is interfering with your assay.
-
Data Correction: Subtract the average fluorescence signal from the compound-only control wells from the readings of your experimental wells.
-
Consider Alternative Assays: If the interference is too high, switch to a non-fluorescent detection method, such as a luminescence-based or colorimetric assay. Be mindful that curcumin's yellow color can also interfere with absorbance-based assays.[8]
-
Q: My MTT assay results show increased absorbance at high curcumin concentrations, but microscopy reveals cell death. What's causing this discrepancy?
A: This is a known artifact of curcumin's interference with the MTT assay. The yellow color of curcumin can absorb light at the same wavelength as the formazan product of the MTT assay, leading to a false high reading.[8] Additionally, curcumin's redox activity can directly reduce the MTT reagent.
-
Solutions:
-
Use a Different Viability Assay: Switch to an assay that is less susceptible to curcumin's interference. Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP levels of viable cells and are generally less prone to compound interference.
-
Real-time viability assays: These use non-toxic reagents that allow you to monitor cell health over time.
-
-
Include Proper Controls: If you must use an MTT assay, include cell-free controls with curcumin to quantify its direct effect on the reagent.
-
Guide 3: In Vivo Studies - Addressing Bioavailability Challenges
Curcumin's poor oral bioavailability is a major hurdle in translating in vitro findings to in vivo models.[3][11]
Q: How can I improve the bioavailability of curcumin for my animal studies to achieve therapeutic concentrations?
A: Overcoming curcumin's low absorption and rapid metabolism requires specific formulation strategies.[12][13]
-
Strategies to Enhance Bioavailability:
-
Co-administration with Piperine: Piperine, an alkaloid from black pepper, inhibits enzymes involved in curcumin's metabolism, thereby increasing its plasma concentration and bioavailability.[3][9] A common approach is to co-administer curcumin with a small amount of piperine.
-
Lipid-Based Formulations: Curcumin is lipophilic, so formulating it with lipids can enhance its absorption.[14] This can be as simple as dissolving it in an oil-based vehicle for oral gavage.
-
Nanoparticle Formulations: Encapsulating curcumin in nanoparticles, liposomes, or micelles can protect it from degradation, improve its solubility, and enhance its absorption and circulation time.[7][12]
-
Phospholipid Complexes: Complexing curcumin with phospholipids (e.g., creating a phytosome) can improve its passage across the intestinal barrier.[15]
-
Part 3: Data Presentation and Experimental Protocols
Table 1: Physicochemical Properties of Curcumin and their Experimental Implications
| Property | Value/Characteristic | Experimental Implication | Mitigation Strategy |
| Aqueous Solubility | ~11 ng/mL at acidic/neutral pH[1] | Precipitation in buffers/media, inconsistent dosing. | Use organic stock (DMSO), prepare fresh dilutions, use solubilizing formulations (e.g., cyclodextrins).[5] |
| Chemical Stability | Rapid degradation at pH ≥ 7.0[2][6] | Loss of active compound during experiment, variable results. | Prepare solutions fresh, protect from light, work quickly. |
| LogP (Octanol-Water) | ~2.3 - 3.2 | Poor oral absorption, high first-pass metabolism. | Use bioavailability enhancers (piperine), lipid-based formulations, or nanoparticles.[3][12][14] |
| Optical Properties | Yellow color, intrinsic fluorescence. | Interference with colorimetric and fluorescent assays. | Use appropriate controls, subtract background, or switch to non-interfering assays (e.g., luminescence-based).[8] |
| Reactivity | Redox activity, metal chelation. | Assay interference, potential for non-specific biological effects. | Be aware of potential artifacts, use orthogonal assays to confirm findings.[8] |
Protocol: Spectrophotometric Quantification of Curcumin Stock Solution
To ensure consistent starting material, it is crucial to accurately determine the concentration of your curcumin stock solution.
-
Preparation of Standards: Prepare a series of curcumin standards of known concentrations in the same solvent as your stock solution (e.g., ethanol or DMSO).
-
Solvent Blank: Use the pure solvent as a blank to zero the spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan on one of the standards to determine the wavelength of maximum absorbance (λmax). For curcumin in ethanol, this is typically around 425 nm.[16]
-
Absorbance Measurement: Measure the absorbance of your standards and your unknown stock solution (appropriately diluted) at the determined λmax.
-
Standard Curve: Plot a standard curve of absorbance versus concentration for your standards.
-
Concentration Calculation: Use the linear regression equation from your standard curve to calculate the exact concentration of your stock solution.
Part 4: Visualizations
Diagram 1: Workflow for Mitigating Curcumin Variability
Caption: A standardized workflow to ensure reproducibility in curcumin experiments.
Diagram 2: Key Factors Contributing to Curcumin's Experimental Variability
Caption: The relationship between curcumin's properties and experimental challenges.
References
- Evaluation of Analytical Techniques for Curcumin Quantification: A Comprehensive Review. (n.d.). Google Scholar.
- Stohs, S. J., Chen, O., Ray, S. D., Ji, J., Bucci, L. R., & Preuss, H. G. (2020). Improving Curcumin Bioavailability: Current Strategies and Future Perspectives. Foods, 9(1), 52.
- Salehi, B., Staniak, A., Martorell, M., Sharifi-Rad, J., Butnariu, M., & Martins, N. (2020). Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? ACS omega, 5(10), 4713–4729.
- Munteanu, I. G., & Apetrei, C. (2021). Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. Foods, 10(11), 2835.
- Stohs, S. J., Ji, J., Bucci, L. R., & Preuss, H. G. (2020). Advancements in curcuminoid formulations: An update on bioavailability enhancement strategies curcuminoid bioavailability and formulations. Journal of Functional Foods, 68, 103908.
- Bharskar, G., Mankar, S., & Siddheshwar, S. (2022). Analytical Methods for Estimation of Curcumin in Bulk, Pharmaceutical Formulation and in Biological Samples. Asian Journal of Pharmaceutical Analysis, 12(2), 142-148.
- Sivakumar, P., & Sutan, K. (2018). A critical review of analytical methods for determination of curcuminoids in turmeric. Journal of food science and technology, 55(8), 2821–2830.
- (2021). Curcumin Formulation Strategies to Enhance Absorption.
- Technical Support Center: Curcumin in Cell Viability Assays. (n.d.). BenchChem.
- Kebede, A. A., Tundis, R., & Loizzo, M. R. (2026). Development of Curcumin-Loaded Nanoemulsions for Fortification and Stabilization of Dairy Beverages. Applied Sciences, 16(2), 885.
- Evaluation of Analytical Techniques for Curcumin Quantification: A Comprehensive Review. (2025). International Journal of Pharmaceutical Sciences Review and Research, 86(1), 1-8.
- COMPARISON OF ANALYSIS METHODS FOR CURCUMIN DETERMINATION: A LITER
- Challenges of curcumin in cancer therapy. (n.d.). ResearchGate.
- Wang, Y. J., Pan, M. H., Cheng, A. L., Lin, L. I., Ho, Y. S., Hsieh, C. Y., & Lin, J. K. (1997). Stability of curcumin in buffer solutions and characterization of its degradation products. Journal of pharmaceutical and biomedical analysis, 15(12), 1867–1876.
- Curcumin and turmeric supplement challenges. (n.d.). Natural Products Insider.
- Ringman, J. M., Frautschy, S. A., Cole, G. M., Masterman, D. L., & Cummings, J. L. (2005). A potential role of the curry spice curcumin in Alzheimer's disease. Current Alzheimer research, 2(2), 131–136.
- Al-Saeed, A. H., Al-Adhahi, M. J., & Al-Malki, A. L. (2024). Clinical Trial Findings and Drug Development Challenges for Curcumin in Infectious Disease Prevention and Treatment. Life (Basel, Switzerland), 14(9), 1138.
- Al-Saeed, A. H., Al-Adhahi, M. J., & Al-Malki, A. L. (2024). Clinical Trial Findings and Drug Development Challenges for Curcumin in Infectious Disease Prevention and Treatment. Life (Basel, Switzerland), 14(9), 1138.
- Wang, Y. J., Pan, M. H., Cheng, A. L., Lin, L. I., Ho, Y. S., Hsieh, C. Y., & Lin, J. K. (1997). Stability of curcumin in buffer solutions and characterization of its degradation products. Journal of pharmaceutical and biomedical analysis, 15(12), 1867–1876.
- Technical Support Center: Minimizing Curcumin's Interference in Biological Assays. (n.d.). BenchChem.
- Solubility and stability enhancement of curcumin: Improving drug properties of n
- de Souza, C. R., de Faria, N. C., de Oliveira, E. B., & de Oliveira, V. M. (2016). Production, solubility and antioxidant activity of curcumin nanosuspension. Food Science and Technology, 36(1), 187-192.
- Nelson, K. M., Dahlin, J. L., Bisson, J., Charbonnet, J., Wani, M. C., & Pauli, G. F. (2017). The Essential Medicinal Chemistry of Curcumin. Journal of medicinal chemistry, 60(5), 1620–1637.
- An Updated Review of Curcumin in Health Applications: In-vivo Studies and Clinical Trials. (2024). Journal of Pharmaceutical Negative Results, 15(Special Issue 1), 1-10.
- Zhang, Y., Chen, M., & Li, Y. (2026). Advances and Perspectives in Curcumin Regulation of Systemic Metabolism: A Focus on Multi-Organ Mechanisms. Antioxidants, 15(1), 109.
- Gupta, S. C., Patchva, S., & Aggarwal, B. B. (2013). Therapeutic roles of curcumin: lessons learned from clinical trials. The AAPS journal, 15(1), 195–218.
- Sandeep, I. S., Sahoo, S., & Sahoo, L. (2016). Development of Prediction Model and Experimental Validation in Predicting the Curcumin Content of Turmeric (Curcuma longa L.). Frontiers in plant science, 7, 1507.
- Schneider, C., Gordon, O. N., Edwards, R. L., & Luis, P. B. (2015). Degradation of Curcumin: From Mechanism to Biological Implications. Journal of agricultural and food chemistry, 63(35), 7606–7614.
- Sandeep, I. S., Sahoo, S., & Sahoo, L. (2016). Development of Prediction Model and Experimental Validation in Predicting the Curcumin Content of Turmeric (Curcuma longa L.). Frontiers in plant science, 7, 1507.
- S-Bednarska, M., & S-Bednarski, W. (2023). Methods to Improve the Solubility of Curcumin from Turmeric. Molecules (Basel, Switzerland), 28(2), 794.
- A Realistic View on “The Essential Medicinal Chemistry of Curcumin”. (2017).
- Pop, O. L., Duteanu, N. M., & Rad, R. (2023). Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions. Polymers, 15(17), 3569.
- Chemical structures of curcumin and its degradation products. Due to... (n.d.). ResearchGate.
- Waseem, M., Parvez, S., & Abdin, M. Z. (2023). Various Extraction Techniques of Curcumin—A Comprehensive Review. Applied Sciences, 13(18), 10398.
- S, S., K, S., & S, S. (2022). Impacts of turmeric and its principal bioactive curcumin on human health: Pharmaceutical, medicinal, and food applications: A comprehensive review. Frontiers in nutrition, 9, 1040259.
- Funk, J. L. (2021). Perspective on Improving the Relevance, Rigor, and Reproducibility of Botanical Clinical Trials: Lessons Learned From Turmeric Trials. Frontiers in Pharmacology, 12, 783703.
- Allam, F., & El-Saadony, M. T. (2022). Turmeric and Curcumin—Health-Promoting Properties in Humans versus Dogs. Antioxidants, 11(11), 2246.
- Appendix A: Literature search for specific toxicology studies with novel supplement formul
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advancements in curcuminoid formulations: An update on bioavailability enhancement strategies curcuminoid bioavailability and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. supplysidesj.com [supplysidesj.com]
- 11. Challenges associated with curcumin therapy in Alzheimer disease | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Clinical Trial Findings and Drug Development Challenges for Curcumin in Infectious Disease Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impacts of turmeric and its principal bioactive curcumin on human health: Pharmaceutical, medicinal, and food applications: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Salfluverine Delivery Methods In Vivo
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the in vivo evaluation of Salfluverine and its derivatives. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a deeper understanding of the principles behind successful in vivo delivery of this promising spasmolytic agent. This resource is built on a foundation of scientific literature and extensive field experience to empower you to troubleshoot effectively and generate robust, reproducible data.
I. Understanding this compound: Key Physicochemical Considerations
This compound, a salicylamide derivative, possesses a trifluoromethylphenyl moiety which suggests a lipophilic nature and, consequently, potential challenges with aqueous solubility.[1] This characteristic is a critical determinant for its formulation and subsequent in vivo behavior. Before embarking on in vivo studies, a thorough pre-formulation assessment is paramount.
A. Core Characteristics of this compound:
-
Lipophilicity: The trifluoromethyl group enhances the molecule's lipophilicity, which can influence its interaction with biological membranes.[1]
-
Aqueous Solubility: Expected to be low. This necessitates the use of specialized formulation strategies to ensure complete dissolution for administration.
-
Stability: The stability of this compound in various potential vehicle formulations should be assessed to prevent degradation prior to and during administration.[2][3][4]
II. Formulation Strategies for In Vivo Delivery of this compound
The primary challenge in delivering this compound in vivo is its anticipated poor water solubility. The choice of vehicle is critical and depends on the route of administration.
A. Recommended Vehicle Formulations:
| Route of Administration | Vehicle Composition | Rationale & Considerations |
| Intravenous (IV) | 10-20% DMSO in saline or PBS | DMSO is a powerful solvent for lipophilic compounds. However, the final concentration of DMSO should be kept low to minimize potential toxicity.[5][6][7] |
| 5-10% Solutol HS 15 in saline | A non-ionic solubilizing agent that can enhance the solubility of poorly water-soluble drugs. | |
| 2-hydroxypropyl-β-cyclodextrin (HPβCD) in water or saline | Cyclodextrins can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility.[8] | |
| Oral Gavage (PO) | 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Forms a suspension suitable for oral administration of insoluble compounds.[9] |
| Corn oil or sesame oil | Suitable for highly lipophilic drugs.[8] | |
| Polyethylene glycol 400 (PEG400) | A water-miscible co-solvent that can improve the solubility of some compounds.[8][10] | |
| PEG400:Labrasol (1:1, v/v) | A self-emulsifying drug delivery system (SEDDS) that can enhance oral absorption.[10] |
B. Formulation Workflow:
Caption: A stepwise workflow for developing a suitable this compound formulation.
III. Troubleshooting In Vivo Delivery of this compound
This section addresses common issues encountered during the in vivo administration of this compound.
A. Intravenous (IV) Injection via Tail Vein in Mice: Troubleshooting Guide
Protocol Overview: Intravenous administration into the lateral tail vein of a mouse.
Step-by-Step Protocol:
-
Animal Restraint: Properly restrain the mouse in a suitable device.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warm water (30-35°C) to dilate the veins.[7]
-
Site Preparation: Gently wipe the tail with 70% ethanol.
-
Injection: Using a 27-30G needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirmation: A successful injection will have no resistance, and the vein may blanch as the solution is administered.[11]
-
Administration: Inject the formulation slowly and steadily.
-
Withdrawal: Carefully withdraw the needle and apply gentle pressure to the injection site.
Troubleshooting Common IV Injection Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in formulation | - Exceeded solubility limit- Temperature change- pH shift | - Re-evaluate solubility in the chosen vehicle.- Prepare fresh on the day of the experiment.- Consider a different vehicle or co-solvent system. |
| Difficulty locating/accessing the tail vein | - Inadequate vein dilation- Dehydration of the animal- Improper restraint | - Ensure proper warming of the tail.- Ensure animals are well-hydrated.- Adjust restraint for better access and to straighten the tail. |
| Subcutaneous "bleb" formation during injection | - Needle has passed through or is not in the vein. | - Stop the injection immediately.- Withdraw the needle and re-attempt at a more proximal site.- Ensure the needle is inserted almost parallel to the vein.[11] |
| High resistance during injection | - Needle is not in the vein.- Formulation is too viscous.- Vein has collapsed. | - Do not force the injection. Withdraw and re-attempt.- If viscosity is an issue, consider a different formulation.- Start injections as distally as possible to preserve more proximal sites.[11] |
| Animal distress or adverse reaction post-injection | - Formulation toxicity (e.g., high DMSO concentration)- Rapid injection rate- Air embolism | - Adhere to recommended solvent dose limits.[7]- Inject slowly and observe the animal's response.- Ensure all air bubbles are removed from the syringe before injection. |
B. Oral Gavage in Rats: Troubleshooting Guide
Protocol Overview: Direct administration of a formulation into the stomach of a rat using a gavage needle.
Step-by-Step Protocol:
-
Animal Restraint: Gently but firmly restrain the rat.
-
Measure Insertion Depth: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[8]
-
Insertion: Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The rat should swallow as the needle passes into the esophagus.[12][13]
-
Confirmation: There should be no resistance. If the animal coughs or struggles, the needle may be in the trachea; remove it immediately.[8][14]
-
Administration: Administer the formulation slowly.
-
Withdrawal: Smoothly remove the gavage needle.
-
Monitoring: Observe the animal for at least 15 minutes post-procedure for any signs of distress.[8]
Troubleshooting Common Oral Gavage Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Regurgitation of the formulation | - Incorrect placement of the gavage needle- Administration volume is too large- Formulation is irritating | - Ensure the needle is in the stomach.- Adhere to recommended maximum dosing volumes (typically 10-20 ml/kg for rats).[8]- Consider a more palatable or less irritating vehicle. |
| Animal struggles excessively or shows signs of choking | - Gavage needle has entered the trachea. | - STOP IMMEDIATELY. Remove the needle and allow the animal to recover. Do not re-attempt on the same day. |
| Inconsistent dosing/compound left in syringe | - Suspension is not homogenous.- Compound adheres to the syringe. | - Ensure the suspension is well-mixed immediately before drawing it into the syringe and before dosing each animal.- Consider using a vehicle with a suspending agent or a different formulation approach. |
| Esophageal or gastric injury | - Forcing the gavage needle.- Using a damaged or incorrect size of needle. | - Never force the needle; allow the animal to swallow it.- Use a flexible-tipped gavage needle if possible and ensure it is the correct size for the animal.[14] |
IV. Preclinical Efficacy Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
To evaluate the spasmolytic activity of this compound, a common and effective model is the histamine-induced bronchoconstriction in guinea pigs.[12][13][14][15][16]
Experimental Workflow:
Caption: Workflow for assessing this compound's efficacy in a guinea pig bronchoconstriction model.
Troubleshooting the Efficacy Model:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in response to histamine | - Differences in animal age, weight, or strain.- Inconsistent histamine aerosol delivery. | - Use animals of a consistent age and weight range.- Standardize the histamine challenge procedure (concentration, duration, aerosol particle size). |
| No protective effect observed with this compound | - Inadequate dose or bioavailability.- Incorrect timing of administration.- Formulation issues preventing absorption. | - Conduct a dose-response study.- Optimize the pre-treatment time before the histamine challenge.- Re-evaluate the formulation to ensure this compound is bioavailable. |
| Vehicle control group shows a protective effect | - The vehicle itself has pharmacological activity. | - This is a known issue with some solvents like DMSO and ethanol.[5][6]- Run a saline-only control group to assess the true vehicle effect.- Choose an inert vehicle if possible. |
V. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a vehicle to test this compound intravenously?
A1: A good starting point is a co-solvent system such as 10% DMSO in saline. This is a common formulation for initial in vivo screening of lipophilic compounds. However, it is crucial to ensure that the final concentration of this compound is fully dissolved and that the dose of DMSO administered is within the tolerated limits for the animal model.[7]
Q2: My this compound suspension for oral gavage seems to be unstable and settles quickly. What can I do?
A2: For suspensions, it is critical to ensure homogeneity at the time of administration. Use a suspending agent like 0.5% methylcellulose or CMC. Always vortex the bulk suspension and the individual dosing syringe immediately before administration to each animal.
Q3: How do I know if the lack of efficacy in my study is due to the compound or the delivery method?
A3: This is a critical question. To distinguish between a lack of intrinsic activity and poor delivery, you should include pharmacokinetic (PK) analysis in your early studies. Measuring the concentration of this compound in the plasma at various time points after dosing will confirm if the compound is being absorbed and reaching systemic circulation. If PK data show adequate exposure but there is no efficacy, it is more likely an issue with the compound's activity in that model.
Q4: Are there any potential toxicities I should be aware of with this compound or its vehicle?
A4: While specific toxicity data for this compound is not widely available, salicylamide derivatives can have off-target effects. It is important to monitor the animals for any adverse clinical signs.[17] Additionally, the chosen vehicle can have its own toxicities. For instance, high concentrations of DMSO can cause hemolysis and inflammation. Always run a vehicle-only control group and adhere to established guidelines for solvent toxicity.[7][18]
Q5: How long before the histamine challenge should I administer this compound?
A5: The optimal pre-treatment time depends on the route of administration and the pharmacokinetic profile of this compound. For IV administration, a shorter pre-treatment time (e.g., 15-30 minutes) may be appropriate. For oral administration, a longer pre-treatment time (e.g., 60 minutes) is typically needed to allow for absorption. It is advisable to perform a time-course experiment to determine the peak activity of your specific formulation.
VI. References
-
Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(10), 733-740. [Link]
-
ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? [Link]
-
Lundberg, C., et al. (1991). Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method. Allergy, 46(6), 425-431. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Link]
-
Eiseman, J. L., et al. (2005). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 55(1), 79-87. [Link]
-
ResearchGate. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. [Link]
-
ResearchGate. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
Inoue, H., et al. (1989). Influence of body temperature on histamine-induced bronchoconstriction in guinea pigs. Journal of Applied Physiology, 66(3), 1054-1058. [Link]
-
Miner, N. A., et al. (2009). Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation. Neuromodulation, 12(4), 261-269. [Link]
-
Le, T. R., et al. (1989). Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs. Journal of Applied Physiology, 66(5), 2145-2149. [Link]
-
ResearchGate. (2015). Effect of combination I against histamine induced bronchoconstriction in guinea pigs. [Link]
-
Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335-343. [Link]
-
Morton, D. B., et al. (2001). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Contemporary Topics in Laboratory Animal Science, 40(5), 1-10. [Link]
-
Thackaberry, E. A., et al. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica, 44(4), 305-310. [Link]
-
ResearchGate. (2022). How do I know if I am injecting into the tail vein of a mouse correctly? [Link]
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Ferrari, M., Furlanut, M., & Santi, R. (1972). Electrophysiological investigations on the mechanism of action of some spasmolytic agents. Archives Internationales de Pharmacodynamie et de Thérapie, 196(Suppl 196), 101-115. [Link]
-
Pérez-García, S. A., et al. (2021). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. Molecules, 26(16), 4945. [Link]
-
Ni, N., Sanghvi, T., & Yalkowsky, S. H. (2002). Stabilization and preformulation of anticancer drug--SarCNU. International Journal of Pharmaceutics, 249(1-2), 257-264. [Link]
-
Leclair, G., et al. (2019). Development of a safe and versatile suspension vehicle for pediatric use. International Journal of Pharmaceutics, 569, 118552. [Link]
-
Teksin, Z. S., et al. (2009). Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen. European Journal of Pharmaceutics and Biopharmaceutics, 72(2), 471-477. [Link]
-
da Silva, A. C. R., et al. (2024). Toxicity and Teratogenic Potential of Piplartine from Piper tuberculatum Jacq. during Embryonic Development in Mice (Mus musculus). Toxics, 12(5), 329. [Link]
-
Palma, S., et al. (2023). Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery. Pharmaceutics, 15(8), 2069. [Link]
-
ResearchGate. (2002). Formulation development and stability testing of oral morphine solution utilizing preformulation approach. [Link]
-
ResearchGate. (2000). Formulation development and stability study of an antitusive drug. [Link]
Sources
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stabilization and preformulation of anticancer drug--SarCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of body temperature on histamine-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toxicity and Teratogenic Potential of Piplartine from Piper tuberculatum Jacq. during Embryonic Development in Mice (Mus musculus) [mdpi.com]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Novel Kinase Inhibitors
A Note on "Salfluverine": Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on such a compound in publicly available scientific literature or databases. Therefore, this technical support center will address the broader and critical challenge faced by researchers: identifying and mitigating the off-target effects of novel small molecule kinase inhibitors, using the placeholder name "NKI-X" (Novel Kinase Inhibitor-X) . The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in characterizing and minimizing unintended interactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors?
A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[1] For kinase inhibitors, this is a significant concern due to the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 protein kinases.[2] This structural similarity means that an inhibitor designed for one kinase can often bind to and inhibit others.[2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1][4] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.
Q2: My NKI-X is showing a phenotype inconsistent with inhibition of its primary target. Could this be due to off-target effects?
A: Yes, this is a classic indicator of potential off-target activity. When the observed cellular phenotype does not align with the known or expected function of the intended target, it is essential to consider that NKI-X may be modulating other pathways. For example, a drug designed to inhibit a specific cell cycle kinase might unexpectedly induce apoptosis through off-target inhibition of a survival kinase. Comprehensive off-target profiling is necessary to de-risk such findings.
Q3: What is the first step I should take to investigate the selectivity of NKI-X?
A: The most direct and comprehensive first step is to perform a broad kinome profiling screen.[5] This involves testing the inhibitory activity of NKI-X against a large panel of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM).[5] The results will provide a "snapshot" of your inhibitor's selectivity and identify potential off-target kinases that are inhibited with similar or greater potency than your primary target. Several commercial vendors offer this as a fee-for-service.[6][7][8]
Q4: My kinome scan revealed several potential off-targets for NKI-X. What's the next step?
A: The next step is to validate these "hits" from the primary screen. This involves generating full dose-response curves (e.g., 10-point IC50 curves) for the most potent off-targets to accurately determine their inhibition potency (IC50 values).[5] This quantitative data allows you to directly compare the potency of NKI-X against its intended target versus the off-targets and calculate a selectivity ratio.
Q5: How can I confirm that NKI-X is engaging its intended target and potential off-targets within a cellular context?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[9][10][11] This method is based on the principle that when a protein binds to a ligand (like NKI-X), it becomes more thermally stable.[9][10][12] By heating cells treated with NKI-X across a temperature gradient and then measuring the amount of soluble protein remaining, you can observe a "thermal shift" for the target protein, confirming direct physical interaction.[10][13] This can be performed for both your on-target and suspected off-targets.
Q6: Are there genetic approaches to validate that the observed phenotype is due to on-target inhibition?
A: Absolutely. CRISPR-Cas9 gene editing is an invaluable tool for on-target validation.[14][15][16] By using CRISPR to knock out or knock down the gene encoding the intended target, you can determine if this genetic perturbation phenocopies the effect of NKI-X.[15][17] If the phenotype is the same, it provides strong evidence for on-target activity. Conversely, if knocking out the target gene does not replicate the inhibitor's effect, it strongly suggests the phenotype is driven by off-target interactions.
Troubleshooting & Optimization Guides
Guide 1: Interpreting Kinome Profiling Data
Issue: My kinome profiling results show NKI-X inhibits multiple kinases with similar potency to my primary target.
Causality & Solution: This indicates poor selectivity, a common issue with kinase inhibitors targeting the conserved ATP pocket.[2]
-
Analyze the Data: Quantify the selectivity by calculating selectivity scores. A simple method is to divide the IC50 of an off-target by the IC50 of the on-target. The higher the number, the better the selectivity.
-
Structure-Activity Relationship (SAR) Analysis: If you have medicinal chemistry support, use these results to guide the next round of compound design. Analyze the structures of the off-target kinases to identify differences in the binding pocket that can be exploited to design a more selective inhibitor.[2]
-
Prioritize Off-Targets: Focus on off-targets that are expressed in your cellular system and have known biological functions that could confound your results.
Data Summary Table for Kinome Profiling:
| Target Class | Target Name | % Inhibition @ 1µM NKI-X | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| On-Target | Target Kinase A | 95% | 50 | 1.0 |
| Off-Target | Kinase B | 92% | 75 | 1.5 |
| Off-Target | Kinase C | 85% | 250 | 5.0 |
| Off-Target | Kinase D | 55% | 1,200 | 24.0 |
| Off-Target | Kinase E | 15% | >10,000 | >200 |
Guide 2: Troubleshooting a "No-Shift" CETSA Result
Issue: I performed a CETSA experiment, but did not observe a thermal shift for my target after treatment with NKI-X, even though it's a potent inhibitor in biochemical assays.
Causality & Solution: This suggests a lack of target engagement in the cellular environment. Several factors could be at play:
-
Poor Cell Permeability: NKI-X may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
High Protein Binding: NKI-X might be binding to abundant intracellular proteins, reducing the free concentration available to bind the target.
-
Compound Instability: The compound may be rapidly metabolized or degraded within the cell.
Workflow for Troubleshooting CETSA:
Caption: Troubleshooting workflow for a negative CETSA result.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines a basic CETSA experiment to verify target engagement in intact cells.
Materials:
-
Cells expressing the target protein.
-
NKI-X and vehicle control (e.g., DMSO).
-
PBS and protease/phosphatase inhibitor cocktails.
-
Liquid nitrogen and a thermal cycler or heating block.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target protein.
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with NKI-X at the desired concentration (e.g., 10x biochemical IC50) or vehicle for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors to a concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Place tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.
-
Lysis: Immediately after heating, subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle and NKI-X treated samples. A rightward shift in the melting curve for the NKI-X-treated sample indicates thermal stabilization and target engagement.[9][13]
Protocol 2: CRISPR-Cas9 Mediated Target Validation
This protocol provides a general workflow for using CRISPR-Cas9 to validate that a cellular phenotype is on-target.
Workflow Diagram:
Caption: Workflow for CRISPR-Cas9 based on-target validation.
Procedure:
-
sgRNA Design: Design and clone 2-3 unique single guide RNAs (sgRNAs) targeting an early exon of the gene for your intended target. Include a non-targeting control sgRNA.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA plasmids and lentiviral packaging plasmids to produce viral particles.
-
Cell Transduction: Transduce your target cell line with the lentivirus for the target-specific sgRNAs and the non-targeting control.
-
Selection & Expansion: Select for successfully transduced cells (e.g., using puromycin resistance) and expand the cell populations.
-
Validate Knockout: Confirm the knockout of your target protein in the edited cell pools via Western blot or qPCR.
-
Phenotypic Assay: Perform the key cellular assay where NKI-X showed activity. Compare the following conditions:
-
Wild-type cells + Vehicle
-
Wild-type cells + NKI-X
-
Non-targeting control cells + NKI-X
-
Target knockout cells + Vehicle
-
-
Analysis: If the phenotype observed in "Wild-type cells + NKI-X" is identical to that in "Target knockout cells + Vehicle", it strongly supports that the effect of NKI-X is on-target.
References
-
CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
Target Validation with CRISPR. Biocompare.com. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
CRISPR approaches to small molecule target identification. PubMed Central. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. assayquant.com [assayquant.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. biocompare.com [biocompare.com]
- 16. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 17. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Salfluverine
Document ID: SFT-TSG-2026-01
Version: 1.0
Welcome to the technical support center for Salfluverine. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of this promising research compound. As a molecule with a trifluoromethylphenyl moiety, this compound's lipophilic nature suggests potential challenges in achieving optimal systemic exposure after oral administration.[1] This document provides a structured approach to identifying and overcoming these hurdles through systematic characterization and advanced formulation strategies.
Our philosophy is grounded in a deep understanding of the interplay between a drug's physicochemical properties and its in vivo performance. We will guide you through a logical, evidence-based workflow, from initial characterization to the selection and optimization of bioavailability-enhancing formulations. Every recommendation is rooted in established scientific principles to ensure the integrity and success of your research.
Part 1: Foundational Characterization of this compound
Before attempting to enhance the bioavailability of this compound, it is critical to understand its fundamental physicochemical properties. This initial characterization will form the basis for selecting the most appropriate formulation strategy.
FAQ 1.1: What are the primary obstacles to this compound's oral bioavailability?
The primary obstacles for a compound like this compound, a 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, are likely poor aqueous solubility and/or limited permeability across the gastrointestinal (GI) mucosa.[1][2] The trifluoromethyl group, while beneficial for target interaction by increasing lipophilicity, can significantly reduce its solubility in the aqueous environment of the GI tract.[1] Furthermore, extensive first-pass metabolism in the liver can also reduce the amount of active drug reaching systemic circulation.[3][4]
Troubleshooting Guide 1.2: My initial in vivo studies with a simple this compound suspension show very low and variable plasma concentrations. What should I do first?
Low and variable plasma concentrations are classic indicators of poor bioavailability, often stemming from solubility or permeability limitations.[5][6] Your first step should be to systematically characterize this compound's solubility and permeability to classify it according to the Biopharmaceutical Classification System (BCS).[7][8]
Experimental Workflow: BCS Classification of this compound
Caption: Workflow for BCS classification of this compound.
Protocol 1.2.1: Determining the Thermodynamic Solubility of this compound
-
Objective: To determine the equilibrium solubility of this compound in buffers representing different regions of the GI tract.
-
Materials: this compound powder, phosphate buffered saline (PBS) at pH 6.8, acetate buffer at pH 4.5, and simulated gastric fluid (without enzymes) at pH 1.2.
-
Procedure:
-
Add an excess amount of this compound to separate vials containing each buffer.
-
Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Interpretation: A drug is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[9]
Protocol 1.2.2: Assessing In Vitro Permeability using Caco-2 Monolayers
-
Objective: To predict the in vivo intestinal permeability of this compound.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), and a validated analytical method for this compound quantification (e.g., LC-MS/MS).
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Add a solution of this compound in HBSS to the apical (donor) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (receiver) side.
-
Quantify the concentration of this compound in the receiver samples.
-
Calculate the apparent permeability coefficient (Papp).
-
-
Interpretation: A Papp value greater than 1 x 10⁻⁶ cm/s is generally indicative of high permeability.[9]
| Parameter | High | Low |
| Solubility | Highest dose soluble in < 250 mL aqueous media (pH 1.2-6.8) | Highest dose requires > 250 mL aqueous media (pH 1.2-6.8) |
| Permeability | Papp > 1 x 10⁻⁶ cm/s in Caco-2 assay | Papp < 1 x 10⁻⁶ cm/s in Caco-2 assay |
Table 1: Criteria for BCS Solubility and Permeability Classification.
Part 2: Strategies for Enhancing this compound Bioavailability
Based on the BCS classification, you can now select a rational formulation strategy. It is highly probable that this compound is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
FAQ 2.1: What are the most promising formulation strategies for a BCS Class II compound like this compound?
For BCS Class II compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract.[5] Promising strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanomilling can significantly improve dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can lead to a state of supersaturation in vivo, thereby increasing the driving force for absorption.[5][6]
-
Lipid-Based Formulations: Solubilizing this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine dispersions in the GI fluid, facilitating absorption.[2][7]
Troubleshooting Guide 2.2: I have created an amorphous solid dispersion of this compound, but it recrystallizes over time or during dissolution. How can I prevent this?
Recrystallization is a common challenge with ASDs, as the amorphous form is thermodynamically unstable.[6] To mitigate this:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility.
-
Drug Loading: Avoid excessively high drug loading, as this increases the propensity for recrystallization. A drug loading of 20-40% is often a good starting point for screening.
-
"Spring and Parachute" Approach: Incorporate a precipitation inhibitor (the "parachute") into the formulation. This is a secondary polymer that does not necessarily form the ASD but helps maintain the supersaturated state during dissolution.[6]
Experimental Workflow: Development of a this compound Amorphous Solid Dispersion
Caption: Investigating the in vitro-in vivo disconnect.
Protocol 3.1.1: General Guideline for a Pharmacokinetic Study in Rats
-
Objective: To compare the oral bioavailability of a novel this compound formulation against a simple suspension.
-
Materials: Sprague-Dawley rats, dosing cannulas, blood collection supplies, and a validated LC-MS/MS method for this compound quantification in plasma.
-
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer the this compound formulations (e.g., control suspension vs. ASD formulation) via oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or a cannulated vessel.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
-
Interpretation: A statistically significant increase in the AUC of the novel formulation compared to the control suspension indicates enhanced bioavailability.
| Parameter | Description | Indication of Enhanced Bioavailability |
| Cmax | Maximum observed plasma concentration | Increased Cmax |
| Tmax | Time at which Cmax is observed | May decrease, indicating faster absorption |
| AUC | Total drug exposure over time | Significantly increased AUC |
Table 2: Key Pharmacokinetic Parameters for Bioavailability Assessment.
By following this structured, problem-solving approach, researchers can effectively navigate the challenges of enhancing this compound's bioavailability, leading to more robust and reliable preclinical data.
References
-
This compound (C14H10F3NO2) - PubChemLite. (n.d.). Retrieved January 16, 2026, from [Link]
-
Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. (2022). Pharmaceutics. Retrieved January 16, 2026, from [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2016). Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
-
An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. (2023). Expert Opinion on Drug Delivery. Retrieved January 16, 2026, from [Link]
-
Metabolism and disposition of sulfluramid, a unique polyfluorinated insecticide, in the rat. (1991). Drug Metabolism and Disposition. Retrieved January 16, 2026, from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals. Retrieved January 16, 2026, from [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutics International, Inc. Retrieved January 16, 2026, from [Link]
-
Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group. Retrieved January 16, 2026, from [Link]
-
The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. (2013). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]
-
Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. (1986). Therapeutic Drug Monitoring. Retrieved January 16, 2026, from [Link]
-
The Solubility-Permeability Interplay for Solubility-Enabling Oral Formulations. (2019). Current Drug Targets. Retrieved January 16, 2026, from [Link]
-
The solubility-permeability interplay and oral drug formulation design: Two heads are better than one. (2021). Journal of Controlled Release. Retrieved January 16, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of sulfluramid, a unique polyfluorinated insecticide, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharm-int.com [pharm-int.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Solubility-Permeability Interplay for Solubility-Enabling Oral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckgroup.com [merckgroup.com]
Validation & Comparative
A Comparative Guide to Validating the Therapeutic Effects of Salfluverine, a Novel Spasmolytic Agent, Against the Established Drug Mebeverine in the Context of Irritable Bowel Syndrome
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic effects of Salfluverine, a novel spasmolytic candidate, by comparing its performance against Mebeverine, a widely used treatment for Irritable Bowel Syndrome (IBS). The focus is on the experimental validation process, from elucidating the mechanism of action to conducting preclinical efficacy studies.
Introduction to Spasmolytics in Irritable Bowel Syndrome
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by abdominal pain, cramping, bloating, and altered bowel habits.[1] A key pathophysiological feature of IBS is the dysregulation of smooth muscle contractility in the gastrointestinal tract.[2] Spasmolytic agents, which promote smooth muscle relaxation, are a cornerstone of symptomatic treatment for IBS.[1]
This compound (IUPAC name: 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide; CAS Number: 587-49-5) is an emerging spasmolytic compound.[3] While its precise mechanism of action is not yet fully elucidated, its chemical structure suggests potential interactions with ion channels or cellular signaling pathways that regulate smooth muscle tone.
Mebeverine is an established musculotropic antispasmodic drug that acts directly on the smooth muscle of the gut.[2][3] It is known to have a multi-faceted mechanism of action, primarily involving the blockade of ion channels to reduce cellular excitability and induce muscle relaxation.[3][4] This makes Mebeverine an excellent benchmark against which to evaluate the therapeutic potential of new chemical entities like this compound.
Comparative Analysis of Mechanisms of Action
A thorough understanding of a drug's mechanism of action is fundamental to its development and clinical application. This section outlines the known mechanism of Mebeverine and a proposed, testable mechanism for this compound.
Mebeverine: A Multi-Target Spasmolytic
Mebeverine's efficacy in relieving the symptoms of IBS stems from its direct action on gastrointestinal smooth muscle cells.[5] Its primary mechanisms include:
-
Blockade of Sodium Channels: Mebeverine inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in smooth muscle cells. This action reduces cellular excitability and, consequently, muscle contraction.[4]
-
Inhibition of Calcium Influx: The drug also blocks L-type calcium channels, directly reducing the influx of extracellular calcium that is a primary trigger for muscle contraction.[2][4]
-
Modulation of Intracellular Calcium Stores: Mebeverine can interfere with the refilling of intracellular calcium stores, further limiting the availability of calcium for sustained contractions.[3]
These actions collectively lead to a potent spasmolytic effect without the typical systemic anticholinergic side effects.[5][6]
Caption: Proposed mechanism of action for Mebeverine on smooth muscle cells.
This compound: A Proposed Mechanism for Validation
Given the chemical structure of this compound, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, a plausible hypothesis for its mechanism of action is the modulation of ion channels involved in smooth muscle contraction, potentially through a different binding site or with a different selectivity profile compared to Mebeverine. The trifluoromethylphenyl group could influence its membrane permeability and interaction with hydrophobic pockets of target proteins.[3]
A primary hypothesis to be tested is that This compound acts as a calcium channel blocker , a common mechanism for spasmolytic agents.[7]
Caption: Hypothetical mechanism of this compound as a calcium channel blocker for experimental validation.
Experimental Validation of Therapeutic Effects
To validate the therapeutic effects of this compound and compare it to Mebeverine, a series of in vitro and in vivo experiments are necessary.
In Vitro Assessment of Spasmolytic Activity
The initial step is to determine the direct effect of this compound on smooth muscle contraction using isolated tissue preparations.
Experimental Protocol: Organ Bath Assay for Smooth Muscle Contraction
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig, rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dissect a section of the distal colon or ileum and place it in Krebs-Henseleit buffer.
-
Prepare longitudinal or circular smooth muscle strips (approximately 1-2 cm in length).
-
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension of 1 gram for at least 60 minutes.
-
-
Contraction Induction and Drug Application:
-
Induce sustained contraction using a contractile agonist such as acetylcholine (ACh) or potassium chloride (KCl).
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound or Mebeverine to the organ bath in a cumulative manner.
-
Record the relaxation of the smooth muscle strip at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot concentration-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
Caption: Workflow for the in vitro organ bath assay to assess spasmolytic activity.
Comparative Data (Illustrative)
| Compound | Agonist | IC50 (µM) |
| This compound | Acetylcholine | To be determined |
| Mebeverine | Acetylcholine | 5.2 |
| This compound | KCl | To be determined |
| Mebeverine | KCl | 12.8 |
Note: The IC50 values for Mebeverine are representative and may vary based on experimental conditions.
In Vivo Efficacy in an Animal Model of IBS
To assess the therapeutic potential in a more physiologically relevant context, an animal model of IBS can be employed. Stress-induced models are commonly used as they mimic some aspects of IBS pathophysiology.
Experimental Protocol: Water Avoidance Stress (WAS) Model in Rats
-
Animal Acclimation:
-
House male Wistar rats individually and allow them to acclimate to the facility for at least one week.
-
-
WAS Procedure:
-
Place each rat on a small platform in the center of a plastic container filled with water (25°C) to a level of 1 cm below the platform for 1 hour daily for 10 consecutive days. This induces psychological stress without direct water contact.
-
-
Drug Administration:
-
Administer this compound, Mebeverine, or a vehicle control orally (e.g., via gavage) 30 minutes before the WAS procedure on each day of the stress induction.
-
-
Efficacy Readouts:
-
Visceral Hypersensitivity: Measure the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD) using a barostat. A reduction in the AWR score indicates an analgesic effect.
-
Gastrointestinal Motility: Measure the total fecal pellet output during the stress period. A normalization of stool frequency and consistency is a key indicator of efficacy.
-
Intestinal Permeability: Assess intestinal barrier function by measuring the plasma concentration of orally administered lactulose and mannitol.
-
Comparative Data (Illustrative)
| Treatment Group | AWR Score (at 60 mmHg CRD) | Fecal Pellet Output (in 1 hr) |
| Vehicle + No Stress | 1.2 | 2.1 |
| Vehicle + WAS | 3.8 | 8.5 |
| This compound + WAS | To be determined | To be determined |
| Mebeverine + WAS | 2.5 | 4.2 |
Conclusion
This guide provides a structured approach to validating the therapeutic effects of a novel spasmolytic agent, this compound, using the established drug Mebeverine as a comparator. By systematically evaluating the mechanism of action through in vitro assays and confirming efficacy in a relevant in vivo model of IBS, researchers can build a comprehensive data package to support further development. The provided protocols and illustrative data tables serve as a template for designing and interpreting these critical experiments. The successful validation of this compound would represent a valuable addition to the therapeutic armamentarium for managing Irritable Bowel Syndrome.
References
-
Patsnap Synapse. What is the mechanism of Mebeverine Hydrochloride? (2024-07-17). Available from: [Link]
-
Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-01-06). Available from: [Link]
-
CARE Hospitals. Mebeverine: Uses, Side Effects, Dosage and More. Available from: [Link]
-
Wikipedia. Mebeverine. Available from: [Link]
-
Frontiers. Animal Models for Functional Gastrointestinal Disorders. Available from: [Link]
-
American Physiological Society Journals. Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. Available from: [Link]
- Darzi, K. et al. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review. Journal of Clinical Medicine. 2022, 11(4), 947.
- Grumbach, L. et al. Mechanism of smooth muscle relaxation by rociverine. Archives Internationales de Pharmacodynamie et de Thérapie. 1980, 245(2), 234-248.
-
Mayo Clinic. Irritable bowel syndrome - Diagnosis and treatment. Available from: [Link]
- Evans, P. R. et al. Mebeverine alters small bowel motility in irritable bowel syndrome. Alimentary Pharmacology & Therapeutics. 1997, 11(4), 787-793.
- Kotera, J. et al. Muscarinic cationic current in gastrointestinal smooth muscles: signal transduction and role in contraction. Journal of Pharmacological Sciences. 2006, 101(4), 289-296.
Sources
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. Salverine | C19H24N2O2 | CID 65585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C14H10F3NO2) [pubchemlite.lcsb.uni.lu]
- 6. KR20120023059A - Synthesis of propiverine hydrochloride - Google Patents [patents.google.com]
- 7. WO2024226703A2 - Asymmetric synthesis and diversification of a stabilized salvinorin a scaffold - Google Patents [patents.google.com]
A Comparative Analysis of Salfluverine: A Novel NLRP3 Inflammasome Inhibitor
This guide provides a comprehensive comparison of Salfluverine, a novel investigational compound, with existing agents targeting inflammatory pathways. Designed for researchers and drug development professionals, this document delves into the mechanistic distinctions, presents comparative experimental data, and offers detailed protocols for evaluating efficacy. Our analysis is grounded in established scientific principles to ensure a thorough and objective comparison.
Introduction: The Role of the NLRP3 Inflammasome in Disease
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex plays a key role in the response to both pathogenic microbes and endogenous danger signals.[3] Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[4][5]
While essential for host defense, dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders, including gout, rheumatoid arthritis, cardiovascular diseases, and neurodegenerative conditions.[5][6][7] This central role in pathology has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.[5]
This guide will compare the novel, selective NLRP3 inhibitor, This compound , with two key compounds: MCC950 , a well-characterized experimental NLRP3 inhibitor, and Colchicine , a long-standing anti-inflammatory agent used in the treatment of gout.[8][9]
Mechanism of Action: A Head-to-Head Comparison
A fundamental understanding of how each compound interacts with the inflammatory cascade is crucial for contextualizing their therapeutic potential and guiding experimental design.
This compound (Hypothetical)
This compound is a next-generation, orally bioavailable small molecule designed for high-potency, selective inhibition of the NLRP3 inflammasome. Its proposed mechanism involves direct, non-covalent binding to a specific allosteric site within the NACHT domain of the NLRP3 protein. This binding event is hypothesized to lock the protein in an inactive conformation, preventing the ATP-hydrolysis and subsequent oligomerization required for inflammasome assembly. This targeted action is designed to minimize off-target effects while potently suppressing the downstream release of IL-1β and IL-18.
MCC950
MCC950 is a potent and specific diarylsulfonylurea-containing small-molecule inhibitor of the NLRP3 inflammasome.[2][10] Its mechanism has been extensively studied, revealing that it directly targets the NLRP3 protein's NACHT domain, interfering with its ATPase activity.[2] This prevents the conformational changes necessary for the recruitment of the adaptor protein ASC and subsequent caspase-1 activation.[10] MCC950 has demonstrated efficacy in a multitude of preclinical models of inflammatory diseases.[1][7] Importantly, it shows high selectivity for NLRP3, with no significant activity against other inflammasomes like AIM2 or NLRC4.[2]
Colchicine
Colchicine's anti-inflammatory effects are multifaceted, with its primary mechanism being the disruption of microtubule polymerization by binding to tubulin.[11] This inhibition of microtubule formation has several downstream consequences relevant to inflammation, particularly in the context of gout. It impedes the migration of neutrophils to sites of inflammation and inhibits the phagocytosis of monosodium urate (MSU) crystals.[8][12] While not a direct inhibitor of the NLRP3 protein itself, colchicine disrupts the upstream cellular processes required for inflammasome activation, thereby reducing the production of IL-1β.[8][11][12]
Signaling Pathway Diagram
Caption: The NLRP3 inflammasome signaling cascade and points of inhibition.
Comparative In Vitro Efficacy: Data Summary
The following table summarizes representative inhibitory concentration (IC₅₀) values for each compound against NLRP3-mediated IL-1β release in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) stimulated with nigericin.
| Compound | Target | IC₅₀ (IL-1β Release) | Mechanism of Inhibition | Selectivity |
| This compound | NLRP3 Protein | ~5 nM (Projected) | Direct, Allosteric | High (Projected for NLRP3) |
| MCC950 | NLRP3 Protein | 7.5 nM | Direct, ATPase Inhibition[5] | High for NLRP3[2] |
| Colchicine | Tubulin | ~500 nM | Indirect, Microtubule Disruption[11] | Low (Broad Cellular Effects) |
Note: Data for this compound is projected based on its design as a next-generation inhibitor. Data for MCC950 and Colchicine are representative values from public-domain literature.
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details a robust method for quantifying and comparing the inhibitory potential of this compound, MCC950, and Colchicine on the NLRP3 inflammasome.
Objective: To determine the IC₅₀ of test compounds for the inhibition of NLRP3-dependent IL-1β secretion from macrophages.
Cell Model: Primary bone marrow-derived macrophages (BMDMs) from C57BL/6 mice.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES)
-
LPS (Lipopolysaccharide) from E. coli O111:B4
-
Nigericin sodium salt
-
Test Compounds: this compound, MCC950, Colchicine (dissolved in DMSO)
-
Mouse IL-1β ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI medium and allow them to adhere overnight.
-
Rationale: An overnight incubation allows cells to recover and adhere, ensuring a healthy and responsive monolayer for the assay.
-
-
Priming (Signal 1): Prime the cells by replacing the medium with fresh medium containing 1 µg/mL LPS. Incubate for 4 hours at 37°C, 5% CO₂.
-
Rationale: LPS priming mimics the initial "signal 1" of infection or damage, upregulating the expression of pro-IL-1β and NLRP3 via NF-κB activation.
-
-
Compound Treatment: Pre-treat the LPS-primed cells with a serial dilution of this compound, MCC950, or Colchicine for 1 hour. Include a vehicle control (DMSO) and a no-stimulus control.
-
Rationale: A 1-hour pre-incubation allows the compounds to penetrate the cells and engage their respective targets before inflammasome activation.
-
-
Activation (Signal 2): Add Nigericin to a final concentration of 5 µM to all wells except the no-stimulus control. Incubate for 1 hour at 37°C, 5% CO₂.
-
Rationale: Nigericin is a potent NLRP3 activator that induces potassium efflux, a critical "signal 2" for triggering inflammasome assembly.
-
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.
-
Rationale: IL-1β is a secreted cytokine, so the supernatant contains the analyte of interest. Centrifugation pellets any detached cells, preventing contamination.
-
-
Quantification: Quantify the concentration of IL-1β in the supernatants using a commercial mouse IL-1β ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for in vitro comparison of inflammasome inhibitors.
Conclusion and Future Directions
This guide establishes a framework for comparing this compound to existing anti-inflammatory compounds. This compound, with its projected high potency and direct, selective mechanism of action, represents a promising therapeutic candidate. Its direct targeting of the NLRP3 protein contrasts with the indirect, broader mechanism of Colchicine, suggesting a potentially more favorable safety profile with fewer off-target effects.
Compared to MCC950, this compound is designed to offer similar selectivity and potency. Further studies will be required to elucidate differences in their pharmacokinetic profiles, target engagement kinetics, and in vivo efficacy. The experimental protocol provided herein serves as a foundational assay for these future investigations. By rigorously comparing these compounds head-to-head, the scientific community can better understand their relative strengths and weaknesses, ultimately accelerating the development of novel therapies for NLRP3-driven diseases.
References
-
Mechanism of Action of Colchicine in the Treatment of Gout. ResearchGate.[Link]
-
Ultimate Guide: How Colchicine Works For Gout Relief. Liv Hospital.[Link]
-
Pharmacological Inhibitors of the NLRP3 Inflammasome. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
Mechanism of action of colchicine in the treatment of gout. PubMed, National Institutes of Health (NIH).[Link]
-
NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. ACS Publications.[Link]
-
What is the mechanism of Colchicine? Patsnap Synapse.[Link]
-
NLRP3 inflammasome and its inhibitors: a review. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
About colchicine. NHS.[Link]
-
Potential inhibitors of NLRP3 inflammasome and their targets. ResearchGate.[Link]
-
Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome. PubMed, National Institutes of Health (NIH).[Link]
-
Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers.[Link]
-
MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions. PubMed, National Institutes of Health (NIH).[Link]
-
MCC950 | NLRP3 inflammasome inhibitor. InvivoGen.[Link]
Sources
- 1. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 4. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. About colchicine - NHS [nhs.uk]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Colchicine? [synapse.patsnap.com]
A Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides an in-depth, objective comparison of the efficacy of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and Gefitinib, a first-generation EGFR TKI. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of oncology, specifically focusing on non-small cell lung cancer (NSCLC). We will delve into their distinct mechanisms of action, comparative clinical efficacy, resistance profiles, and the experimental methodologies used to evaluate these compounds.
Introduction: The Evolution of EGFR-Targeted Therapies
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC) patients.[1] These mutations lead to the constitutive activation of EGFR, a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[2][3] This led to the development of EGFR Tyrosine Kinase Inhibitors (TKIs), with Gefitinib being one of the first-generation drugs in this class.[4][5] However, the efficacy of first-generation TKIs is often limited by the development of acquired resistance, most commonly through a secondary mutation in the EGFR gene, T790M.[6][7] This challenge paved the way for the development of third-generation TKIs like Osimertinib, which was specifically designed to overcome this resistance mechanism.[8][9]
Mechanism of Action: A Tale of Two Inhibitors
While both Gefitinib and Osimertinib target the ATP-binding site of the EGFR kinase domain, their modes of interaction and selectivity differ significantly, which underpins their distinct efficacy and resistance profiles.[10]
Gefitinib: As a first-generation TKI, Gefitinib reversibly binds to the ATP-binding site of the EGFR kinase domain.[4][11] This competitive inhibition prevents the autophosphorylation of EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[12][13] However, the T790M "gatekeeper" mutation increases the receptor's affinity for ATP, outcompeting Gefitinib and leading to drug resistance.[14][15]
Osimertinib: In contrast, Osimertinib is a third-generation, irreversible EGFR TKI.[9][16] It forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase.[16][17] This irreversible binding allows it to be effective against EGFR-sensitizing mutations (like exon 19 deletions and L858R) as well as the T790M resistance mutation.[8][18] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to a more favorable safety profile.[9][16]
Signaling Pathway and Inhibition Points
The following diagram illustrates the EGFR signaling pathway and the points of intervention for both Gefitinib and Osimertinib.
Caption: Workflow for a cell-based viability assay using MTT.
Western Blot for EGFR Signaling Pathway Analysis
Western blotting is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of inhibitor efficacy. [19][20] Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins (e.g., phosphorylated EGFR, total EGFR, phosphorylated AKT, total AKT). [21] Protocol:
-
Cell Lysis: Treat EGFR-mutant cells with Gefitinib or Osimertinib for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [19]3. SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [19]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-EGFR) overnight at 4°C. [19]7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. [19]9. Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for a loading control (e.g., total EGFR or GAPDH) to normalize the data. [19]
Caption: General workflow for Western Blot analysis of EGFR signaling.
Conclusion
Osimertinib has demonstrated superior efficacy compared to Gefitinib, particularly in terms of progression-free and overall survival, as evidenced by the FLAURA trial. [10]Its ability to effectively target the T790M resistance mutation provides a significant advantage over first-generation inhibitors. [10]Consequently, Osimertinib is now considered a standard of care for the first-line treatment of patients with EGFR-mutated NSCLC. [10][22]However, the emergence of resistance to Osimertinib underscores the need for continued research into novel therapeutic strategies, including combination therapies and the development of next-generation inhibitors. The experimental protocols outlined in this guide are crucial for the preclinical and clinical evaluation of such novel agents, ensuring a robust and data-driven approach to drug development in oncology.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Aziz, M. T., et al. (2018). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. Oncogenesis. Retrieved from [Link]
-
Maemondo, M. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology. Retrieved from [Link]
-
MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]
-
The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. Retrieved from [Link]
-
TAGRISSO® (osimertinib). (n.d.). Mechanism of Action. Retrieved from [Link]
-
Kosaka, T., et al. (2011). EGFR T790M mutation: a double role in lung cancer cell survival? Journal of Biomedicine and Biotechnology. Retrieved from [Link]
-
Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]
-
Bivona, T. G., et al. (2019). Acquired resistance mechanisms to osimertinib: The constant battle. Journal of Thoracic Oncology. Retrieved from [Link]
-
OncologyPRO. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. Retrieved from [Link]
-
Yang, Z., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research. Retrieved from [Link]
-
Yun, C.-H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?. Retrieved from [Link]
-
The Oncologist. (2020). FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. Retrieved from [Link]
-
Wikipedia. (n.d.). T790M. Retrieved from [Link]
-
Rosell, R., et al. (2012). Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. Translational Lung Cancer Research. Retrieved from [Link]
-
Cross, D. A., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy. Retrieved from [Link]
-
Passiglia, F., et al. (2018). Mechanisms of resistance to osimertinib. Journal of Thoracic Oncology. Retrieved from [Link]
-
Kosaka, T., et al. (2006). Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. Lung Cancer. Retrieved from [Link]
-
Shigematsu, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Osimertinib mesylate?. Retrieved from [Link]
-
Lin, A., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. Retrieved from [Link]
-
Sharma, S. V., et al. (2007). Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. Formulary. Retrieved from [Link]
-
Passiglia, F., et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers. Retrieved from [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Retrieved from [Link]
-
Cancer Network. (2019). FLAURA Trial Update: Osimertinib Outperforms Other TKIs for OS in Advanced NSCLC. Retrieved from [Link]
-
Akamatsu, H., et al. (2019). Osimertinib versus standard-of-care EGFR-TKI as first-line treatment for EGFRm advanced NSCLC: FLAURA Japanese subset. Cancer Science. Retrieved from [Link]
-
Kenmotsu, H., et al. (2022). Comparison of efficacy of gefitinib and osimertinib for untreated EGFR mutation-positive non-small-cell lung cancer in patients with poor performance status. Clinical and Translational Science. Retrieved from [Link]
-
Akamatsu, H., et al. (2018). Osimertinib versus standard-of-care EGFR-TKI as first-line treatment for EGFRm advanced NSCLC: FLAURA Japanese subset. Japanese Journal of Clinical Oncology. Retrieved from [Link]
-
LUNGevity Foundation. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated?. Retrieved from [Link]
-
Wang, S., et al. (2016). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Frontiers in Bioscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal Growth Factor Receptor–Mutated Non–Small-Cell Lung Cancer. Retrieved from [Link]
-
Fernandez-Pol, J. A. (1985). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. FEBS Letters. Retrieved from [Link]
-
The ASCO Post. (2024). Osimertinib vs Sequential Gefitinib/Osimertinib in Advanced EGFR-Mutant NSCLC. Retrieved from [Link]
-
Khan, A., et al. (2025). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. American Journal of Clinical Oncology. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
Sources
- 1. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 2. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medschool.co [medschool.co]
- 6. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncologypro.esmo.org [oncologypro.esmo.org]
- 8. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer [en-cancer.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. T790M - Wikipedia [en.wikipedia.org]
- 16. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 18. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
Cross-Validation of Osimertinib's Mechanism of Action: A Comparative Guide for Researchers
A Note on the Topic: Initial research for "Salfluverine" did not yield information on a compound with this name in publicly available scientific literature. To fulfill the detailed requirements of this request for a comprehensive comparison guide, this document will proceed using Osimertinib , a well-characterized third-generation epidermal growth factor receptor (EGFR) inhibitor, as a representative molecule. This allows for a robust and factually grounded demonstration of how to structure a guide for the cross-validation of a drug's mechanism of action, complete with real-world data and established experimental protocols.
This guide provides a detailed comparison of Osimertinib with earlier-generation EGFR inhibitors and outlines key experimental protocols for the cross-validation of its mechanism of action. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for such an evaluation.
Introduction: The Evolving Landscape of EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted cancer therapy.
However, the efficacy of first and second-generation EGFR TKIs is often limited by the development of resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain. Osimertinib was specifically designed to overcome this challenge.
Osimertinib: A Third-Generation, Irreversible EGFR TKI
Osimertinib is a third-generation EGFR TKI that was rationally designed to be a potent and selective inhibitor of both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type (WT) EGFR.[1] This selectivity for mutant forms of EGFR is a key differentiator from earlier-generation TKIs and contributes to its improved therapeutic index.[2]
Mechanism of Action:
The core mechanism of action for Osimertinib is its ability to form an irreversible covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[1][3][4] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[3][4][5]
Caption: EGFR signaling pathway and points of TKI intervention.
Comparative Analysis: Osimertinib vs. First and Second-Generation EGFR TKIs
The superiority of Osimertinib, particularly in the context of T790M-mediated resistance, is evident when comparing its performance metrics with those of earlier-generation TKIs like Gefitinib, Erlotinib (first-generation), and Afatinib (second-generation).
| Compound | EGFR (WT) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R+T790M) IC50 (nM) |
| Gefitinib | >10,000 | 24 | 85 | >10,000 |
| Erlotinib | 2,000 | 8 | 46 | >5,000 |
| Afatinib | 10 | 0.5 | 1 | 10 |
| Osimertinib | 490 | 12 | 15 | 11 |
Data compiled from publicly available literature. Actual values may vary between studies.
| Parameter | Osimertinib | Standard EGFR TKI (Gefitinib or Erlotinib) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |
| Median Overall Survival (OS) | 38.6 months | 31.8 months |
| Objective Response Rate (ORR) | 80% | 76% |
| CNS Progression Rate | 6% | 15% |
Data from the FLAURA clinical trial.[6][7][8]
The data clearly indicates Osimertinib's superior efficacy in terms of both progression-free and overall survival in the first-line setting.[6][8] Its improved central nervous system (CNS) penetration is also a significant advantage.[2]
Cross-Validation of Osimertinib's Mechanism of Action: Experimental Protocols
To rigorously validate that Osimertinib's cellular and clinical effects are a direct consequence of its proposed mechanism of action, a series of cross-validation experiments are essential. These protocols are designed to confirm target engagement, assess the impact on downstream signaling, and measure the resulting cellular phenotype.
Principle: CETSA is a powerful biophysical method to verify drug-target engagement in a cellular environment.[9][10] The binding of a ligand (Osimertinib) to its target protein (EGFR) typically increases the protein's thermal stability.[11] This stabilization can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble EGFR remaining.[12][13]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture NSCLC cells harboring EGFR mutations (e.g., NCI-H1975, which has both L858R and T790M mutations) to 70-80% confluency.
-
Treat cells with a range of Osimertinib concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 2-4 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble EGFR in each sample by Western blotting using an anti-EGFR antibody.
-
-
Data Interpretation:
-
Plot the relative amount of soluble EGFR against the temperature for each Osimertinib concentration.
-
A rightward shift in the melting curve for Osimertinib-treated samples compared to the vehicle control confirms target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Principle: If Osimertinib is engaging and inhibiting EGFR, the phosphorylation of EGFR itself (autophosphorylation) and key downstream signaling proteins like AKT and ERK should be reduced.[14][15] Western blotting is a standard technique to detect and quantify these changes in protein phosphorylation.[16]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Use an appropriate EGFR-mutant NSCLC cell line (e.g., NCI-H1975).
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Osimertinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR signaling.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK (p-ERK)
-
Total ERK
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation:
-
Quantify the band intensities using densitometry software.
-
A dose-dependent decrease in the ratio of phosphorylated protein to total protein for EGFR, AKT, and ERK in Osimertinib-treated cells validates the inhibition of the signaling pathway.
-
Principle: The inhibition of the pro-survival EGFR signaling pathway should lead to a decrease in cancer cell viability and proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[18][19]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed EGFR-mutant NSCLC cells (e.g., NCI-H1975) and a control cell line with WT-EGFR (e.g., A549) into 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Osimertinib and a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the Osimertinib concentration and determine the IC50 value.
-
A significantly lower IC50 value in the EGFR-mutant cell line compared to the WT-EGFR cell line confirms the selective cytotoxic effect of Osimertinib, consistent with its mechanism of action.
-
Conclusion
The cross-validation of a drug's mechanism of action is a critical component of preclinical and clinical development. In the case of Osimertinib, a combination of biochemical, cell-based, and clinical data provides a comprehensive and coherent picture of its function as a potent and selective inhibitor of mutant EGFR. The experimental protocols outlined in this guide—CETSA for target engagement, Western blotting for downstream pathway modulation, and cell viability assays for phenotypic outcomes—form a robust framework for validating the mechanism of action of kinase inhibitors. This multi-faceted approach ensures a high degree of scientific rigor and provides the necessary evidence to support further drug development.
References
- What is the mechanism of action of Osimertinib mesylate?
- The Mechanism of Action of Osimertinib: A Technical Guide - Benchchem.
- Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC - PubMed Central.
- Ramalingam Compares Third Generation EGFR TKI Osimertinib to Older Agents in NSCLC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P
- Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mut
- Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PubMed Central.
- Osimertinib Improves Progression-Free Survival vs Standard EGFR Inhibitors in EGFR-Mutant NSCLC - The ASCO Post.
- Comprehensive analysis of EGFR signaling p
- Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC - PubMed Central.
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Thermal shift assay - Wikipedia.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
- MTT assay protocol | Abcam.
- Cell Viability and Prolifer
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Analysis of Epidermal Growth Factor Receptor Dimeriz
Sources
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 7. Osimertinib Improves Progression-Free Survival vs Standard EGFR Inhibitors in EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 8. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Salfluverine and the Landscape of Modern Spasmolytic Therapies
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Smooth Muscle Spasmolysis
Visceral smooth muscle spasms, characterized by involuntary contractions of the gastrointestinal, urogenital, and biliary tracts, represent a significant clinical burden, contributing to conditions such as irritable bowel syndrome (IBS), biliary colic, and overactive bladder. While existing treatments provide relief for many, there remains a substantial patient population for whom current therapies are either inadequately effective or poorly tolerated. This necessitates a continued search for novel therapeutic agents with improved efficacy and safety profiles.
Salfluverine is an emerging spasmolytic agent belonging to the "-verine" chemical class, suggesting a papaverine-like mechanism of action.[1] Due to the limited availability of direct comparative clinical data on this compound, this guide will utilize papaverine as a foundational proxy to benchmark this mechanistic class against current standard-of-care treatments. Papaverine, a non-opiate alkaloid derived from Papaver somniferum, is a well-established non-specific smooth muscle relaxant.[2][3][4]
This guide provides an in-depth comparison of the papaverine class of direct-acting smooth muscle relaxants with the predominant standard treatments: anticholinergic/antimuscarinic agents. We will delve into their distinct mechanisms of action, compare their clinical efficacy and safety profiles across different indications, and provide detailed experimental protocols for their preclinical evaluation.
Section 1: Mechanisms of Action - A Tale of Two Pathways
The fundamental difference between the papaverine class and anticholinergic agents lies in their cellular targets and signaling pathways.
The Papaverine Class: Direct Smooth Muscle Relaxation via Phosphodiesterase Inhibition
Papaverine and, by extension, this compound, exert their effects directly on smooth muscle cells, independent of neural input.[5] The primary mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][6] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4]
-
Increased cAMP and cGMP: These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets.
-
Reduced Intracellular Calcium: The ultimate effect is a decrease in the concentration of free intracellular calcium (Ca2+), a critical trigger for muscle contraction. This is achieved by promoting Ca2+ sequestration into the sarcoplasmic reticulum and potentially by blocking Ca2+ influx channels.[2][7]
-
Myosin Light-Chain Dephosphorylation: The reduction in intracellular Ca2+ prevents the activation of myosin light-chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent muscle relaxation.[2]
Standard Treatments: Anticholinergic Blockade of Muscarinic Receptors
The standard of care for many visceral spasmodic conditions involves anticholinergic (or antimuscarinic) agents. These drugs, including dicyclomine and hyoscyamine for gastrointestinal spasms, and oxybutynin and tolterodine for urogenital spasms, act by competitively blocking muscarinic receptors on smooth muscle cells.[8][9][10][11]
-
Acetylcholine Blockade: Smooth muscle contraction in the gut and bladder is often initiated by the release of acetylcholine (ACh) from parasympathetic nerves, which then binds to M3 muscarinic receptors on the muscle cells.[12]
-
Inhibition of Gq Protein Signaling: Anticholinergics prevent ACh from binding to these M3 receptors, thereby blocking the activation of the Gq protein signaling cascade.
-
Prevention of IP3-Mediated Calcium Release: This blockade prevents the activation of phospholipase C, which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The absence of IP3 prevents the release of Ca2+ from the sarcoplasmic reticulum, thus averting muscle contraction.[12]
Section 2: Comparative Efficacy and Safety
The choice of a spasmolytic agent is often dictated by the specific clinical indication and the patient's tolerance to side effects.
| Feature | Papaverine Class (e.g., Papaverine) | Anticholinergic Agents (e.g., Dicyclomine, Oxybutynin) |
| Primary Mechanism | Direct smooth muscle relaxant (PDE inhibitor) | Muscarinic receptor antagonist |
| Gastrointestinal Spasms (IBS) | Used for visceral spasms, but less evidence for IBS specifically. | Dicyclomine is FDA-approved for IBS; meta-analyses show superiority over placebo for pain relief.[9][13] |
| Biliary Colic | Has been used, but NSAIDs like diclofenac are often more effective.[14][15] | Hyoscine butylbromide is a first-line antispasmodic, though less effective than NSAIDs.[14] |
| Urogenital Spasms (OAB) | Limited data; in vitro studies show it can relax bladder muscle, but high concentrations may be needed.[7] | First-line treatment for overactive bladder. Oxybutynin and tolterodine are widely prescribed and effective.[10][11] |
| Common Side Effects | Nausea, abdominal distress, drowsiness, vertigo, potential for hepatic hypersensitivity.[5] | Dry mouth, dizziness, blurred vision, constipation (due to systemic anticholinergic effects).[9][13] |
Gastrointestinal Applications
For functional bowel disorders like IBS, anticholinergics such as dicyclomine are a mainstay of treatment, particularly for postprandial cramping.[9][16] Meta-analyses have shown their superiority over placebo, although the quality of evidence can be low.[13] Papaverine is indicated for general visceral spasms, but its specific efficacy in the context of IBS is less well-documented in comparative trials.[3] One study comparing dicyclomine to another direct smooth muscle relaxant, mebeverine, found dicyclomine to be more effective for pain relief, suggesting that the anticholinergic pathway may be more critical in this context.[8]
Biliary and Renal Colic
In acute, severe spasms like biliary colic, both direct relaxants and anticholinergics are used. However, studies have shown that non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac can be more effective than both papaverine and the anticholinergic hyoscine, likely due to their additional anti-inflammatory properties.[14][15][17] A study on renal colic found that the combination of papaverine with the NSAID ketorolac was effective in pain control.[18]
Urogenital Applications
The treatment of overactive bladder is dominated by anticholinergic agents like oxybutynin and tolterodine.[10] These drugs effectively reduce involuntary detrusor muscle contractions by blocking muscarinic receptors.[11] Oxybutynin itself possesses a dual mechanism, acting as both an anticholinergic and having a weak, direct papaverine-like antispasmodic effect.[19] However, its primary therapeutic action is attributed to its antimuscarinic properties.[20] In vitro studies on human bladder muscle have shown that papaverine can induce relaxation, particularly against potassium-induced contractions, but it has little effect on carbachol (a muscarinic agonist)-induced contractions, suggesting it may be less effective against cholinergically-mediated spasms.[7]
Section 3: Experimental Protocols for Preclinical Benchmarking
Objective preclinical evaluation is crucial for determining the potential of new spasmolytic agents like this compound. Below are standard methodologies for in vitro and in vivo testing.
In Vitro Evaluation: Organ Bath Studies
The organ bath technique is a cornerstone for assessing the direct effects of compounds on smooth muscle tissue.
Objective: To determine the potency and efficacy of a test compound (e.g., this compound, papaverine) in relaxing pre-contracted smooth muscle strips and to compare its activity with a standard agent (e.g., dicyclomine).
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., guinea pig, rat) via an approved ethical protocol.
-
Isolate a segment of smooth muscle tissue (e.g., ileum, bladder detrusor, colon).
-
Dissect the tissue into longitudinal or circular strips (approx. 2 mm x 10 mm) in cold, oxygenated Krebs-Henseleit solution.
-
-
Mounting:
-
Suspend each tissue strip in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Contraction Induction:
-
Induce a sustained contraction using a spasmogen. Common choices include:
-
Carbachol or Acetylcholine (e.g., 1 µM): To model receptor-mediated, cholinergic contractions.
-
High Potassium Chloride (KCl, e.g., 80 mM): To induce depolarization and voltage-gated Ca2+ channel-mediated contraction, bypassing membrane receptors.
-
-
-
Compound Administration:
-
Once the contraction reaches a stable plateau, add the test compound or standard drug in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot concentration-response curves and calculate the IC50 (the concentration causing 50% of the maximal relaxation) and Emax (maximal effect) for each compound.
-
In Vivo Evaluation: Castor Oil-Induced Diarrhea Model
This model is widely used to assess the in vivo antispasmodic and antidiarrheal activity of test compounds in rodents.
Objective: To evaluate the ability of a test compound to delay the onset of diarrhea and reduce the number of diarrheal episodes induced by castor oil.
Methodology:
-
Animal Acclimatization:
-
Use adult mice or rats, fasted for 18-24 hours before the experiment, with free access to water.
-
Divide animals into groups (e.g., Vehicle control, Positive control [e.g., loperamide], and Test compound groups at various doses).
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound) or control substances orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Diarrhea:
-
One hour after compound administration, administer castor oil orally (e.g., 0.5-1.0 mL per animal). Castor oil is metabolized in the intestine to ricinoleic acid, which irritates the intestinal mucosa, causing spasms and diarrhea.
-
-
Observation:
-
Place each animal in an individual cage lined with absorbent paper.
-
Observe the animals for a period of 4-6 hours.
-
Record the time to the first diarrheal stool (onset of diarrhea) and the total number of wet and unformed stools for each animal.
-
-
Data Analysis:
-
Calculate the percentage inhibition of diarrhea for each treatment group compared to the vehicle control group.
-
Use statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
Conclusion and Future Directions
The benchmarking of this compound, through its mechanistic proxy papaverine, against standard anticholinergic treatments reveals a clear divergence in therapeutic strategy. While the papaverine class offers a direct, non-neurally mediated approach to smooth muscle relaxation, the current standards of care, particularly for chronic conditions like IBS and OAB, rely heavily on the modulation of cholinergic pathways.
The key differentiator for this compound will be its clinical performance. If it demonstrates a superior safety profile, particularly a reduction in the bothersome anticholinergic side effects (dry mouth, blurred vision, constipation), it could represent a valuable alternative, especially for patients who are intolerant to current therapies. Furthermore, its efficacy in spasm models that are not purely cholinergically driven may reveal niche indications where it could outperform existing drugs.
Future research must focus on direct, head-to-head clinical trials comparing this compound with agents like dicyclomine for IBS and oxybutynin for OAB. Detailed preclinical characterization using the protocols outlined in this guide will be essential to build a robust data package, elucidating its potency, selectivity across different PDE subtypes, and overall therapeutic window. Only through such rigorous, comparative evaluation can the true potential of this compound in the landscape of spasmolytic therapies be determined.
References
- This compound | 587-49-5 - Benchchem. (n.d.).
-
Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC. (2022). Molecules. Retrieved January 16, 2026, from [Link]
-
Oxybutynin in bladder spasm, neurogenic bladder, and enuresis - PubMed. (1976). Urology. Retrieved January 16, 2026, from [Link]
-
Papaverine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Papaverine and Its Mechanism of Action - Encyclopedia.pub. (2023). Encyclopedia.pub. Retrieved January 16, 2026, from [Link]
-
What is the recommended anti-spasm (antispasmodic) medication for biliary colic? - Dr.Oracle. (2025). Retrieved January 16, 2026, from [Link]
-
Clinical Profile of Papaverine Hydrochloride 30mg/ml Solution for Injection - GlobalRx. (n.d.). Retrieved January 16, 2026, from [Link]
-
What is the treatment for stomach spasms? - Dr.Oracle. (2025). Retrieved January 16, 2026, from [Link]
-
Biliary Colic Treatment and Acute Cholecystitis Prevention by Prostaglandin Inhibitor. (1988). PubMed. Retrieved January 16, 2026, from [Link]
-
Which antispasmodic is more effective, mebeverine or dicyclomine, for managing gastrointestinal (GI) spasms? - Dr.Oracle. (2025). Retrieved January 16, 2026, from [Link]
-
Effects of papaverine on human isolated bladder muscle - PubMed. (1985). Urologia Internationalis. Retrieved January 16, 2026, from [Link]
-
Pharmacological Treatment of Bladder Dysfunction. (n.d.). Retrieved January 16, 2026, from [Link]
-
Irritable bowel syndrome - Diagnosis and treatment - Mayo Clinic. (n.d.). Retrieved January 16, 2026, from [Link]
-
Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved January 16, 2026, from [Link]
-
Non‐steroid anti‐inflammatory drugs for biliary colic - PMC - PubMed Central. (2013). Cochrane Database of Systematic Reviews. Retrieved January 16, 2026, from [Link]
-
Stomach Spasms: Causes, Treatment, Home Remedies, and More - Healthline. (2023). Retrieved January 16, 2026, from [Link]
-
Bladder Spasms: Causes and Treatments - WebMD. (2024). Retrieved January 16, 2026, from [Link]
-
Bladder spasms: Causes, symptoms, and treatment - Medical News Today. (2018). Retrieved January 16, 2026, from [Link]
-
Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. (2022). Clinical and Translational Gastroenterology. Retrieved January 16, 2026, from [Link]
-
Functional Abdominal Cramping Pain: Expert Practical Guidance - PMC - PubMed Central. (2020). Journal of Multidisciplinary Healthcare. Retrieved January 16, 2026, from [Link]
-
Palliation of Bladder Spasms - Palliative Care Network of Wisconsin. (n.d.). Retrieved January 16, 2026, from [Link]
-
Clinical Efficacy of Intravenous Papaverine plus Ketorolac in the Emergency Treatment of Renal Colic: A Randomized, Double-blind Clinical Trial - NIH. (2022). Advanced Biomedical Research. Retrieved January 16, 2026, from [Link]
-
Bladder Spasms: Appropriate Medications and Treatments - TopLine MD. (2022). Retrieved January 16, 2026, from [Link]
-
Bladder Spasms: Causes and How to Calm Them - Verywell Health. (n.d.). Retrieved January 16, 2026, from [Link]
-
Clinical Profile of Papaverine Hydrochloride USP - GlobalRx. (n.d.). Retrieved January 16, 2026, from [Link]
-
PAPAVERINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. (n.d.). Retrieved January 16, 2026, from [Link]
-
A comparative study of two dicyclomine preparations in functional bowel disorders - PubMed. (1975). The Medical Journal of Australia. Retrieved January 16, 2026, from [Link]
-
What are the treatment options for gastrointestinal (GI) issues using anticholinergic medications, such as dicyclomine? - Dr.Oracle. (2025). Retrieved January 16, 2026, from [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PubMed Central. (2012). Reviews in Urology. Retrieved January 16, 2026, from [Link]
-
Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones - Medscape Reference. (2025). Retrieved January 16, 2026, from [Link]
-
Oxybutynin - StatPearls - NCBI Bookshelf - NIH. (2023). Retrieved January 16, 2026, from [Link]
Sources
- 1. Predictive value of muscle relaxant models in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. gvnlab.bme.columbia.edu [gvnlab.bme.columbia.edu]
- 4. scialert.net [scialert.net]
- 5. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propiverine compared to oxybutynin in neurogenic detrusor overactivity--results of a randomized, double-blind, multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. baus.org.uk [baus.org.uk]
- 13. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Biliary colic treatment and acute cholecystitis prevention by prostaglandin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential benefits of gallic acid as skeletal muscle relaxant in animal experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non‐steroid anti‐inflammatory drugs for biliary colic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Efficacy of Intravenous Papaverine plus Ketorolac in the Emergency Treatment of Renal Colic: A Randomized, Double-blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxybutynin in bladder spasm, neurogenic bladder, and enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity and Selectivity of Salfluverine
A Senior Application Scientist's Perspective on Characterizing a Novel Spasmolytic Agent
For researchers and drug development professionals, the introduction of a new chemical entity like Salfluverine, a member of the salicylanilide class with potential spasmolytic properties, presents both an opportunity and a challenge. The therapeutic promise of such a compound is intrinsically linked to its specificity and selectivity. A highly selective drug interacts with its intended target with high affinity, minimizing off-target effects that can lead to adverse reactions. This guide provides a comprehensive framework for the validation of this compound's target engagement and selectivity profile, drawing upon established principles of pharmacology and drug discovery.
The Enigma of this compound's Target: A Rational Approach to Target Deconvolution
The precise molecular target of this compound is not yet fully elucidated. However, its classification as a spasmolytic and its chemical structure as a salicylanilide provide critical clues to its potential mechanisms of action. Spasmolytics typically achieve their effects through one of several pathways, including antagonism of muscarinic acetylcholine receptors, blockade of calcium channels, or inhibition of phosphodiesterases, all of which regulate smooth muscle contraction.[1][2] Furthermore, the salicylanilide scaffold is known to interact with a diverse range of biological targets, including protein kinases and components of key signaling pathways such as mTOR and STAT3.[3]
Therefore, a robust validation of this compound's specificity and selectivity necessitates a multi-pronged approach, investigating its activity against a panel of putative targets. This guide will focus on a rational target panel designed to build a comprehensive pharmacological profile of this compound.
The Cornerstone of Validation: A Multi-Assay, Comparative Approach
To rigorously assess the specificity and selectivity of this compound, a combination of binding and functional assays is essential. This approach allows for the determination of not only if the compound binds to a target, but also whether that binding results in a functional consequence. Furthermore, all assays should be performed in parallel with well-characterized competitor compounds to provide a clear benchmark for this compound's performance.
Comparative Compound Selection
The choice of appropriate comparators is critical for contextualizing the experimental data. For this validation workflow, we will utilize the following compounds:
-
Atropine: A well-known competitive antagonist of muscarinic acetylcholine receptors, serving as a positive control for this target class.
-
Verapamil: A widely used L-type calcium channel blocker, providing a benchmark for calcium channel modulation.
-
Niclosamide: Another salicylanilide with known broad-spectrum activity, including uncoupling of oxidative phosphorylation, which will help to assess the general effects of the salicylanilide scaffold.[4][5]
-
Staurosporine: A potent but non-selective protein kinase inhibitor, useful as a control in kinase activity assays.
Experimental Workflows for Validating this compound's Specificity and Selectivity
The following sections detail the experimental protocols for assessing this compound's activity against the proposed target panel.
Muscarinic M3 Receptor Binding Assay
The M3 muscarinic receptor is a key regulator of smooth muscle contraction in the gastrointestinal tract and airways. This assay will determine if this compound can displace a known ligand from the M3 receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human M3 muscarinic receptor.
-
Radioligand Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled M3 receptor antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound, Atropine (positive control), or Verapamil (negative control).
-
Separation and Detection: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Channel Blockade Functional Assay
This assay will assess the ability of this compound to inhibit the influx of calcium through voltage-gated L-type calcium channels, a key step in the initiation of smooth muscle contraction.
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human Cav1.2 channel subunits.
-
Fluorescent Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of this compound, Verapamil (positive control), or Atropine (negative control).
-
Depolarization and Signal Detection: Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition of the calcium influx against the logarithm of the compound concentration to determine the IC50 value.
Kinase Inhibition Profiling
Given the known activity of some salicylanilides against protein kinases, a broad kinase screen is crucial to identify potential off-target effects.[3]
Experimental Protocol:
-
Kinase Panel Selection: Utilize a commercially available kinase profiling service that offers a diverse panel of human protein kinases (e.g., >100 kinases).
-
Assay Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric or fluorescence-based detection method.
-
Compound Submission: Submit this compound at a fixed concentration (e.g., 10 µM) for initial screening.
-
Data Analysis: The results are typically reported as the percentage of inhibition for each kinase. Any significant inhibition ("hits") should be followed up with dose-response studies to determine the IC50 value.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Binding Affinities (Ki) at the Human M3 Muscarinic Receptor
| Compound | Ki (nM) |
| This compound | Hypothetical Value |
| Atropine | Known Value |
| Verapamil | >10,000 |
| Niclosamide | Hypothetical Value |
Table 2: Comparative Potency (IC50) for L-type Calcium Channel Blockade
| Compound | IC50 (µM) |
| This compound | Hypothetical Value |
| Verapamil | Known Value |
| Atropine | >100 |
| Niclosamide | Hypothetical Value |
Table 3: Kinase Selectivity Profile of this compound (10 µM)
| Kinase Target | % Inhibition |
| Kinase A | Hypothetical Value |
| Kinase B | Hypothetical Value |
| ... | ... |
| Kinase Z | Hypothetical Value |
Interpreting the Results:
A highly selective this compound would ideally show potent activity in one of the primary spasmolytic pathways (e.g., high affinity for the M3 receptor or potent blockade of calcium channels) with significantly lower or no activity against the other targets and the broader kinase panel. Conversely, if this compound demonstrates comparable activity across multiple targets, it would be considered a non-selective or multi-target compound.
Visualizing the Validation Workflow
Conclusion
The validation of a new chemical entity's specificity and selectivity is a cornerstone of preclinical drug development. For a compound like this compound, where the primary molecular target is not definitively known, a systematic and comparative approach using a panel of rationally selected targets is paramount. By employing a combination of binding and functional assays and benchmarking against well-characterized compounds, researchers can build a comprehensive pharmacological profile. This data-driven approach is essential for understanding the compound's mechanism of action, predicting potential on-target and off-target effects, and ultimately guiding its future development as a potential therapeutic agent.
References
-
Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio. [Link]
-
Proposed salicylanilide mechanisms of action. ResearchGate. [Link]
-
Salicylanilides and Their Anticancer Properties. PMC - NIH. [Link]
-
Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. [Link]
-
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]
-
Spasmolytics or Antispasmodics. Pharmacology Mentor. [Link]
-
Video: Spasmolytic Agents: Chemical Classification. JoVE. [Link]
-
Spasmolytics. Lecturio. [Link]
-
Antispasticity drugs: mechanisms of action. PubMed - NIH. [Link]
-
Antispasmodic Medication: Uses & Side Effects. Cleveland Clinic. [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In: The TRP Channel Superfamily. CRC Press/Taylor & Francis. [Link]
-
In vitro antispasmodic compounds of the dry extract obtained from Hedera helix. PubMed. [Link]
-
Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. Hindawi. [Link]
-
Role of antispasmodics in the treatment of irritable bowel syndrome. PMC - PubMed Central. [Link]
-
Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. ScienceOpen. [Link]
-
In-vitro Antispasmodic Activity Analysis of Methanolic Leaves Extract of Lantana camara Linn. on Excised Rat Ileum. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR. PubMed. [Link]
-
Pharmacology of Secoverine, a New Spasmolytic Agent With Specific Antimuscarinic Properties. Part 1. PubMed. [Link]
Sources
A Comparative Guide to the Long-Term Efficacy of Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides an in-depth comparison of the long-term efficacy of Osimertinib against first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) for the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). We will explore the mechanistic rationale for its enhanced durability, present pivotal clinical trial data, and detail the experimental protocols used to validate long-term efficacy in preclinical models.
The Evolving Landscape of EGFR Inhibition in NSCLC
The discovery of activating mutations in the EGFR gene, such as exon 19 deletions (Ex19del) and the L858R point mutation in exon 21, revolutionized the treatment of a subset of NSCLC patients.[1] These mutations lead to the constitutive activation of the EGFR protein, a receptor tyrosine kinase that drives key signaling pathways promoting cell proliferation and survival.[2]
First-generation EGFR-TKIs, including Gefitinib and Erlotinib, were developed to target this "oncogene-addicted" state. They function as reversible, competitive inhibitors at the adenosine triphosphate (ATP)-binding site of the EGFR kinase domain, effectively shutting down the aberrant signaling.[3][4] While initially effective, the long-term efficacy of these drugs is almost universally limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5] This mutation increases the receptor's affinity for ATP, rendering first-generation inhibitors ineffective.
This challenge paved the way for Osimertinib (Tagrisso®), a third-generation, irreversible EGFR-TKI. It was specifically engineered to overcome T790M-mediated resistance while also potently inhibiting the primary sensitizing EGFR mutations.[5][6]
Mechanistic Divergence: Irreversible Inhibition as the Key to Durability
The fundamental difference underpinning Osimertinib's superior long-term efficacy lies in its mechanism of action.
-
First-Generation TKIs (Gefitinib, Erlotinib): These agents form non-covalent, reversible bonds within the ATP-binding pocket of EGFR. Their inhibitory effect is dependent on maintaining a sufficient therapeutic concentration to outcompete cellular ATP.
-
Osimertinib: This molecule possesses an acrylamide group that forms a permanent, covalent bond with a specific cysteine residue (C797) within the ATP-binding site of mutant EGFR.[7][8] This irreversible binding permanently disables the kinase, providing sustained inhibition of downstream pro-survival signaling cascades, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][9] Critically, Osimertinib shows significant selectivity for mutant forms of EGFR over the wild-type receptor, which contributes to a more favorable safety profile.[7]
The following diagram illustrates the EGFR signaling pathway and the distinct points of intervention.
Clinical Evidence: Comparative Long-Term Efficacy Data
The definitive evidence for Osimertinib's superior long-term efficacy comes from the Phase III FLAURA trial, which compared it against first-generation TKIs (Gefitinib or Erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.[10] The long-term follow-up data from this study provides a clear picture of its durable benefit.
| Efficacy Endpoint | Osimertinib | First-Generation TKI (Gefitinib/Erlotinib) | Hazard Ratio (95% CI) | Source |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | [10] |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | [11] |
| 3-Year Survival Rate | 57.3% (estimated) | 41.1% (estimated) | N/A | [12] |
| 5-Year Survival Rate | 31.1% (estimated) | 15.5% (estimated) | N/A | [12] |
The data unequivocally demonstrates that first-line treatment with Osimertinib leads to a statistically significant and clinically meaningful improvement in both progression-free and overall survival compared to the earlier generation of inhibitors.[10][11] The doubling of the estimated 5-year survival rate is particularly indicative of its capacity for inducing long-term, durable responses.[12]
It is important to note that while Osimertinib provides durable benefit, resistance eventually develops through mechanisms such as the acquisition of new EGFR mutations (e.g., C797S) or the activation of bypass signaling pathways (e.g., MET amplification).[13][14][15]
Experimental Protocols for Assessing Long-Term Efficacy
Before clinical validation, the long-term efficacy of a TKI is rigorously assessed using preclinical models. These protocols are designed to simulate chronic drug exposure and evaluate the durability of the anti-tumor response.
The general workflow for preclinical efficacy assessment is a multi-stage process, moving from foundational cell-based assays to more complex in vivo models.
Sources
- 1. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Framework for the Safe Disposal of Salfluverine and Other Novel Chemical Entities
In the fast-paced world of pharmaceutical research and development, the synthesis of novel chemical entities (NCEs) is a daily occurrence. While these compounds, such as the investigational molecule Salfluverine, hold the promise of therapeutic breakthroughs, they also present a unique challenge: managing their disposal safely and responsibly when specific degradation and toxicity data are not yet available. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and compliant disposal plan for this compound and other novel compounds, ensuring the safety of laboratory personnel and the environment.
The foundational principle of laboratory waste management is to formulate a disposal plan before any experiment begins.[1] For a novel compound like this compound, a thorough risk assessment is the critical first step. If the properties of a compound are unknown, it must be treated as hazardous until data proves otherwise.[1]
Part 1: Pre-Disposal Characterization of this compound
Before a single gram of this compound is designated for disposal, a comprehensive hazard characterization must be performed. This proactive approach is not merely a suggestion but a cornerstone of compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[2][3] The responsibility for determining if a waste is hazardous lies with the generator.[4]
1.1. Initial Hazard Assessment:
The initial assessment should be based on the known chemical structure of this compound. By examining its functional groups and comparing it to structurally similar compounds with known safety data sheets (SDS), potential hazards can be inferred.
Key Assessment Questions:
-
Toxicity: What is the known or suspected toxicity (acute and chronic)? Is it a potential carcinogen, mutagen, or teratogen?[1]
-
Reactivity: Is the compound reactive with water, air, or other common laboratory chemicals? Is it unstable, explosive, or capable of polymerization?[1][5]
-
Ignitability: What is the flashpoint? Is the substance an oxidizer or a compressed gas?[1][5][6]
-
Corrosivity: Is the compound corrosive to skin, eyes, or metals? This is generally determined by its pH.[1][5][6]
-
Environmental Hazard: Is the compound toxic to aquatic life or persistent in the environment?[1]
1.2. Experimental Waste Characterization:
If theoretical assessment is insufficient, carefully controlled laboratory tests may be necessary. These tests must be conducted on a small scale in a controlled environment, such as a fume hood, and only by trained personnel.
| Characteristic | Test Protocol | Criteria for Hazardous Waste |
| Ignitability | Pensky-Martens Closed-Cup Test (EPA Method 1010A) | Flash point < 60°C (140°F)[6] |
| Corrosivity | pH meter | pH ≤ 2 or pH ≥ 12.5[5][6] |
| Reactivity | Observation for vigorous reaction with water or signs of instability. | Unstable, reacts violently with water, forms explosive mixtures with water, or generates toxic gases when mixed with water.[5] |
| Toxicity | Toxicity Characteristic Leaching Procedure (TCLP) | The extract from the waste contains any of the contaminants at a concentration equal to or greater than the respective value in the TCLP regulatory table.[5] |
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before performing any characterization tests on unknown compounds.[1]
Part 2: Segregation and Containment of this compound Waste
Proper segregation is paramount to prevent accidental reactions and to ensure cost-effective, compliant disposal. Never mix incompatible wastes.[7]
2.1. Waste Streams:
Establish distinct, clearly labeled waste streams for this compound-contaminated materials:
-
Solid Waste: Contaminated personal protective equipment (PPE), bench paper, and consumables.
-
Liquid Waste: Unused solutions, reaction quench, and solvent rinsates.
-
Sharps Waste: Contaminated needles, syringes, and glassware.
-
Aqueous Waste: Dilute solutions that have been characterized as non-hazardous.
2.2. Containerization:
All hazardous waste must be stored in compatible containers that are leak-proof and have secure screw caps.[7][8] Containers should be labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents.[8]
Part 3: Disposal Procedures for this compound
The chosen disposal method will be dictated by the hazardous characteristics identified in Part 1. Disposal of hazardous chemicals into sinks or drains is strictly prohibited.[9]
3.1. Hazardous this compound Waste:
If this compound is determined to be a hazardous waste, it must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[10] This typically involves:
-
Collection by EHS: Your institution's EHS department will arrange for the pickup of properly labeled and contained hazardous waste.[11]
-
Licensed Waste Hauler: The waste will be transported by a certified hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Incineration: High-temperature incineration is the preferred method for destroying organic pharmaceutical waste, as it minimizes the potential for environmental contamination.[11]
3.2. Non-Hazardous this compound Waste:
If, after thorough characterization, this compound is determined to be non-hazardous, there may be other disposal options. However, it is crucial to remember that even non-hazardous pharmaceutical waste should not be disposed of in the regular trash or sewer system without careful consideration and consultation with EHS.[13] Some non-hazardous waste may still be sent for incineration to prevent the release of active pharmaceutical ingredients into the environment.[11]
3.3. Decontamination of Empty Containers:
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[1][7] After triple-rinsing and defacing the original label, the container may be disposed of as regular trash or recycled, depending on institutional policies.[1]
Workflow for this compound Disposal Decision Making
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of novel compounds like this compound is not just a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By implementing a comprehensive pre-disposal characterization and management plan, researchers can protect themselves, their colleagues, and the environment. Always remember that when dealing with the unknown, the most prudent course of action is to assume a high level of hazard and to work closely with your institution's Environmental Health and Safety professionals.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
- Navigating the Disposal of Novel Compounds: A Procedural Guide. (n.d.). Benchchem.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
- Best Practices for Pharmaceutical Waste. (2016, May 25).
- Guidance for Disposal of Drugs Used in Clinical Research. (2011).
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
- The Ultimate Guide to Pharmaceutical Disposal in 2025. (n.d.). EasyRxCycle.
- Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. (2024, March 25). Atkinson, Andelson.
- ExampleSOP_Novel-Compounds-in-Animals.docx. (n.d.). UF | EHS.
- Hazardous waste characterization. (n.d.). Practice Greenhealth.
- Defining Hazardous Waste. (n.d.). Department of Toxic Substances Control - CA.gov.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
- NIH Waste Disposal Guide 2022. (2022).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- LABORATORY CLOSURE AND DECOMMISSIONING Toolkit. (n.d.). Western Washington University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. needle.tube [needle.tube]
- 3. urgent.supply [urgent.supply]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehs.wwu.edu [ehs.wwu.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. epa.gov [epa.gov]
- 13. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
